Product packaging for DM4-Sme(Cat. No.:)

DM4-Sme

Cat. No.: B2878631
M. Wt: 826.5 g/mol
InChI Key: LTLNAIFGVAUBEJ-SIDGEOBYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DM4-Sme is a useful research compound. Its molecular formula is C39H56ClN3O10S2 and its molecular weight is 826.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H56ClN3O10S2 B2878631 DM4-Sme

Properties

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLNAIFGVAUBEJ-SIDGEOBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSC)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H56ClN3O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

826.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DM4-Sme: A Potent Tubulin Polymerization Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DM4-Sme is a highly potent cytotoxic agent and a key component in the development of antibody-drug conjugates (ADCs). It is a metabolite of antibody-maytansin conjugates (AMCs) and functions as a tubulin inhibitor.[1][][3][4] Structurally, this compound is a derivative of maytansine, a natural product known for its profound anti-mitotic activity.[][5] The "SMe" designation refers to the sulfhydryl methyl group, which is crucial for its conjugation to antibodies, often via a linker.[] This conjugation strategy allows for the targeted delivery of the highly toxic DM4 moiety to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[][] The anticancer properties of maytansinoids like this compound are attributed to their ability to disrupt microtubule function, leading to cell cycle arrest and apoptosis.[]

Mechanism of Action

This compound exerts its cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The mechanism can be summarized as follows:

  • Binding to Tubulin: this compound binds to tubulin, the protein subunit that polymerizes to form microtubules.[][7]

  • Inhibition of Polymerization: This binding inhibits the assembly of tubulin dimers into microtubules.[8][9][10]

  • Disruption of Microtubule Dynamics: At sub-nanomolar concentrations, this compound potently suppresses the dynamic instability of microtubules.[11] This includes reducing the shortening rate and length, and the catastrophe frequency (the switch from a growing to a shrinking state).[11]

  • Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[5][12]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[9][12]

DM4_Sme_Signaling_Pathway cluster_cell Cancer Cell DM4_Sme This compound Tubulin Tubulin Dimers DM4_Sme->Tubulin Binds to Microtubules Microtubules DM4_Sme->Microtubules Inhibits Polymerization & Suppresses Dynamics Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Required for G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 1: Signaling pathway of this compound leading to apoptosis.

Quantitative Data

The potency of this compound has been evaluated across various cancer cell lines and in biochemical assays. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
KBHuman Nasopharyngeal Carcinoma0.026[1][3][4][7][13]
COLO 205Human Colon CarcinomaData not specified, but potent[5]
A-375Human MelanomaData not specified, but potent[5]
SK-BR-3Human Breast Cancer0.3 - 0.4[14]

Note: IC50 is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[15] The IC50 value can be influenced by factors such as the cell line's division rate and the duration of the assay.[16][17]

Table 2: Effects of S-methyl DM4 on Microtubule Dynamic Instability
ParameterControl100 nM S-methyl DM4% SuppressionReference
Shortening Rate (µm/min)Not specifiedNot specified56%[11]
Shortening Length (µm)Not specifiedNot specified60%[11]
Catastrophe Frequency (events/s)Not specifiedNot specified90%[11]
Dynamicity (µm/s)Not specifiedNot specified73%[11]

Note: Data is for S-methyl DM4, a key metabolite and active form of DM4-containing ADCs.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of tubulin polymerization inhibitors. Below are protocols for key experiments.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules in a cell-free system. The polymerization of tubulin scatters light, which can be measured as an increase in absorbance at 340 nm.[18]

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reconstitute Reconstitute >99% pure tubulin in G-PEM buffer to 3 mg/mL Plate_Prep Add reconstituted tubulin to pre-warmed 96-well plate Reconstitute->Plate_Prep Add_Compound Add this compound or vehicle control to wells containing tubulin Plate_Prep->Add_Compound Compound_Prep Prepare serial dilutions of This compound (e.g., 0.1 µM - 10 µM) Compound_Prep->Add_Compound Incubate Incubate at 37°C in a microplate reader Add_Compound->Incubate Measure Record absorbance at 340 nm every 60 seconds for 1 hour Incubate->Measure Plot Plot absorbance vs. time to generate polymerization curves Measure->Plot Analyze Analyze curves for changes in lag phase, Vmax, and steady state Plot->Analyze

Figure 2: Experimental workflow for in vitro tubulin polymerization assay.

Methodology:

  • Reagents and Materials:

    • Tubulin protein (>99% pure)[19]

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[18]

    • GTP solution (100 mM stock)

    • Glycerol (optional, as a polymerization enhancer)[18]

    • This compound stock solution in DMSO

    • Pre-warmed 96-well microplate

    • Microplate reader capable of reading absorbance at 340 nm and maintaining a temperature of 37°C[19]

  • Procedure:

    • Prepare the tubulin polymerization buffer (G-PEM) containing GTP.

    • Reconstitute lyophilized tubulin powder with ice-cold G-PEM buffer to a final concentration of approximately 3 mg/mL. Keep the tubulin solution on ice.[18][19]

    • Add the appropriate volume of reconstituted tubulin to each well of a pre-warmed 96-well plate.[19]

    • Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) to the wells.[19]

    • Immediately place the plate in a microplate reader pre-heated to 37°C.[19]

    • Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.[19]

  • Data Analysis:

    • Plot the absorbance values against time for each concentration of this compound.

    • Compare the polymerization curves of this compound-treated samples to the vehicle control. Inhibition of polymerization will result in a lower rate of absorbance increase and a lower final plateau.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration at which this compound inhibits cell growth by 50% (IC50). It relies on the reduction of a tetrazolium salt (MTT) by metabolically active cells to form a colored formazan product.

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed cancer cells (e.g., 3000-6000 cells/well) in a 96-well plate Attach Allow cells to attach overnight at 37°C, 5% CO2 Seed_Cells->Attach Treat_Cells Replace medium with drug-containing medium and incubate for 72 hours Attach->Treat_Cells Prepare_Drug Prepare serial dilutions of this compound in culture medium Prepare_Drug->Treat_Cells Add_MTT Add MTT solution to each well and incubate for 2-4 hours Treat_Cells->Add_MTT Add_Solvent Remove medium and add DMSO to dissolve formazan crystals Add_MTT->Add_Solvent Read_Absorbance Measure absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_IC50 Plot cell viability vs. concentration and calculate the IC50 value Read_Absorbance->Calculate_IC50

Figure 3: Experimental workflow for a cell viability (MTT) assay.

Methodology:

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., KB, SK-BR-3)

    • Complete cell culture medium

    • This compound stock solution in DMSO

    • 96-well tissue culture plates

    • MTT (Thiazolyl Blue Tetrazolium Bromide) solution (5 mg/mL in PBS)[19]

    • DMSO[19]

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.[19]

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the cells and add the medium containing various concentrations of this compound. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[19][20]

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[19]

    • Carefully remove the MTT-containing medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

    • Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Conclusion

This compound is a formidable anti-tubulin agent with picomolar to nanomolar potency against various cancer cell lines. Its mechanism of action, centered on the inhibition of tubulin polymerization and the suppression of microtubule dynamics, leads to mitotic catastrophe and apoptotic cell death. The ability to conjugate this compound to tumor-targeting antibodies has established it as a critical payload in the field of ADC development, offering a promising strategy for the selective destruction of cancer cells. The detailed protocols provided herein serve as a guide for the continued investigation and characterization of this and other potent microtubule-targeting agents.

References

Introduction: The Convergence of Specificity and Potency

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of DM4-Sme in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to merge the high specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. This combination allows for the selective delivery of a toxic payload directly to cancer cells, thereby enhancing the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic, off-target toxicity.[1][2][3]

Among the most effective payloads are the maytansinoids, a class of potent microtubule-targeting agents.[4][5][6] Originally isolated from the shrub Maytenus ovatus, maytansine and its derivatives, such as DM1 and DM4, are 100 to 1000 times more cytotoxic than conventional chemotherapeutic agents like doxorubicin, exhibiting inhibitory activity at sub-nanomolar concentrations.[5][7][]

This guide focuses on DM4 (ravtansine), a thiol-containing maytansinoid derivative, and its critical metabolite, S-methyl DM4 (this compound).[7][][9] We will explore its mechanism of action, application in ADCs, and the experimental methodologies used to characterize its function. DM4's high cytotoxicity and suitability for chemical linkage to antibodies have established it as a key payload in the development of next-generation ADCs.[10][11]

Chemical Structure and Properties

DM4, or N2′-deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine, is a structural analog of maytansine.[6] It belongs to the 19-membered ansa macrolide family.[7][] The key structural feature of DM4 for its use in ADCs is the presence of a thiol group, which provides a reactive handle for covalent attachment to a linker molecule.[][10]

Upon internalization into a target cell and subsequent cleavage from its antibody-linker construct, DM4 can be metabolized to This compound (S-methyl DM4).[7][9][12] This S-methylation is a critical step, as this compound is itself a potent, stable, and active cytotoxic agent.[1][7] In fact, this compound is considered a primary active metabolite responsible for the profound anti-proliferative effects observed with DM4-based ADCs.[7] Both DM4 and this compound possess good stability and the requisite aqueous solubility for ADC applications, preventing aggregation issues during conjugation and formulation.[5]

Mechanism of Action: From Targeted Delivery to Apoptosis

The therapeutic effect of a DM4-based ADC is a multi-step process that begins with systemic administration and culminates in the programmed death of the target cancer cell.

  • Targeting and Internalization : The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.[3] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex within an endosome.[2][11]

  • Lysosomal Trafficking and Payload Release : The endosome containing the ADC traffics to and fuses with a lysosome.[11] The acidic and reducing environment of the lysosome facilitates the cleavage of the linker connecting DM4 to the antibody.[11][13] Disulfide-based linkers, for example, are readily reduced, releasing the DM4 payload into the cytoplasm.[2][]

  • Microtubule Disruption : Once in the cytoplasm, DM4 exerts its cytotoxic effect by potently inhibiting microtubule dynamics.[4][14] It binds to tubulin at or near the vinca alkaloid-binding site, preventing the proper polymerization of tubulin into microtubules.[4][7] This action suppresses the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle.[6][7]

  • Mitotic Arrest and Apoptosis : The disruption of the microtubule network leads to a halt in the cell cycle, specifically arresting cells in the G2/M phase of mitosis.[4][15] Unable to complete cell division, the cancer cell undergoes programmed cell death, or apoptosis.[1][4]

  • The Role of this compound : The released DM4 is metabolized intracellularly to this compound. This metabolite is a highly potent tubulin inhibitor that contributes significantly to the overall cytotoxicity, ensuring a sustained anti-mitotic effect within the target cell.[7][9]

Data Presentation: Quantitative Analysis

The potency and characteristics of this compound and ADCs utilizing DM4 have been quantified in numerous preclinical studies. The following tables summarize key data.

Table 1: In Vitro Cytotoxicity

This table presents the half-maximal inhibitory concentration (IC50) values for this compound, demonstrating its potent cytotoxic activity against cancer cell lines.

CompoundCell LineIC50 (nM)Reference
This compoundKB (human nasopharyngeal)0.026[12][16][17][18]
Table 2: Preclinical Pharmacokinetics of DM4-ADCs

Pharmacokinetic (PK) parameters are crucial for understanding the stability and exposure of an ADC. The stability of the linker significantly impacts clearance. More hindered disulfide linkers, like SSNPP, reduce the clearance rate compared to less hindered ones.

ADC ConstructLinker TypeClearance ProfileAnimal ModelReference
anti-HER2-SSNPP-DM4Hindered DisulfideLow clearance, similar to non-cleavable MCC linkerMouse[2]
M9346A-sulfo-SPDB-DM4Hindered DisulfideBiphasic clearance from plasmaCD-1 Mouse[19]
Table 3: In Vivo Efficacy of DM4-ADCs

The anti-tumor activity of DM4-ADCs is evaluated in xenograft models, where tumor growth inhibition (TGI) is a primary endpoint.

ADCXenograft ModelDose RegimenOutcomeReference
1959-sss/DM4Neuroblastoma (LGALS3BP-expressing)10 mg/kg, twice weekly for 3 dosesSignificant reduction in metastatic lesion area[1]
SeriMab-DM4 (DAR 4)Clinically relevant cancer xenograft60 µg/kg (payload dose)Potent anti-tumor activity; more active than DAR 2 conjugate[20]

Mandatory Visualizations

The following diagrams illustrate the key processes and pathways associated with this compound and its role in ADCs.

ADC_Mechanism_of_Action cluster_blood Systemic Circulation cluster_cell Target Cancer Cell ADC ADC Administration Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Internalization (Endosome) Antigen->Internalization 2. Endocytosis Lysosome Lysosomal Trafficking Internalization->Lysosome 3. Trafficking Release DM4 Release & Metabolism to this compound Lysosome->Release 4. Linker Cleavage Tubulin Tubulin Binding Release->Tubulin 5. Cytoplasmic Action Disruption Microtubule Disruption Tubulin->Disruption Arrest G2/M Mitotic Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: General mechanism of action for a DM4-based Antibody-Drug Conjugate.

Cytotoxicity_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add Serial Dilutions of DM4-ADC A->B C 3. Incubate for 48-144 hours B->C D 4. Add MTT Reagent to each well C->D E 5. Incubate for 1-4 hours D->E F 6. Add Solubilizing Agent (e.g., SDS-HCl) E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate IC50 Value G->H

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

DM4_Signaling_Pathway DM4 DM4 / this compound Tubulin α/β-Tubulin Dimers DM4->Tubulin Binds to Polymerization Microtubule Polymerization DM4->Polymerization Inhibits Dynamics Microtubule Dynamics DM4->Dynamics Suppresses Tubulin->Polymerization Polymerization->Dynamics Mitosis Mitotic Spindle Formation Dynamics->Mitosis CellDeath Mitotic Arrest & Apoptosis Mitosis->CellDeath Disruption leads to

Caption: Molecular pathway of DM4-induced cytotoxicity.

Experimental Protocols

Detailed methodologies are essential for the evaluation and development of DM4-based ADCs.

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's cytotoxic potency.[21][22][23]

  • Materials :

    • Target cancer cell line (e.g., SK-BR-3, KB)

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • DM4-ADC and isotype control ADC

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[21]

    • Microplate reader

  • Procedure :

    • Cell Seeding : Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50-100 µL of medium.[21][22] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[21]

    • ADC Treatment : Prepare serial dilutions of the DM4-ADC and control ADC in culture medium. Remove the existing medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include wells with medium only (blank) and cells with medium (untreated control).

    • Incubation : Incubate the plate for a period that allows for multiple cell doublings (typically 48 to 144 hours) at 37°C, 5% CO₂.[21]

    • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[21] Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilization : Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[21] Incubate overnight at 37°C in the dark.[21]

    • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.[21]

    • Analysis : Subtract the average absorbance of the blank wells from all other readings. Plot the percentage of cell viability versus the ADC concentration (log scale) and use a non-linear regression model to calculate the IC50 value.

Protocol 2: General Workflow for Antibody-DM4 Conjugation

This outlines the fundamental steps to create a DM4-ADC using a disulfide linker such as SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate).

  • Materials :

    • Monoclonal antibody in a suitable buffer (e.g., PBS)

    • SPDB-DM4 drug-linker set

    • Reducing agent (e.g., TCEP) for antibody modification (if required)

    • Reaction and purification buffers

    • Size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) system

  • Procedure :

    • Antibody Modification (if necessary) : To create reactive thiol groups on the antibody, either partially reduce the antibody's interchain disulfides or use engineered cysteines. The number of reactive sites will influence the final Drug-to-Antibody Ratio (DAR).

    • Drug-Linker Activation : The SPDB-DM4 is typically provided in a stable form. The NHS-ester group of the SPDB linker will be used to react with lysine residues on the antibody, or a maleimide group on the linker can react with generated thiols. For disulfide linkage, the DM4 payload is already attached to the linker.

    • Conjugation Reaction : Mix the activated drug-linker with the prepared antibody at a specific molar ratio. The reaction is typically carried out at room temperature or 4°C for several hours in a controlled pH buffer.

    • Purification : Remove unconjugated drug-linker and aggregated antibody from the ADC product. SEC is commonly used to separate the larger ADC from smaller reactants.

    • Characterization :

      • DAR Measurement : Determine the average number of DM4 molecules per antibody using techniques like UV-Vis spectroscopy, reverse-phase HPLC, or mass spectrometry.

      • Purity and Aggregation : Assess the final product for purity and the presence of aggregates using SEC-HPLC.

      • Binding Affinity : Confirm that the conjugation process has not compromised the antibody's ability to bind its target antigen using an ELISA or surface plasmon resonance (SPR).

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

This protocol describes how to assess the anti-tumor activity of a DM4-ADC in a mouse model.

  • Materials :

    • Immunodeficient mice (e.g., NOD-SCID or Athymic Nude)

    • Human tumor cell line for implantation

    • DM4-ADC, isotype control ADC, and vehicle buffer (e.g., PBS)

    • Calipers for tumor measurement

  • Procedure :

    • Tumor Implantation : Subcutaneously inject a suspension of tumor cells (e.g., 5-10 million cells) into the flank of each mouse.

    • Tumor Growth and Grouping : Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., Vehicle control, Isotype ADC control, DM4-ADC at various doses).

    • Dosing : Administer the ADC and controls, typically via intravenous (IV) injection, according to the planned schedule (e.g., once weekly for 3 weeks).

    • Monitoring :

      • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²) / 2.

      • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • Endpoint : The study concludes when tumors in the control group reach a pre-determined maximum size, or after a specified time period. Euthanize mice and excise tumors for further analysis if required.

    • Analysis : Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) to quantify the efficacy of the DM4-ADC compared to controls.

References

An In-depth Technical Guide to DM4-Sme and its Parent Compound Maytansine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the potent microtubule-inhibiting agent DM4-Sme and its natural precursor, maytansine. Tailored for researchers, scientists, and professionals in drug development, this document delves into their mechanisms of action, synthesis, and applications, with a particular focus on their role as payloads in antibody-drug conjugates (ADCs). This guide offers a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to facilitate a deeper understanding and application of these cytotoxic agents in oncology research.

Introduction

Maytansine, a naturally occurring ansa macrolide, first isolated from the plant Maytenus ovatus, demonstrated potent antitumor activity in preclinical studies. However, its clinical development as a standalone therapeutic was hampered by a narrow therapeutic window and significant systemic toxicity.[1] This led to the exploration of maytansinoids, semi-synthetic derivatives of maytansine, as cytotoxic payloads for antibody-drug conjugates (ADCs). ADCs represent a targeted therapeutic approach that utilizes the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing off-target toxicity.

Among the clinically relevant maytansinoids, DM4 (ravtansine) has emerged as a key payload. This compound is a thiol-containing derivative of DM4, designed to facilitate conjugation to antibodies.[2] This guide will provide a detailed comparative analysis of maytansine and this compound, focusing on the technical information required for their successful application in cancer research and ADC development.

Chemical Structures and Properties

Maytansine and this compound share a common 19-membered ansa macrolide core structure responsible for their biological activity. The key structural difference lies in the C-3 ester side chain, which in this compound is modified to incorporate a thiol group, enabling conjugation to a linker for subsequent attachment to an antibody.

Maytansine:

  • Chemical Formula: C34H46ClN3O10

  • Molecular Weight: 692.2 g/mol

This compound:

  • Chemical Name: N2'-deacetyl-N2'-(4-methyl-4-(methyldithio)-1-oxopentyl)maytansine

  • Chemical Formula: C39H56ClN3O10S2

  • Molecular Weight: 842.48 g/mol

Mechanism of Action: Microtubule Inhibition and Apoptosis Induction

Both maytansine and this compound exert their potent cytotoxic effects by targeting microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Disruption of Microtubule Dynamics

Maytansine and its derivatives bind to tubulin, the protein subunit of microtubules, at the vinca alkaloid binding site.[3] This binding inhibits the polymerization of tubulin into microtubules and induces the depolymerization of existing microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.

  • Suppression of Dynamic Instability: At lower concentrations, maytansinoids can suppress the dynamic instability of microtubules without causing significant depolymerization, which is still sufficient to trigger mitotic arrest.[4]

Induction of Apoptosis

The prolonged mitotic arrest induced by maytansinoids ultimately triggers programmed cell death, or apoptosis. The signaling cascade leading to apoptosis is complex and involves multiple pathways:

  • Spindle Assembly Checkpoint (SAC) Activation: The presence of unattached kinetochores due to a defective mitotic spindle activates the SAC, which delays anaphase onset. Prolonged activation of the SAC is a key signal for apoptosis.

  • Bcl-2 Family Protein Regulation: Mitotic arrest leads to the phosphorylation and inactivation of anti-apoptotic Bcl-2 proteins, while pro-apoptotic proteins like Bax and Bak are activated.

  • Mitochondrial Pathway Activation: The activation of pro-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[3][5]

  • Caspase Cascade Activation: Cytochrome c release triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[4]

  • JNK Pathway Activation: The disruption of microtubule networks can also lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which can contribute to the apoptotic response.[5]

Maytansinoid Maytansine / this compound Tubulin Tubulin Binding Maytansinoid->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest JNK JNK Pathway Activation Microtubule->JNK SAC Spindle Assembly Checkpoint Activation MitoticArrest->SAC Bcl2 Bcl-2 Family Modulation (Bcl-2↓, Bax/Bak↑) MitoticArrest->Bcl2 SAC->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP JNK->Bcl2 CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Maytansinoid-induced apoptotic signaling pathway.

Quantitative Data

This section summarizes key quantitative data for this compound and maytansine to facilitate a comparative assessment of their potency and potential therapeutic index.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents a comparison of reported IC50 values for this compound and maytansine against various cancer cell lines.

Cell LineCancer TypeThis compound IC50 (nM)Maytansine IC50 (nM)Reference(s)
KBNasopharyngeal Carcinoma0.0260.008[6][7]
P-388Murine Lymphocytic Leukemia-0.0006[7]
L1210Murine Leukemia-0.002[7]
Pharmacokinetics

Pharmacokinetic (PK) parameters describe the absorption, distribution, metabolism, and excretion (ADME) of a compound. The following table summarizes available preclinical PK data for maytansine and derivatives.

CompoundAnimal ModelDoseHalf-life (t1/2)Clearance (CL)Volume of Distribution (Vd)Reference(s)
MaytansineRat----[8]
T-DM1 (ADC)Rat20 mg/kg4.6 days13-15 mL/day/kg62-64 mL/kg[9]
T-DM1 (ADC)Monkey0.3-30 mg/kg---[10]

Note: Specific pharmacokinetic data for unconjugated this compound and maytansine in preclinical models is limited in the public domain. The data for T-DM1 provides an indication of the behavior of a maytansinoid conjugate.

In Vivo Toxicity

The 50% lethal dose (LD50) and maximum tolerated dose (MTD) are key indicators of the acute toxicity of a compound.

CompoundAnimal ModelRouteLD50MTDReference(s)
MaytansineRat (F344)SC0.48 mg/kg-[11]
MaytansineMouse---[12]

Note: Specific LD50 and MTD values for this compound were not available in the searched literature. Toxicity studies are often conducted in the context of the full ADC.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and maytansine.

Synthesis of this compound from Maytansinol

This protocol outlines the key steps for the synthesis of this compound, starting from maytansinol.

  • Preparation of 4-Mercapto-4-methylpentanoic acid: React isobutylene sulfide with the anion of acetonitrile, followed by hydrolysis with a base.[13]

  • Formation of the Disulfide: React 4-mercapto-4-methylpentanoic acid with methyl methanethiolsulfonate (MeSSO2Me) to form the corresponding disulfide.[13]

  • Activation of the Carboxylic Acid: Convert the disulfide-containing carboxylic acid to its N-hydroxysuccinimide (NHS) ester.[13]

  • Coupling with N-methyl-L-alanine: React the NHS ester with N-methyl-L-alanine to form N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine.[13]

  • Esterification with Maytansinol: Couple the resulting carboxylic acid with maytansinol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like zinc chloride to yield a diastereomeric mixture of L-DM4-SMe and D-DM4-Sme.[13]

  • Purification: Separate the desired L-DM4-Sme diastereomer using high-performance liquid chromatography (HPLC) on a cyano-bonded column.[13]

  • Reduction to DM4 (optional): The disulfide in L-DM4-Sme can be reduced using a reducing agent like dithiothreitol (DTT) to yield the free thiol-containing DM4.[13]

Purification of Maytansine from Maytenus ovatus

This protocol describes a general procedure for the extraction and purification of maytansine from plant material.

  • Extraction: Grind the woody material of Maytenus ovatus and extract with ethanol using a large-scale Soxhlet apparatus for approximately 100 hours.[14][15]

  • Solvent Partitioning: Concentrate the ethanolic extract and partition it between ethyl acetate and water.[15]

  • Silica Gel Chromatography (Step 1):

    • Load the ethyl acetate extract onto a silica gel column.

    • Elute with a gradient of increasing polarity, starting with methylene chloride and gradually adding a more polar solvent like isopropyl alcohol (e.g., 2-5%).

    • Collect and combine the fractions containing maytansine.[15]

  • Silica Gel Chromatography (Step 2):

    • Concentrate the maytansine-containing fractions from the first column.

    • Load the concentrated material onto a second silica gel column.

    • Elute with ethyl acetate.

    • Collect the fractions containing pure maytansine.[15]

  • Crystallization: Concentrate the pure fractions and crystallize the maytansine.

In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the effect of compounds on the polymerization of tubulin in vitro.

  • Reagent Preparation:

    • Reconstitute purified tubulin protein (e.g., from bovine brain) in a suitable polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP and a fluorescent reporter dye (e.g., DAPI).[16]

  • Assay Setup:

    • In a 96-well plate, add the tubulin solution to wells.

    • Add the test compounds (this compound, maytansine, or controls) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiation of Polymerization:

    • Incubate the plate at 37°C to initiate tubulin polymerization.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent reporter. An increase in fluorescence indicates tubulin polymerization.[16]

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate parameters such as the rate of polymerization and the maximum polymer mass to determine the inhibitory effect of the compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to determine the cytotoxic effects of compounds on cancer cell lines and to calculate IC50 values.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17][18]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound and maytansine) in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control.[17]

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.[19]

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[20]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17][20]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[20]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Workflow for Antibody-Drug Conjugate (ADC) Development

The development of a this compound-containing ADC is a multi-step process that requires careful optimization at each stage to ensure the final product is safe, stable, and effective.

cluster_0 1. Component Selection & Synthesis cluster_1 2. Conjugation cluster_2 3. Purification & Characterization cluster_3 4. Preclinical Evaluation Ab_Selection Antibody Selection (Target Antigen) Ab_Modification Antibody Modification (e.g., reduction of disulfides) Ab_Selection->Ab_Modification Linker_Selection Linker Selection (Cleavable/Non-cleavable) Conjugation Conjugation Reaction (Antibody + Linker-Payload) Linker_Selection->Conjugation Payload_Synthesis This compound Synthesis Payload_Synthesis->Conjugation Ab_Modification->Conjugation Purification Purification (e.g., TFF, Chromatography) Conjugation->Purification Characterization Characterization (DAR, Aggregation, Free Drug) Purification->Characterization In_Vitro In Vitro Assays (Cytotoxicity, Bystander Effect) Characterization->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK, Toxicology) In_Vitro->In_Vivo

Caption: General workflow for ADC development.

Conclusion

This compound and its parent compound maytansine are highly potent cytotoxic agents that function by disrupting microtubule dynamics and inducing apoptosis. While the systemic toxicity of maytansine limited its clinical utility as a standalone agent, the development of maytansinoid-based ADCs, such as those utilizing this compound, has enabled the targeted delivery of these potent payloads to cancer cells, significantly improving their therapeutic index. This technical guide has provided a comprehensive resource for researchers and drug developers, compiling essential information on the chemistry, mechanism of action, quantitative properties, and experimental methodologies related to this compound and maytansine. A thorough understanding of these aspects is critical for the successful design and development of next-generation ADCs for the treatment of cancer.

References

The Metabolic Journey of DM4-Sme: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of DM4-Sme, a critical component in the efficacy and safety profile of antibody-drug conjugates (ADCs). Understanding the biotransformation of this potent maytansinoid payload is paramount for the rational design and development of next-generation ADCs. This document details the intracellular processing, enzymatic conversions, and analytical methodologies used to study the metabolism of this compound.

Introduction to DM4 and its Role in ADCs

Maytansinoid DM4 is a highly potent cytotoxic agent that functions by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis of cancer cells.[1] When conjugated to a monoclonal antibody via a cleavable linker, such as a disulfide-containing linker like SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate), it forms an ADC designed to selectively target and eliminate cancer cells expressing a specific surface antigen. The metabolic activation of the DM4 payload is a critical step in the mechanism of action of these ADCs.

The Intracellular Metabolic Pathway of this compound

The metabolic journey of DM4 begins after the ADC binds to its target antigen on the cancer cell surface and is internalized, typically through receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, an acidic organelle rich in degradative enzymes.

Lysosomal Processing and Release of DM4

Within the lysosome, the antibody component of the ADC is degraded by proteases. For ADCs with disulfide linkers, the linker is cleaved, leading to the release of the thiol-containing DM4 molecule into the cytoplasm.[2] This initial processing step is crucial for the subsequent metabolic activation.

S-methylation: The Key Activation Step

Once in the cytoplasm, the free thiol group of DM4 is susceptible to S-methylation. This reaction is catalyzed by thiol S-methyltransferases (TMTs), with studies pointing towards the involvement of methyltransferase-like protein 7A (METTL7A) and 7B (METTL7B) as the responsible enzymes.[3][4] This enzymatic step converts DM4 into its primary and highly cytotoxic metabolite, S-methyl-DM4 (this compound).[5] S-methyl-DM4 is more lipophilic than DM4, which may facilitate its diffusion across cell membranes and contribute to the "bystander effect," where it can kill neighboring antigen-negative tumor cells.[2][6]

Subsequent Metabolism of S-methyl-DM4

Following its formation, S-methyl-DM4 can undergo further metabolism. Studies have shown that it can be oxidized to form sulfoxide and sulfone derivatives.[7] The cytotoxic potential of these further metabolites is an area of ongoing research.

Metabolic_Pathway_of_DM4_Sme cluster_cell Target Cancer Cell cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm ADC_Internalized Antibody-DM4 (ADC) DM4_Released DM4 (thiol) ADC_Internalized->DM4_Released Proteolytic Degradation & Linker Cleavage S_methyl_DM4 S-methyl-DM4 (this compound) DM4_Released->S_methyl_DM4 S-methylation (TMTs: METTL7A/B) Oxidized_Metabolites Sulfoxide & Sulfone Derivatives S_methyl_DM4->Oxidized_Metabolites Oxidation Bystander_Effect Bystander Effect S_methyl_DM4->Bystander_Effect Diffusion Extracellular

Metabolic pathway of this compound within a target cancer cell.

Quantitative Analysis of DM4 and its Metabolites

The quantification of DM4 and its metabolites is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies of DM4-containing ADCs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

AnalyteMatrixLLOQ (ng/mL)ULOQ (ng/mL)Reference
DM4Human Plasma0.10050.0[8]
S-methyl-DM4Human Plasma0.10050.0[8]
DM1 (related maytansinoid)Human Serum0.200200[9]
DM4Mouse Tissue Homogenate0.06 (µg/mL)20 (µg/mL)[10]
S-methyl-DM4Mouse Tissue Homogenate0.06 (µg/mL)20 (µg/mL)[10]

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of DM4 and S-methyl-DM4 from Plasma

This protocol is adapted from methodologies described for the analysis of maytansinoids in biological matrices.[8]

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Reduction (Optional but Recommended for Thiol-containing Analytes): To prevent disulfide bond formation, a reduction step can be included. Add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP).

  • Solid Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol followed by water. Load the sample supernatant. Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water). Elute the analytes with a high percentage of organic solvent (e.g., 95% methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

Experimental_Workflow_Plasma Start Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection SPE Solid Phase Extraction (SPE) Supernatant_Collection->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Workflow for plasma sample preparation for LC-MS/MS analysis.
In Vitro Lysosomal Metabolism Assay

This assay helps to identify the catabolites of an ADC upon lysosomal degradation.[11]

  • Prepare Lysosomal Fraction: Obtain commercially available human liver lysosomes or prepare them from fresh tissue.

  • Incubation Mixture: In a microcentrifuge tube, combine the ADC (at a final concentration of 1-10 µM), lysosomal fraction (e.g., 0.5 mg/mL protein), and an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) to mimic the lysosomal environment.

  • Incubation: Incubate the mixture at 37°C for various time points (e.g., 0, 1, 4, 24 hours).

  • Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for LC-MS/MS analysis to identify and quantify the released payload and its metabolites.

Conclusion

The metabolic pathway of this compound is a multi-step process initiated by the lysosomal degradation of the parent ADC, followed by enzymatic S-methylation in the cytoplasm to form the active metabolite, S-methyl-DM4. This key metabolite can be further metabolized through oxidation. A thorough understanding of this pathway, supported by robust analytical methods for quantification, is crucial for optimizing the design of ADCs to enhance their therapeutic index. The experimental protocols provided in this guide offer a starting point for researchers to investigate the metabolic fate of this compound and other maytansinoid payloads in their own drug development programs.

References

The Genesis of a Potent Anti-Cancer Agent: An In-depth Technical Guide to the Initial Discovery and Development of DM4-Sme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial discovery and development of DM4-Sme, a key component in the next generation of targeted cancer therapies. We delve into its synthesis, mechanism of action, and the preclinical data that underscore its potential as a potent cytotoxic payload for antibody-drug conjugates (ADCs).

Introduction: The Evolution of Maytansinoid-Based Payloads

Maytansinoids, a class of potent microtubule-targeting agents, have long been recognized for their anti-cancer properties.[1] However, their systemic toxicity limited their therapeutic application. The advent of antibody-drug conjugates (ADCs) offered a promising strategy to selectively deliver these cytotoxic agents to tumor cells, thereby enhancing their therapeutic index. DM4, a thiol-containing maytansine derivative, was developed to be linked to antibodies.[2] this compound is a metabolite of antibody-maytansin conjugates (AMCs) and functions as a tubulin inhibitor.[2][3] The "Sme" designation refers to the S-methyl group attached to the thiol, a modification that plays a crucial role in its linkage chemistry and subsequent intracellular processing.

Synthesis and Chemical Properties

The synthesis of this compound is a multi-step process that begins with the creation of a modified amino acid linker, which is then coupled to maytansinol, the core structure of maytansine.

Detailed Synthesis Protocol

The synthesis of L-DM4-SMe involves a five-step process:

Step one: Preparation of 4-Mercapto-4-methylpentanoic acid (7) A solution of 150 mL of anhydrous tetrahydrofuran (THF) and 75 mL of 2.5 M n-BuLi in hexanes is cooled to -78°C in a dry ice/acetone bath under an argon atmosphere.

Step two: Preparation of 4-Methyl-4-(methyldithio)pentanoic acid (8) 4-Mercapto-4-methylpentanoic acid (7) (6.0 mL, 40 mmol) is dissolved in 50 mL of deionized water. Sodium carbonate (6.4 g, 60 mmol) is added, followed by a solution of methyl methanethiolsulfonate (7.5 g, 60 mmol) in 30 mL of ethanol.

Step three: Conversion to N-hydroxysuccinimide ester (9) The carboxylic acid (8) is converted to its N-hydroxysuccinimide ester.

Step four: Preparation of N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine (10) The N-hydroxysuccinimide ester (9) is reacted with N-methyl-L-alanine. The resulting product is purified by column chromatography.

Step five: Synthesis of N2'-deacetyl-N2'-(4-methyl-4-methyldithio-l-oxopentyl)maytansine (L-DM4-SMe, 4e) Maytansinol (11, 25 mg, 0.44 mmol) and N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine (10, 42.0 mg, 0.177 mmol) are dissolved in 3 mL of dichloromethane under an argon atmosphere. A solution of dicyclohexylcarbodiimide (DCC, 57.1 mg, 0.277 mmol) in 0.67 mL of dichloromethane is added, followed by the addition of a 1 M ZnCl2 solution in diethyl ether (0.03 mL, 0.03 mmol) after one minute.[1]

Conjugation to Antibodies

DM4 is conjugated to monoclonal antibodies (mAbs) through its thiol group, typically after reduction of the disulfide bond in this compound or by using a derivative with a free thiol. The linker chemistry is critical for the stability of the ADC in circulation and the efficient release of the payload within the target cell. Both cleavable and non-cleavable linkers have been employed. For example, a common strategy involves modifying the antibody with a crosslinker like SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to introduce maleimide groups that react with the thiol on DM4.[4]

Mechanism of Action: Disrupting the Cellular Machinery

The cytotoxic activity of this compound is exerted through its potent inhibition of tubulin polymerization. As part of an ADC, this compound is internalized into the target cancer cell via receptor-mediated endocytosis. Once inside the cell, the linker is cleaved (in the case of cleavable linkers), releasing the active DM4 payload.[2]

DM4 binds to tubulin, the building block of microtubules, and disrupts their dynamic instability. This interference with microtubule function leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[5]

Signaling Pathway of DM4-Induced Apoptosis

The disruption of microtubule dynamics by DM4 initiates a cascade of signaling events that converge on the apoptotic machinery. A key event is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function.[6][7][8][9][10] This, in conjunction with the activation of pro-apoptotic proteins like Bak, leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[8] Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, leading to the degradation of cellular components and cell death.[6][8]

DM4_Signaling_Pathway cluster_ADC ADC Action cluster_Microtubule Microtubule Disruption cluster_Apoptosis Apoptotic Cascade ADC DM4-ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome DM4_release DM4 Release Lysosome->DM4_release Tubulin Tubulin DM4_release->Tubulin Microtubule Microtubule Dynamics DM4_release->Microtubule Inhibition Tubulin->Microtubule G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Bcl2_p Bcl-2 Phosphorylation G2M_Arrest->Bcl2_p Bak_act Bak Activation G2M_Arrest->Bak_act Mito Mitochondrial Dysfunction Bcl2_p->Mito Bak_act->Mito CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of DM4-induced apoptosis.

Preclinical Efficacy

The anti-tumor activity of DM4 and its conjugates has been evaluated in a range of preclinical models, demonstrating potent and specific cytotoxicity against various cancer types.

In Vitro Cytotoxicity

The cytotoxic potential of this compound and DM4-containing ADCs has been assessed in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.

Cell LineCancer TypeCompoundIC50 (nM)Reference
KBNasopharyngeal CarcinomaThis compound0.026[9]
NCI-H2110Lung AdenocarcinomaAnti-FRα ADC-DM4Data not specified[11]
IshikawaEndometrial AdenocarcinomaAnti-FRα ADC-DM4Data not specified[11]
VariousBreast, Pancreatic, LungNectin-4 ADC-MMAEDose-dependent inhibition[12]
In Vivo Anti-Tumor Activity

The efficacy of DM4-conjugated ADCs has been demonstrated in various xenograft models, where human tumor cells are implanted into immunocompromised mice.

ADC TargetCancer TypeModelEfficacyReference
CEACAM5Lung, Colorectal, GastricPatient-Derived Xenograft (PDX)ORR: 50% (Lung), 10% (CRC), 37.5% (GC)[13]
Folate Receptor α (FRα)Endometrial, LungXenograftSignificant tumor growth inhibition[11]
HER2Ovarian CarcinomaXenograftSignificant tumor growth inhibition[14]
Nectin-4Bladder, Breast, Pancreatic, LungPDX and XenograftDose-dependent anti-tumor activity[12]

ORR: Overall Response Rate

Pharmacokinetics and Toxicology

The pharmacokinetic (PK) profile and toxicological assessment of DM4-containing ADCs are critical for their clinical development.

Pharmacokinetics

PK studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components. The half-life of the intact ADC is typically long, consistent with that of a monoclonal antibody.[15] The concentration of the released payload is also monitored to understand its systemic exposure.

CompoundAnimal ModelKey FindingsReference
Anti-CD33 ADCCynomolgus MonkeyNon-linear PK, target-mediated clearance[16]
Trastuzumab-vc-MMAEXenograft MiceRoute of administration (IV, SC, IT) significantly impacts tumor exposure and efficacy[17]
Toxicology

Preclinical toxicology studies are conducted to identify potential on-target and off-target toxicities. For DM4-containing ADCs, common toxicities observed in preclinical and clinical studies include ocular toxicity and hepatotoxicity.[1][3] These studies are essential for determining the maximum tolerated dose (MTD) and establishing a safe starting dose for clinical trials.[18]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound and its conjugates.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound or the ADC for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting viability against drug concentration.[4][5][19]

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells B Drug Treatment A->B C Add MTT B->C D Incubate C->D E Add Solubilizer D->E F Read Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound or the ADC for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of each cell.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity to distinguish cell populations in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[20][21][22]

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells[23][24][25][26][27]

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of an ADC in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a specified size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the ADC, a control antibody, or a vehicle solution intravenously at a predetermined dosing schedule.

  • Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly.

  • Endpoint: The study can be terminated when tumors in the control group reach a certain size, or it can be continued to assess long-term survival.

  • Data Analysis: Compare the tumor growth inhibition (TGI) and survival rates between the treatment and control groups.[14][28][29][30][31]

Conclusion

The initial discovery and development of this compound represent a significant advancement in the field of targeted cancer therapy. Its potent anti-mitotic activity, combined with the ability to be effectively conjugated to tumor-targeting antibodies, has paved the way for the development of a new generation of ADCs. The comprehensive preclinical evaluation, encompassing synthesis, mechanism of action studies, and in vitro and in vivo efficacy and safety assessments, has provided a strong foundation for the clinical investigation of DM4-based ADCs. As our understanding of cancer biology and ADC technology continues to evolve, this compound and its derivatives are poised to remain integral components in the fight against cancer.

References

Methodological & Application

Application Notes and Protocols for DM4-Sme Antibody-Drug Conjugate (ADC) Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. This application note provides a detailed protocol for the conjugation of the maytansinoid derivative DM4, via a thiol-containing linker (Sme), to a monoclonal antibody. DM4 is a potent microtubule-inhibiting agent that induces mitotic arrest and subsequent apoptosis in cancer cells.[1][2] The protocols outlined below describe the preparation of the antibody, the conjugation reaction, and the subsequent purification and characterization of the resulting DM4-Sme ADC.

Mechanism of Action

The cytotoxic payload of the ADC, DM4, exerts its anti-cancer effect by disrupting microtubule dynamics.[3] Upon binding of the ADC to its target antigen on the surface of a cancer cell and subsequent internalization, the this compound is released within the cell. DM4 then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the M-phase (mitosis) and ultimately triggers programmed cell death (apoptosis).[4]

Signaling Pathway for DM4-Induced Apoptosis

The disruption of microtubule dynamics by DM4 initiates a signaling cascade that culminates in apoptosis. A key pathway involves the activation of the c-Jun N-terminal kinase (JNK), which in turn phosphorylates and inactivates the anti-apoptotic protein Bcl-2.[5][6] This inactivation of Bcl-2 disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases, the executioners of apoptosis.[7][8]

DM4_Apoptosis_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion ADC This compound ADC Receptor Target Antigen ADC->Receptor Binding Internalization Internalization & Payload Release Receptor->Internalization DM4 Free DM4 Internalization->DM4 Tubulin Tubulin DM4->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules JNK JNK Microtubules->JNK Disruption activates pJNK p-JNK (Active) JNK->pJNK Bcl2 Bcl-2 pJNK->Bcl2 Phosphorylates pBcl2 p-Bcl-2 (Inactive) Bcl2->pBcl2 Mito Mitochondrial Dysfunction pBcl2->Mito Leads to Caspase_Activation Caspase Activation Mito->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis ADC_Conjugation_Workflow cluster_workflow This compound ADC Conjugation Workflow mAb_Prep 1. Antibody Preparation Reduction 2. Antibody Reduction mAb_Prep->Reduction Activation 3. Thiol Activation Reduction->Activation Conjugation 4. This compound Conjugation Activation->Conjugation Purification 5. Purification Conjugation->Purification Characterization 6. Characterization Purification->Characterization

References

Application Notes and Protocols for in vitro Cell Line Studies Using DM4-Sme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of DM4-Sme, a potent microtubule-disrupting agent, in cancer cell line studies. This document includes summaries of its cytotoxic activity, detailed experimental protocols for key assays, and elucidation of the underlying signaling pathways.

Introduction

This compound is a thiol-containing maytansinoid derivative that acts as a highly potent microtubule-targeting agent.[1] By interfering with tubulin polymerization, this compound disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.[1] Its high cytotoxicity makes it a valuable payload for antibody-drug conjugates (ADCs), which are designed to selectively deliver the cytotoxic agent to cancer cells. These notes are intended to guide researchers in designing and executing in vitro studies to evaluate the efficacy and mechanism of action of this compound.

Data Presentation: Cytotoxicity of this compound

This compound exhibits potent cytotoxic activity against a variety of cancer cell lines, with IC50 values typically in the sub-nanomolar range. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound in different human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
KBCervical Carcinoma0.026[2][3][4]
COLO 205Colorectal AdenocarcinomaPotent (sub-nanomolar)[5]
A-375Malignant MelanomaPotent (sub-nanomolar)[5]

Note: The available public data on the IC50 values of this compound across a wide range of cancer cell lines is limited. Researchers are encouraged to determine the IC50 in their specific cell lines of interest using the protocol provided below.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are starting points and may require optimization for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Target cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound

  • Target cancer cell lines

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Line Culture cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) cell_culture->cell_cycle dm4_prep This compound Preparation (Stock Solution & Dilutions) dm4_prep->cytotoxicity dm4_prep->apoptosis dm4_prep->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Caption: A typical experimental workflow for the in vitro evaluation of this compound.

Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis

signaling_pathway cluster_dm4 cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis dm4 This compound tubulin Tubulin dm4->tubulin binds & inhibits polymerization microtubule Microtubule Disruption g2m_arrest G2/M Arrest microtubule->g2m_arrest bcl2_family Bcl-2 Family Modulation (Increased Bax/Bcl-2 ratio) microtubule->bcl2_family p53 p53 Activation g2m_arrest->p53 cyclinB1_cdk1 Cyclin B1/CDK1 (Inactive) p21 p21 Upregulation p53->p21 p21->cyclinB1_cdk1 inhibits caspase9 Caspase-9 Activation bcl2_family->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis_out Apoptosis caspase3->apoptosis_out

Caption: Proposed signaling pathway of this compound leading to G2/M arrest and apoptosis.

Mechanism of Action: Signaling Pathways

This compound exerts its cytotoxic effects primarily through the disruption of microtubule dynamics, which in turn triggers a cascade of signaling events leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.[5] This arrest is often associated with the modulation of key cell cycle regulatory proteins. For instance, the activity of the Cyclin B1/CDK1 complex, a key driver of mitotic entry, is typically inhibited. Furthermore, DNA damage response pathways involving p53 and the cyclin-dependent kinase inhibitor p21 can be activated, further enforcing the G2/M arrest.[6][7][8]

Induction of Apoptosis

Prolonged G2/M arrest or cellular stress induced by microtubule disruption ultimately leads to the activation of the intrinsic apoptotic pathway. This process is characterized by changes in the expression of Bcl-2 family proteins, leading to an increased ratio of pro-apoptotic members (e.g., Bax) to anti-apoptotic members (e.g., Bcl-2).[9] This shift in balance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9][10]

References

Experimental Design for DM4-Sme in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical studies involving DM4-Sme, a potent microtubule-disrupting agent, and its conjugates, such as antibody-drug conjugates (ADCs). Detailed protocols for key in vitro and in vivo assays are provided to assess the efficacy, potency, and pharmacological properties of this compound-based therapeutics.

Introduction to this compound

This compound is a thiol-containing maytansinoid, a class of highly cytotoxic agents that inhibit tubulin polymerization.[1][] It is a metabolite of antibody-maytansin conjugates (AMCs) and serves as a cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[3][4][5] The "Sme" designation refers to the sulfhydryl methyl group that can be used for conjugation to antibodies or other targeting moieties, often through a linker.[]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of microtubule dynamics.[] By binding to tubulin, it disrupts the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[6]

Key In Vitro Assays

A series of in vitro assays are crucial for characterizing the activity and selectivity of this compound and its conjugates.

In Vitro Cytotoxicity Assay

This assay determines the concentration of this compound or its ADC required to inhibit the growth of or kill cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from established methods for assessing cell viability.[7][8][9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or this compound ADC

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound or the ADC in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action, typically 72-96 hours for tubulin inhibitors.[7]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Bystander Effect Assay

The bystander effect is the ability of a payload released from a targeted cancer cell to kill neighboring, potentially antigen-negative, cancer cells.[10] This is a critical feature for ADCs in treating heterogeneous tumors.

Protocol: Co-culture Bystander Assay

This protocol involves co-culturing antigen-positive and antigen-negative cells.[11][12][13]

Materials:

  • Antigen-positive cancer cell line (e.g., HER2-positive)

  • Antigen-negative cancer cell line, labeled with a fluorescent protein (e.g., GFP-MCF7)

  • This compound ADC targeting the antigen on the positive cells

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Co-seed the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).

  • ADC Treatment: After allowing the cells to adhere overnight, treat them with serial dilutions of the this compound ADC.

  • Incubation: Incubate the plate for 72-96 hours.

  • Imaging and Analysis: At the end of the incubation, visualize the cells using a fluorescence microscope to specifically assess the viability of the fluorescent antigen-negative cells. Alternatively, use a plate reader capable of fluorescence detection to quantify the fluorescent signal.

  • Data Interpretation: A reduction in the number or fluorescence intensity of the antigen-negative cells in the presence of the ADC and antigen-positive cells, compared to controls, indicates a bystander effect.

In Vivo Efficacy Studies

In vivo studies using animal models are essential to evaluate the anti-tumor activity and tolerability of this compound ADCs.

Xenograft Tumor Growth Inhibition Study

This study assesses the ability of a this compound ADC to inhibit the growth of human tumors implanted in immunocompromised mice.[14][15][16]

Protocol: Subcutaneous Xenograft Model

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Human cancer cell line known to be sensitive to this compound in vitro

  • This compound ADC

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally with Matrigel) into the flank of each mouse.[14]

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the this compound ADC and vehicle control to the respective groups, typically via intravenous injection, at a predetermined dosing schedule (e.g., once weekly for 3 weeks).

  • Tumor Measurement: Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or at a defined time point.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups relative to the control group.

Pharmacokinetic and Stability Studies

Understanding the metabolic fate and stability of this compound and its ADCs is crucial for predicting their in vivo behavior.

Metabolic Stability Assay

This assay evaluates the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[17][18][19]

Protocol: Microsomal Stability Assay

Materials:

  • Liver microsomes (human or other species)

  • This compound

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a reaction mixture containing liver microsomes and this compound in phosphate buffer. Pre-incubate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.

  • Data Analysis: Plot the percentage of remaining this compound against time. From the slope of the natural log of the remaining compound versus time, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Data Presentation

In Vitro Cytotoxicity of this compound and a Representative ADC
Cell LineCancer TypeThis compound IC50 (nM)Representative ADC IC50 (nM)Reference
KBCervical Carcinoma0.026N/A[3][4]
HT-29Colon CancerN/AStrong Cytotoxicity[20]
HCT116Colon CancerN/AStrong Cytotoxicity[20]
HCT15Colon CancerN/AStrong Cytotoxicity[20]
BT-474Breast Ductal Carcinoma (HER2+)N/ALow nanomolar range[21]
MCF-7Breast Adenocarcinoma (HER2-)N/ANo cytotoxicity[21]

N/A: Data not available in the searched literature.

In Vivo Tumor Growth Inhibition of a Representative DM4-ADC
Xenograft ModelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Reference
HT-29 (Colon)T4H11-DM42.5Significant[22]
HT-29 (Colon)T4H11-DM45Significant[22]
HT-29 (Colon)T4H11-DM410Significant[22]
HCT116 (Colon)T4H11-DM410Significant[22]
HCT15 (Colon)T4H11-DM410Significant[22]

Specific TGI percentages were not detailed in the abstract.

Visualizations

Signaling Pathway of Microtubule Disruption-Induced Apoptosis

G cluster_0 This compound Action cluster_1 Cellular Response cluster_2 Apoptotic Execution This compound This compound Tubulin Tubulin This compound->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Spindle_Checkpoint Spindle Assembly Checkpoint Activation Mitotic_Arrest->Spindle_Checkpoint JNK_Activation JNK Activation Spindle_Checkpoint->JNK_Activation Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Spindle_Checkpoint->Bcl2_Phosphorylation Mitochondrial_Pathway Intrinsic Pathway (Mitochondrial) JNK_Activation->Mitochondrial_Pathway Bcl2_Phosphorylation->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling cascade initiated by this compound leading to apoptosis.

Experimental Workflow for In Vitro ADC Evaluation

G Start Start Cell_Culture Culture Antigen-Positive and Antigen-Negative Cells Start->Cell_Culture Cytotoxicity_Assay Monoculture Cytotoxicity Assay (IC50) Cell_Culture->Cytotoxicity_Assay Bystander_Assay Co-culture Bystander Effect Assay Cell_Culture->Bystander_Assay Data_Analysis_IC50 Analyze IC50 Values Cytotoxicity_Assay->Data_Analysis_IC50 Data_Analysis_Bystander Assess Bystander Killing Bystander_Assay->Data_Analysis_Bystander End End Data_Analysis_IC50->End Data_Analysis_Bystander->End

Caption: Workflow for in vitro characterization of a this compound ADC.

Logical Relationship of Preclinical this compound ADC Development

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation In_Vitro In Vitro Studies Cytotoxicity Cytotoxicity In_Vitro->Cytotoxicity Bystander Bystander Effect In_Vitro->Bystander Stability Metabolic Stability In_Vitro->Stability In_Vivo In Vivo Studies Efficacy Tumor Growth Inhibition In_Vivo->Efficacy Tolerability Tolerability (Body Weight) In_Vivo->Tolerability PK_PD Pharmacokinetics & Pharmacodynamics Candidate_Selection Lead Candidate Selection PK_PD->Candidate_Selection Cytotoxicity->In_Vivo Bystander->In_Vivo Stability->PK_PD Efficacy->PK_PD Tolerability->PK_PD

Caption: Preclinical development path for a this compound ADC.

References

Protocol for Assessing DM4-Sme Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

DM4-Sme is a potent maytansinoid derivative that functions as a microtubule-targeting agent.[1][2] It is a critical component of several antibody-drug conjugates (ADCs) currently under investigation for cancer therapy.[3] As a cytotoxic payload, this compound is designed to be delivered specifically to antigen-expressing tumor cells via a monoclonal antibody, where it is then released to exert its cell-killing effects.[4][5] The mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis of cancer cells.[1][2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound, a crucial step in the preclinical evaluation of ADCs.[6] The protocols outlined below cover the assessment of cell viability, the induction of apoptosis, and the analysis of cell cycle perturbation.

Principle of the Assays

The in vitro assessment of this compound cytotoxicity relies on a panel of assays to provide a comprehensive understanding of its cellular effects.

  • Cell Viability Assays (e.g., MTT): These assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[6] A reduction in metabolic activity upon treatment with this compound indicates a loss of cell viability.

  • Apoptosis Assays (e.g., Annexin V/PI Staining): These assays detect the biochemical and morphological changes characteristic of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) intercalates with DNA in cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Cell Cycle Analysis (e.g., Propidium Iodide Staining): This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7] this compound, as a microtubule inhibitor, is expected to cause an accumulation of cells in the G2/M phase, indicative of mitotic arrest.[1]

To specifically assess the targeted cytotoxicity of an ADC containing this compound, it is essential to use both antigen-positive (target) and antigen-negative (non-target) cell lines.[6] A significant difference in cytotoxicity between these cell lines demonstrates the antigen-dependent activity of the ADC.[6]

Experimental Workflow

The overall workflow for assessing this compound cytotoxicity involves several key stages, from cell line selection and preparation to data analysis and interpretation.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis Cell_Line_Selection Cell Line Selection (Antigen-Positive & Negative) Cell_Culture Cell Culture & Maintenance Cell_Line_Selection->Cell_Culture DM4_Sme_Preparation This compound Stock Preparation Cell_Culture->DM4_Sme_Preparation Cell_Seeding Cell Seeding in Assay Plates DM4_Sme_Treatment Treatment with this compound (Dose-Response) Cell_Seeding->DM4_Sme_Treatment Incubation Incubation (e.g., 72-96 hours) DM4_Sme_Treatment->Incubation Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., PI Staining) Incubation->Cell_Cycle_Analysis Data_Acquisition Data Acquisition Cell_Viability_Assay->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.

I. Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed cells into a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the assay period.[8]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.01 pM to 100 nM.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells in triplicate.

    • Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator. For tubulin inhibitors, a longer incubation time of 72 or 96 hours is often necessary to observe the full cytotoxic effect.[8]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 1-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

    • Incubate the plate overnight in the dark at 37°C.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Data Presentation:

Cell LineAntigen ExpressionThis compound IC50 (nM)
SK-BR-3HER2-positivee.g., 0.5
MCF-7HER2-negativee.g., 50
Control ADC
Trastuzumab-DM4HER2-positivee.g., 1.0
Isotype Control-DM4HER2-positivee.g., >100

II. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Target and non-target cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Acquire data for at least 10,000 events per sample.

    • The cell population can be differentiated as follows:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Data Presentation:

TreatmentCell Line% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
UntreatedSK-BR-3e.g., 95e.g., 2e.g., 3
This compound (IC50)SK-BR-3e.g., 40e.g., 35e.g., 25
UntreatedMCF-7e.g., 96e.g., 1e.g., 3
This compound (IC50)MCF-7e.g., 85e.g., 8e.g., 7

III. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Target and non-target cancer cell lines

  • 6-well plates

  • This compound

  • 70% cold ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours. Include an untreated control.

  • Cell Fixation and Staining:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding 1 mL of cold 70% ethanol dropwise while vortexing to prevent clumping.

    • Incubate on ice for at least 30 minutes. (Cells can be stored at 4°C for several weeks at this stage).

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.

    • Add 400 µL of Propidium Iodide solution and incubate for 5-10 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

    • Use a histogram to visualize the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

TreatmentCell Line% G0/G1 Phase% S Phase% G2/M Phase
UntreatedSK-BR-3e.g., 60e.g., 25e.g., 15
This compound (IC50)SK-BR-3e.g., 20e.g., 10e.g., 70
UntreatedMCF-7e.g., 65e.g., 20e.g., 15
This compound (IC50)MCF-7e.g., 60e.g., 22e.g., 18

This compound Mechanism of Action

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.

G cluster_0 Cellular Uptake and Payload Release cluster_1 Microtubule Disruption cluster_2 Cellular Consequences ADC_Binding ADC binds to cell surface antigen Internalization Internalization via endocytosis ADC_Binding->Internalization Lysosomal_Trafficking Trafficking to Lysosome Internalization->Lysosomal_Trafficking Payload_Release This compound Release Lysosomal_Trafficking->Payload_Release Tubulin_Binding This compound binds to tubulin Payload_Release->Tubulin_Binding Inhibition_Polymerization Inhibition of microtubule polymerization Tubulin_Binding->Inhibition_Polymerization Disruption_Dynamics Disruption of microtubule dynamics Inhibition_Polymerization->Disruption_Dynamics Mitotic_Arrest Mitotic Arrest (G2/M Phase) Disruption_Dynamics->Mitotic_Arrest Apoptosis_Induction Induction of Apoptosis Mitotic_Arrest->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Caption: Signaling pathway of this compound induced cytotoxicity.

References

Application Notes and Protocols for Linking DM4-Sme to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques, protocols, and characterization methods for the conjugation of the potent maytansinoid cytotoxin, DM4-Sme, to monoclonal antibodies (mAbs) to generate Antibody-Drug Conjugates (ADCs).

Introduction to this compound and its Role in ADCs

DM4 (Ravtansine) is a highly potent thiol-containing maytansine analog that functions as a tubulin inhibitor.[] By disrupting microtubule dynamics, DM4 induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3] In the context of ADCs, DM4 is the cytotoxic "payload" that is selectively delivered to tumor cells by a monoclonal antibody targeting a tumor-specific antigen.[][4]

The derivative this compound is a metabolite of maytansine-containing ADCs and is also used as the reactive moiety for conjugation.[5][6][7] The sulfhydryl methyl (SMe) group provides the attachment point for linking the drug to the antibody, typically through a disulfide or a stable thioether bond.[][5] This targeted delivery approach aims to increase the therapeutic window of the cytotoxic agent, maximizing its effect on cancer cells while minimizing systemic toxicity.[2][8]

Mechanism of Action

The general mechanism of a DM4-based ADC is a multi-step process that relies on the specificity of the antibody and the potent cytotoxicity of the payload.

  • Circulation & Targeting : The ADC circulates in the bloodstream until the mAb component recognizes and binds to a specific antigen on the surface of a cancer cell.[8]

  • Internalization : Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.[8]

  • Payload Release : Inside the cell, the linker connecting DM4 to the antibody is cleaved (in the case of cleavable linkers), releasing the active DM4 payload into the cytoplasm. For non-cleavable linkers, the entire antibody is degraded in the lysosome to release the drug conjugate.[][2][8]

  • Microtubule Disruption : The released DM4 binds to tubulin, inhibiting the assembly of microtubules.[2][] This disruption of the cellular cytoskeleton leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis (programmed cell death).[3]

DM4_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Complex Formation Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM4_Release DM4 Release Lysosome->DM4_Release 4. Payload Release Tubulin Tubulin DM4_Release->Tubulin 5. Target Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest 6. Cytotoxicity Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 6. Cytotoxicity

Figure 1. Mechanism of action for a DM4-based Antibody-Drug Conjugate.

Techniques for Linking this compound to Monoclonal Antibodies

The choice of linker and conjugation strategy is critical as it influences the ADC's stability, pharmacokinetics, and efficacy.[8] this compound can be conjugated to antibodies using either cleavable or non-cleavable linkers, primarily targeting surface-accessible lysine or interchain cysteine residues on the antibody.[10][11]

Linker Types
  • Cleavable Linkers : These linkers are designed to be stable in systemic circulation but are cleaved to release the payload upon internalization into the tumor cell. Common cleavage mechanisms include hydrolysis in the acidic environment of endosomes/lysosomes or reduction of disulfide bonds in the intracellular environment.[10] An example is the SPDP linker, which forms a reducible disulfide bond.[10]

  • Non-Cleavable Linkers : These linkers remain intact, and the payload is released only after the complete proteolytic degradation of the antibody in the lysosome.[8] This results in the release of the payload with the linker and the attached amino acid. The SMCC linker is a common example of a non-cleavable linker that forms a stable thioether bond.[12][13]

Conjugation Strategies

The most common methods for conjugating payloads like DM4 involve targeting either the ε-amino groups of lysine residues or the thiol groups of cysteine residues.

  • Lysine Conjugation : This method utilizes the numerous surface-exposed lysine residues on an antibody. The primary amine of lysine is reacted with an N-hydroxysuccinimide (NHS)-ester functionalized linker. While straightforward, this method can result in a heterogeneous mixture of ADCs with a wide distribution of drug-to-antibody ratios (DARs), as the reactivity of each lysine can vary.[11][14]

  • Cysteine Conjugation : This approach typically involves the reduction of the interchain disulfide bonds of the antibody to generate free thiol (-SH) groups. These thiols are then reacted with a maleimide-functionalized linker to form a stable thioether bond. This method offers more control over the conjugation sites, leading to a more homogeneous ADC product.[11][15] Site-specific conjugation, where cysteines are engineered into the antibody backbone at specific locations, can further improve homogeneity.[2][15]

Conjugation_Workflow cluster_mAb_Prep Antibody Preparation cluster_Linker_Payload Linker-Payload Preparation cluster_Conjugation_Purification Conjugation & Purification mAb Monoclonal Antibody (mAb) Activation Activation / Reduction (e.g., with DTT/TCEP for Cys) mAb->Activation Conjugation Conjugation Reaction Activation->Conjugation DM4 This compound Payload DrugLinker Activated Drug-Linker DM4->DrugLinker Linker Linker (e.g., SMCC, SPDP) Linker->DrugLinker DrugLinker->Conjugation Purification Purification (e.g., SEC, TFF) Conjugation->Purification Quench Reaction ADC_Final Final ADC Product Purification->ADC_Final

Figure 2. General experimental workflow for ADC conjugation.

Experimental Protocols

The following protocols provide a general framework. Researchers must optimize conditions such as buffer composition, pH, reaction times, and molar ratios for each specific antibody and linker-drug combination.

Protocol: Cysteine-Based Conjugation of DM4

This protocol is adapted from methodologies involving the conjugation of thiol-containing maytansinoids to antibodies with engineered or reduced cysteines.[2]

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Linker-Payload: e.g., DM4-SPDP or a pre-activated maleimide linker followed by this compound

  • Quenching Reagent: N-acetylcysteine or Iodoacetamide[2]

  • Reaction Buffer: PBS with 50 mM borate, pH 8.0, containing 1 mM EDTA

  • Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)[2][16]

  • Solvent: N,N-Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO) for dissolving the linker-payload[2]

Procedure:

  • Antibody Reduction (to generate free thiols): a. Prepare the mAb at a concentration of 5-10 mg/mL in reaction buffer. b. Add a 10-20 fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. d. Remove the excess reducing agent by buffer exchange using a desalting column or TFF equilibrated with reaction buffer.

  • Conjugation Reaction: a. Dissolve the DM4-linker conjugate in a minimal amount of DMA or DMSO to create a concentrated stock solution (e.g., 10-20 mM). b. Immediately after the reduction and buffer exchange, add a 5-10 fold molar excess of the DM4-linker to the reduced antibody solution.[2] The final concentration of organic solvent (DMA/DMSO) should typically be kept below 10% (v/v) to maintain antibody integrity.[2] c. Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.[2]

  • Quenching the Reaction: a. To cap any unreacted thiols on the antibody, add a 20-fold molar excess of N-acetylcysteine. b. Incubate for 30 minutes at room temperature.

  • Purification of the ADC: a. Purify the ADC from unconjugated linker-drug and other reaction components using Size Exclusion Chromatography (SEC) with a suitable column (e.g., Sephadex G25) or TFF.[2] b. The purification buffer should be the final formulation buffer for the ADC (e.g., PBS, pH 7.0). c. Collect the fractions containing the purified ADC, typically the first major peak.

  • Characterization: a. Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Analyze the Drug-to-Antibody Ratio (DAR) (see Protocol 3.2). c. Assess ADC purity and aggregation by SEC-HPLC.

Protocol: Determination of Drug-to-Antibody Ratio (DAR)

DAR is a critical quality attribute that affects ADC efficacy and safety.[14][17] Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard method for this analysis.[14][17]

Materials:

  • Purified ADC sample

  • LC-MS system (e.g., Q-TOF) with a reversed-phase column suitable for proteins (e.g., PLRP-S)[14][17]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Optional: PNGase F for deglycosylation to simplify the mass spectrum.[14]

Procedure:

  • Sample Preparation (Optional Deglycosylation): a. To 50 µg of ADC, add PNGase F according to the manufacturer's protocol. b. Incubate at 37°C for 2-4 hours.

  • LC-MS Analysis: a. Equilibrate the LC column with the starting mobile phase conditions (e.g., 95% A, 5% B). b. Inject 1-5 µg of the (deglycosylated) ADC sample. c. Elute the ADC using a gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 15-20 minutes). d. Acquire mass spectra in the appropriate m/z range for the intact ADC (e.g., 2000-5000 m/z).[17]

  • Data Analysis: a. Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different drug-loaded ADC species (e.g., antibody with 0, 2, 4, 6, 8 drugs attached). b. Identify the mass peaks corresponding to the different DAR species. The mass of each species will be: Mass_unconjugated_Ab + (n * Mass_drug_linker), where n is the number of drugs. c. Calculate the relative abundance of each species from the peak intensities. d. The average DAR is calculated using the following formula: Average DAR = Σ(n * %Abundance_n) / Σ(%Abundance_n) where n is the drug load and %Abundance_n is the relative abundance of that species.[14]

Protocol: In Vitro Cytotoxicity (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the potency (IC50) of the ADC.[18][19]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody (as control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest cells and resuspend in complete medium to a density of 5x10⁴ cells/mL. b. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. c. Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free DM4 in complete medium. A typical concentration range for an ADC might be 0.01 pM to 100 nM. b. Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a background control and untreated cells as a 100% viability control. c. Incubate for 72-96 hours at 37°C, 5% CO₂.

  • MTT Assay: a. Add 20 µL of 5 mg/mL MTT solution to each well.[19] b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. d. Incubate for 4 hours at 37°C with gentle shaking.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the background absorbance (medium only wells). c. Calculate cell viability as a percentage relative to the untreated control cells. d. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Quantitative data is essential for evaluating the characteristics and performance of a this compound ADC.

Table 1: In Vitro Potency of this compound and Related Conjugates

Compound Cell Line IC50 Value Citation
This compound KB 0.026 nM [5][6][7]
DM4 - Potent antitubulin agent [10]

| Tusamitamab ravtansine | - | ADC utilizing DM4 |[4] |

Table 2: Example Pharmacokinetic Parameters for a DM4-based ADC Data from a Phase II clinical trial of indatuximab ravtansine (anti-CD138-DM4 ADC).

Parameter Value Unit Citation
Mean Plasma Concentration (Free DM4) 6.3 - 27.6 nM [20]

| Mean Plasma Concentration (Free DM4) | 5.0 - 21.9 | ng/mL |[20] |

Table 3: Analytical Method Parameters for DM4 Quantification in Plasma Based on a validated HPLC-DAD method.

Parameter Value Unit Citation
Limit of Detection (LOD) 0.025 µg/mL [21]
Limit of Quantification (LOQ) 0.06 µg/mL [21]
Linearity Range 0.06 - 20 µg/mL [21]
Intraday Precision (%RSD) 2.3 - 8.2 % [21]

| Interday Precision (%RSD) | 0.7 - 10.1 | % |[21] |

References

Application Notes and Protocols: Cell Lines Sensitive to DM4-SMe Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of cell lines sensitive to Antibody-Drug Conjugates (ADCs) utilizing the potent maytansinoid payload, DM4, and its metabolite DM4-SMe. This document includes quantitative data on ADC cytotoxicity, detailed experimental protocols for assessing cell sensitivity, and diagrams illustrating the mechanism of action and experimental workflows.

Introduction to this compound Based ADCs

DM4 is a highly potent tubulin inhibitor used as a cytotoxic payload in ADCs. Upon internalization of the ADC by a target cancer cell, the linker is cleaved, releasing DM4. Intracellularly, DM4 can be metabolized to S-methyl-DM4 (this compound), which is also a potent anti-mitotic agent. Both DM4 and this compound bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[][2] The lipophilic nature of DM4 and its metabolites allows them to diffuse across cell membranes, potentially inducing a "bystander effect" by killing neighboring antigen-negative tumor cells.[2]

Several DM4-based ADCs are in clinical development or have been approved for cancer therapy. The sensitivity of a cancer cell line to a DM4-based ADC is multifactorial, depending on:

  • Target Antigen Expression: High expression of the target antigen on the cell surface is crucial for ADC binding and internalization.

  • ADC Internalization and Trafficking: Efficient internalization of the ADC-antigen complex and its trafficking to lysosomes for payload release are essential.

  • Cellular Sensitivity to Tubulin Inhibition: The intrinsic sensitivity of the cell line to microtubule-disrupting agents plays a significant role.

  • Drug Efflux Pump Expression: Overexpression of multidrug resistance (MDR) transporters can lead to the efflux of the cytotoxic payload, conferring resistance.

Sensitive Cell Lines and Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of various DM4-based ADCs in different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of ADC potency.

ADC Name (Target)Cell LineCancer TypeIC50 (pM)Reference
Indatuximab Ravtansine (CD138) RPMI 8226Multiple Myeloma200[3]
MOLP-8Multiple Myeloma40[3]
U266Multiple Myeloma20[3]
SK-BR-3Breast Cancer2,720[4]
T47DBreast Cancer89,280[4]
Mirvetuximab Soravtansine (FRα) TCam2_R_SKGerm Cell Tumor (Cisplatin-Resistant)~1,000[5][6]
NLR-JEG3_R_SKGerm Cell Tumor (Cisplatin-Resistant)~3,130[5][6]
NT2_R_SKGerm Cell Tumor (Cisplatin-Resistant)Not specified[5][6]
Tusamitamab Ravtansine (CEACAM5) MC38Colon Adenocarcinoma (Murine)Not specified[7]
CT26Colon Carcinoma (Murine)Not specified[7]
Anti-DDR1-DM4 ADC HT-29Colon CancerNot specified[8]
HCT116Colon CancerNot specified[8]
HCT15Colon CancerNot specified[8]
Caco-2Colon CancerNot specified[8]
DLD-1Colon CancerNot specified[8]
SW48Colon CancerNot specified[8]
SW480Colon CancerNot specified[8]
Free this compound KBNasopharyngeal Carcinoma26[9]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound Based ADCs

The following diagram illustrates the key steps involved in the mechanism of action of a this compound based ADC, from target binding to the induction of apoptosis.

DM4_ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC DM4-based ADC Binding ADC-Antigen Binding ADC->Binding 1. Binding Antigen Target Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release DM4/DM4-SMe Release Lysosome->Payload_Release 4. Linker Cleavage Tubulin Tubulin Dimers Payload_Release->Tubulin 5. Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest 6. Mitotic Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis 7. Cell Death

Caption: Mechanism of action of a this compound based ADC.

Experimental Workflow for Assessing ADC Cytotoxicity

This diagram outlines a typical workflow for determining the in vitro cytotoxicity of a this compound based ADC.

Cytotoxicity_Workflow Start Start Cell_Culture Culture Target and Control Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding ADC_Treatment Treat Cells with Serial Dilutions of ADC Cell_Seeding->ADC_Treatment Incubation Incubate for 72-120 hours ADC_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Read Absorbance or Luminescence Viability_Assay->Data_Acquisition Data_Analysis Calculate % Viability and Determine IC50 Values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro ADC cytotoxicity testing.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effect of a this compound based ADC on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10][11]

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines

  • Complete cell culture medium

  • This compound based ADC and corresponding isotype control ADC

  • 96-well flat-bottom tissue culture plates

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound based ADC and the isotype control ADC in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.

    • Incubate the plate for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the ADC's mechanism of action.[12]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the ADC concentration (logarithmic scale) and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol details the detection of apoptosis induced by a this compound based ADC using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[13][14]

Materials:

  • Target cell line

  • 6-well tissue culture plates

  • This compound based ADC

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed the target cells in 6-well plates at a suitable density and allow them to attach overnight.

    • Treat the cells with the this compound based ADC at concentrations around the predetermined IC50 value for 24-72 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect the culture supernatant containing any floating cells and combine it with the trypsinized cells to ensure all apoptotic cells are collected.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the ADC treatment.

References

Establishing a DM4-Sme Based Antibody-Drug Conjugate for a New Target: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the establishment of a novel Antibody-Drug Conjugate (ADC) utilizing the potent microtubule-inhibiting agent DM4, conjugated to a target-specific monoclonal antibody (mAb) via a stable thioether linkage formed with the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sme, also known as SMCC) linker. This document outlines the underlying principles, detailed experimental protocols, and data interpretation for the successful development and preclinical evaluation of a DM4-Sme based ADC.

Application Notes

Introduction to this compound ADCs

Antibody-Drug Conjugates are a transformative class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2] This approach enhances the therapeutic window of potent payloads by minimizing systemic exposure and associated toxicities.[1] The ADC is comprised of three key components: a monoclonal antibody that selectively binds to a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.

This document focuses on an ADC platform composed of:

  • Payload: DM4 (Ravutansine) , a derivative of maytansine, is a potent microtubule-targeting agent that induces mitotic arrest and apoptosis in rapidly dividing cells.[] Its high cytotoxicity, with IC50 values often in the sub-nanomolar range, makes it an effective payload for ADCs.[4][5]

  • Linker: Sme (SMCC) is a non-cleavable linker that forms a stable thioether bond.[6][7] The succinimidyl ester end of SMCC reacts with lysine residues on the antibody, while the maleimide group reacts with a thiol-containing payload. The stability of the resulting conjugate in circulation is a key feature of this linker.[8]

The mechanism of action for a this compound ADC begins with the binding of the antibody component to its target antigen on the surface of a cancer cell.[7] The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis.[7] Following trafficking to the lysosome, the antibody is degraded, leading to the release of the DM4-linker-amino acid catabolite, which then exerts its cytotoxic effect by disrupting the microtubule network.

Workflow for Establishing a New this compound ADC

The development of a novel this compound ADC follows a structured workflow, from target selection to in vivo proof-of-concept.

ADC_Development_Workflow cluster_discovery Discovery & Conjugation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target Target Selection & Antibody Development Ab_Mod Antibody Modification (Lysine Reactivity) Target->Ab_Mod Conjugation This compound Conjugation Ab_Mod->Conjugation Purification ADC Purification Conjugation->Purification DAR DAR & Drug Load Distribution Purification->DAR Purity Purity & Aggregation Analysis DAR->Purity Binding Antigen Binding Assay Purity->Binding Cytotoxicity Cytotoxicity Assay (IC50 Determination) Binding->Cytotoxicity Internalization Internalization Assay Cytotoxicity->Internalization PK Pharmacokinetics (PK) Study Internalization->PK Efficacy Efficacy Study (Xenograft Model) PK->Efficacy Tolerability Tolerability Assessment Efficacy->Tolerability

Workflow for this compound ADC Development.
Signaling Pathway of this compound ADC Action

The cytotoxic effect of a this compound ADC is initiated upon its binding to the target antigen and subsequent internalization, leading to the disruption of microtubule dynamics.

ADC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC This compound ADC Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation DM4_release Released DM4 Metabolite Degradation->DM4_release Microtubules Microtubule Disruption DM4_release->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of action of a this compound ADC.

Experimental Protocols

Protocol 1: this compound Conjugation to a Target Antibody

This protocol describes the conjugation of a thiol-containing DM4 payload to a target antibody via the heterobifunctional SMCC linker. The process involves the reaction of lysine residues on the antibody with the NHS-ester of SMCC, followed by the reaction of the maleimide group with the thiol on DM4.

Materials:

  • Target Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • SMCC linker (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • DM4 (thiol-containing maytansinoid)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Ensure the absence of primary amine-containing substances in the buffer.

  • SMCC-Linker Activation of Antibody:

    • Dissolve SMCC in anhydrous DMF or DMSO to a concentration of 10 mM immediately before use.

    • Add a calculated molar excess of the SMCC solution to the antibody solution. A typical starting molar ratio is 5-10 moles of SMCC per mole of antibody.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Removal of Excess Linker:

    • Remove unreacted SMCC by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.

  • Conjugation with DM4:

    • Dissolve DM4 in anhydrous DMF or DMSO to a concentration of 10 mM.

    • Add a slight molar excess of the DM4 solution to the SMCC-activated antibody. A typical starting molar ratio is 1.5-2.0 moles of DM4 per mole of incorporated SMCC linker.

    • Incubate the reaction at room temperature for 16-24 hours under a nitrogen atmosphere to prevent oxidation of the thiol.

  • Quenching of Unreacted Maleimide:

    • Add a final concentration of 1 mM N-acetylcysteine or cysteine to the reaction mixture to quench any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unconjugated DM4 and other reaction components using SEC or TFF.

    • The final ADC should be buffer exchanged into a formulation buffer (e.g., PBS, pH 7.4) suitable for storage and in vitro/in vivo studies.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[][9][10] It can be determined using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Method A: Hydrophobic Interaction Chromatography (HIC)

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with a mixture of Mobile Phase A and B.

  • Inject the ADC sample onto the column.

  • Elute the different drug-loaded species using a decreasing gradient of Mobile Phase A (i.e., decreasing salt concentration).

  • Monitor the elution profile at 280 nm.

  • The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved based on their hydrophobicity.

  • Calculate the area under each peak.

  • The average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100[]

Method B: Mass Spectrometry (MS)

Materials:

  • Purified ADC sample

  • Reducing agent (e.g., DTT) for analysis of light and heavy chains

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • For intact mass analysis, dilute the ADC sample in a suitable buffer and inject it into the LC-MS system.

  • For reduced mass analysis, treat the ADC with a reducing agent to separate the light and heavy chains before injection.

  • Acquire the mass spectra.

  • Deconvolute the spectra to determine the masses of the different drug-loaded antibody species.

  • Calculate the average DAR based on the relative abundance of each species.[10]

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target antigen-expressing cancer cells.[11][12][13]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Purified ADC, unconjugated antibody, and free DM4

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.[11]

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free DM4 in complete cell culture medium.

    • Remove the old medium from the cells and add the treatment solutions.

    • Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression analysis.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a mouse model bearing human tumor xenografts.[14][15][16]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Target antigen-positive cancer cell line

  • Purified ADC, unconjugated antibody, and vehicle control

  • Sterile syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment groups (e.g., Vehicle control, unconjugated antibody, and different doses of the ADC).

    • Administer the treatments intravenously (i.v.) via the tail vein. The dosing schedule can be a single dose or multiple doses over time.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length × Width²) / 2.[17]

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint:

    • The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific period.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis if needed.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Analyze the statistical significance of the anti-tumor effect compared to the control groups.

    • Plot the mean body weight over time to assess tolerability.

Data Presentation

Table 1: Key Quality Attributes of a this compound ADC
ParameterTypical Value/RangeMethod of Analysis
Average DAR 3.5 - 4.0HIC, MS[10][18]
Drug Load Distribution Primarily DAR2, DAR4HIC, MS
Monomer Purity > 95%Size Exclusion Chromatography (SEC)
Endotoxin Level < 1 EU/mgLAL Assay
Table 2: Representative In Vitro Cytotoxicity Data
Cell LineTarget Antigen ExpressionADC IC50 (nM)Free DM4 IC50 (nM)Unconjugated mAb IC50 (nM)
Target-Positive High0.1 - 100.01 - 0.1> 1000
Target-Negative Low/None> 10000.01 - 0.1> 1000

Note: IC50 values are highly dependent on the specific antibody, target antigen, and cell line.[5][19]

Table 3: Example Preclinical Pharmacokinetic Parameters in Mice
AnalyteCmax (µg/mL)AUC (µg*h/mL)Clearance (mL/h/kg)Half-life (h)
Total Antibody 150 - 20020,000 - 30,0000.1 - 0.2200 - 300
ADC (Conjugated Antibody) 140 - 19018,000 - 28,0000.1 - 0.25180 - 280
Free DM4 < 0.01< 1--

Note: These are representative values and will vary based on the specific ADC and mouse strain.[8][20]

By following these application notes and protocols, researchers can systematically establish and evaluate a novel this compound based ADC for a new target, generating the necessary data to support its further preclinical and clinical development.

References

Troubleshooting & Optimization

DM4-Sme Technical Support Center: Troubleshooting Stability and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DM4-Sme (Mertansine-succinimidyl ester). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and conjugation of this potent antibody-drug conjugate (ADC) payload. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and solubility of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a derivative of the potent microtubule inhibitor, Mertansine (DM4), featuring a succinimidyl ester (Sme) linker. This linker allows for covalent conjugation to primary amines on antibodies or other targeting moieties. The cytotoxic activity of DM4 stems from its ability to bind to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][2]

Q2: What are the primary stability concerns with this compound?

A2: The primary stability concern for this compound is the hydrolysis of the succinimidyl ester linker in aqueous solutions. The NHS ester is susceptible to reaction with water, which competes with the desired conjugation reaction with the primary amine on the antibody. This hydrolysis is significantly accelerated at higher pH values.[3][] Additionally, as a hydrophobic molecule, this compound can be prone to aggregation in aqueous buffers if not handled correctly.

Q3: How should I store this compound powder and stock solutions?

A3: Proper storage is critical to maintain the integrity of this compound.

  • Powder: Store the solid form of this compound at -20°C for long-term stability (up to 3 years).[5]

  • Stock Solutions: Prepare stock solutions in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO).[6] These stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[6]

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is highly soluble in DMSO, with a solubility of up to 100 mg/mL (121.00 mM).[6] For conjugation reactions that require an aqueous buffer, a co-solvent system is typically necessary. Common formulations include mixtures of DMSO, PEG300, Tween-80, and saline.[6][7] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[6][8]

Troubleshooting Guides

Issue 1: Low Solubility or Precipitation of this compound in Aqueous Buffers

Symptoms:

  • Visible precipitate or cloudiness in the reaction mixture.

  • Inconsistent or low drug-to-antibody ratio (DAR) in the final ADC.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Insufficient Organic Co-solvent Increase the percentage of a water-miscible organic co-solvent like DMSO or DMF in your reaction buffer. A final concentration of 5-10% is often a good starting point.This compound is hydrophobic and requires an organic co-solvent to maintain solubility in aqueous buffers.[9]
Precipitation Upon Addition to Buffer Add the this compound stock solution to the aqueous buffer slowly and with continuous, gentle mixing.Rapid addition can cause localized high concentrations of the hydrophobic compound, leading to precipitation.
Incorrect Buffer pH Ensure the pH of your conjugation buffer is within the optimal range (typically pH 7.2-8.5).Extreme pH values can affect the solubility of both the this compound and the antibody.
Low Temperature If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[6]Increasing the temperature can help to redissolve precipitated material. However, be cautious as prolonged exposure to high temperatures can accelerate hydrolysis.
Issue 2: Low or No Conjugation Efficiency (Low DAR)

Symptoms:

  • Characterization of the ADC shows a low average drug-to-antibody ratio (DAR).

  • A significant amount of unconjugated antibody is present after the reaction.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Hydrolysis of this compound Prepare the this compound solution immediately before use. Minimize the time the this compound is in an aqueous buffer before conjugation. Work at a lower temperature (4°C) to slow down the hydrolysis rate.The succinimidyl ester is susceptible to hydrolysis, which inactivates it for conjugation. The rate of hydrolysis increases with pH and temperature.[9]
Suboptimal pH of Conjugation Buffer Perform the conjugation reaction in a buffer with a pH between 7.2 and 8.5.[9]The primary amine on the antibody needs to be deprotonated to be nucleophilic and react with the NHS ester. This is favored at a slightly basic pH. However, a pH that is too high will accelerate hydrolysis of the NHS ester.
Presence of Competing Amines Ensure your antibody is in a buffer free of primary amines, such as Tris or glycine. If necessary, perform a buffer exchange prior to conjugation.Primary amines in the buffer will compete with the antibody for reaction with the this compound, reducing conjugation efficiency.[9]
Low Antibody Concentration Use an antibody concentration of at least 0.5-1 mg/mL.[10]A higher antibody concentration can help to drive the conjugation reaction forward.
Insufficient Molar Excess of this compound Increase the molar excess of this compound relative to the antibody. A starting point of 5-10 fold molar excess is common.A higher concentration of the this compound will increase the probability of a successful conjugation reaction.
Issue 3: Aggregation of the Antibody-Drug Conjugate (ADC)

Symptoms:

  • Visible precipitation or turbidity in the final ADC product.

  • High molecular weight species are observed during size-exclusion chromatography (SEC) analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Increased Hydrophobicity of the ADC Consider using hydrophilic linkers or incorporating polyethylene glycol (PEG) into the linker design.[11][12][13]The conjugation of the hydrophobic DM4 molecule increases the overall hydrophobicity of the antibody, which can lead to aggregation.[14][15]
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation reaction to achieve a lower average DAR. A DAR of 2-4 is often a good balance between potency and stability.Higher DARs lead to increased hydrophobicity and a greater propensity for aggregation.[14]
Unfavorable Buffer Conditions After conjugation and purification, formulate the ADC in a buffer that is known to stabilize the antibody, considering pH and the addition of excipients.The buffer composition can significantly impact the stability of the final ADC product.
Presence of Unconjugated this compound Ensure thorough purification of the ADC after the conjugation reaction to remove any residual, unconjugated this compound.Free hydrophobic drug-linker can contribute to the aggregation of the final product.

Quantitative Data

Table 1: Solubility of DM4 and this compound in Various Solvents

CompoundSolventSolubilityReference
DM4DMSO99 mg/mL (126.86 mM)[7]
DM410% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 3.3 mg/mL (4.23 mM)[7]
This compoundDMSO100 mg/mL (121.00 mM)[6]
This compound10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (3.02 mM)[6]
This compound10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.02 mM)[6]
This compound10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (3.02 mM)[6]

Table 2: General Half-life of N-Hydroxysuccinimide (NHS) Esters in Aqueous Buffers

Note: This data is for general NHS esters and may vary for this compound. It is provided as a guideline to illustrate the impact of pH and temperature on stability.

pHTemperatureHalf-lifeReference
7.00°C4-5 hours[9]
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.64°C10 minutes[9]
9.0Room Temperature125 minutes

Experimental Protocols

General Protocol for this compound Conjugation to an Antibody

This protocol provides a general guideline for the conjugation of this compound to an antibody via primary amines (lysine residues). Optimization of molar excess, reaction time, and temperature may be required for specific antibodies.

1. Antibody Preparation:

  • Start with a purified antibody at a concentration of at least 1-2 mg/mL.

  • The antibody should be in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.2 and 8.5. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

2. This compound Stock Solution Preparation:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the this compound in anhydrous DMSO to a final concentration of 10-20 mg/mL. This stock solution should be prepared fresh.

3. Conjugation Reaction:

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the antibody (a 5-10 fold molar excess is a common starting point).

  • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of the organic co-solvent (DMSO) should ideally be kept below 10% (v/v) to minimize the risk of antibody denaturation.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing. Protect the reaction from light.

4. Quenching the Reaction:

  • To stop the reaction, add a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the ADC:

  • Remove the unconjugated this compound, quenching reagent, and any reaction byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis. The purification buffer should be chosen to ensure the stability of the final ADC.

6. Characterization of the ADC:

  • Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.

  • Determine the average drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Antibody_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction (pH 7.2-8.5) Antibody_Prep->Conjugation DM4_Sme_Prep This compound Stock Solution Preparation DM4_Sme_Prep->Conjugation Quenching Quenching (e.g., Tris buffer) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization

This compound Antibody Conjugation Workflow

signaling_pathway DM4 DM4 Tubulin Tubulin DM4->Tubulin binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption inhibits polymerization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Mitochondrial_Pathway Mitochondrial Pathway Bcl2_Phosphorylation->Mitochondrial_Pathway activates Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis logical_relationship High_pH High pH (>8.5) Hydrolysis NHS Ester Hydrolysis High_pH->Hydrolysis accelerates Increased_Temp Increased Temperature Increased_Temp->Hydrolysis accelerates Low_DAR Low DAR Hydrolysis->Low_DAR leads to

References

Technical Support Center: Optimizing the Efficacy of DM4-Sme Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DM4-Sme Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize the efficacy of your this compound ADC experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound ADCs?

A1: this compound is a potent microtubule-targeting agent.[1] Once the ADC binds to its target antigen on a cancer cell and is internalized, the this compound payload is released into the cytoplasm.[1] There, it binds to tubulin, disrupting microtubule dynamics. This interference with microtubule assembly and stabilization leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[2][3]

Q2: What is the "bystander effect" and is it relevant for this compound ADCs?

A2: The bystander effect is the ability of a cytotoxic payload released from a target cancer cell to diffuse into and kill neighboring antigen-negative cancer cells.[4] This is a crucial mechanism for enhancing the efficacy of ADCs in tumors with heterogeneous antigen expression.[4] this compound, being a membrane-permeable payload, can exhibit a significant bystander effect, especially when used with cleavable linkers.[5] This allows for the killing of adjacent tumor cells that may not express the target antigen.

Q3: How does the Drug-to-Antibody Ratio (DAR) impact the efficacy of this compound ADCs?

A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly influences the efficacy, toxicity, and pharmacokinetics of an ADC. A low DAR may result in insufficient potency, while a very high DAR can lead to increased aggregation, faster clearance from circulation, and potential off-target toxicity.[6][7] For maytansinoid-based ADCs like those with DM4, a higher DAR may be more potent in vitro, especially in cells with low antigen expression. However, in vivo, a lower DAR may exhibit superior efficacy due to better pharmacokinetics and tolerability.[6] It is crucial to experimentally determine the optimal DAR for each specific this compound ADC.

Q4: What are the common causes of resistance to this compound ADCs?

A4: Resistance to ADCs, including those with this compound, can arise from several mechanisms:

  • Antigen downregulation: Tumor cells may reduce the expression of the target antigen on their surface, leading to decreased ADC binding and internalization.[8]

  • Upregulation of drug efflux pumps: Cancer cells can increase the expression of transporter proteins, such as P-glycoprotein (MDR1), which actively pump the cytotoxic payload out of the cell, reducing its intracellular concentration and efficacy.[9]

  • Impaired ADC trafficking and lysosomal function: Defects in the cellular machinery responsible for internalizing and trafficking the ADC to the lysosome, or reduced lysosomal processing, can prevent the efficient release of the this compound payload.[8]

  • Alterations in apoptotic signaling pathways: Changes in the expression or function of proteins involved in the apoptotic cascade can make cells resistant to the cytotoxic effects of this compound.[9]

Troubleshooting Guides

Low or No In Vitro Cytotoxicity
Potential Cause Troubleshooting Steps
ADC Aggregation ADC aggregation can reduce its ability to bind to the target antigen and decrease overall efficacy.[9] • Characterize the aggregation status of your ADC using Size Exclusion Chromatography (SEC). • Optimize storage conditions (buffer composition, pH, temperature) to minimize aggregation. • Consider using formulation excipients that are known to reduce aggregation.
Low Drug-to-Antibody Ratio (DAR) An insufficient number of payload molecules per antibody will result in low potency. • Verify the DAR of your ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or UV/Vis spectroscopy.[10] • Optimize the conjugation chemistry to achieve the desired DAR.
Poor ADC Internalization The ADC may bind to the cell surface but not be efficiently internalized. • Perform an internalization assay using a fluorescently labeled ADC to confirm cellular uptake. • Ensure the target antigen is known to internalize upon antibody binding.
Cell Line Resistance The target cell line may have intrinsic or acquired resistance mechanisms. • Verify the expression level of the target antigen on the cell surface using flow cytometry. • Test the sensitivity of the cell line to the free this compound payload to determine if there is resistance to the cytotoxic agent itself. • Consider using a different cell line with known high antigen expression and sensitivity to maytansinoids.
Inefficient Payload Release The linker may not be efficiently cleaved within the target cell. • If using a cleavable linker, ensure the intracellular environment of the target cell line is conducive to its cleavage (e.g., presence of necessary enzymes for enzyme-cleavable linkers). • Compare the efficacy of ADCs with different linker chemistries.
Inconsistent or Low In Vivo Efficacy
Potential Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) The ADC may be clearing from circulation too rapidly. • Conduct a PK study to determine the half-life of your ADC in the animal model. • A high DAR can sometimes lead to faster clearance; consider testing an ADC with a lower DAR.[6]
Suboptimal Dosing Regimen The dose and/or frequency of administration may not be optimal. • Perform a dose-ranging study to identify the maximum tolerated dose (MTD) and the minimum effective dose. • Evaluate different dosing schedules (e.g., once weekly vs. twice weekly).
Tumor Model Issues The chosen xenograft model may not be appropriate. • Ensure the tumor cells used for the xenograft express the target antigen at a sufficient level in vivo. • Consider the growth rate of the tumor model; rapidly growing tumors may require more aggressive treatment.
Unexpected Toxicity Off-target toxicity can limit the administrable dose to sub-therapeutic levels.[11] • Monitor animal body weight and clinical signs of toxicity closely.[12] • If toxicity is observed at doses below the efficacious level, consider strategies to improve the therapeutic index, such as optimizing the DAR or linker chemistry.[6] Ocular toxicity has been reported as a common adverse event with DM4-conjugated ADCs.[6][10]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)

This protocol is adapted from established methods for determining ADC cytotoxicity.[1][8][13]

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines

  • Complete cell culture medium

  • This compound ADC and control antibody

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the this compound ADC and a negative control ADC or unconjugated antibody in complete medium.

  • Remove the medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only as a blank control.

  • Incubate the plate for a period equivalent to several cell doubling times (e.g., 72-120 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells and plot the data to determine the IC50 value.

Protocol 2: ADC Internalization Assay (Fluorescence Microscopy)

This protocol provides a qualitative and semi-quantitative assessment of ADC internalization.

Materials:

  • Fluorescently labeled this compound ADC (e.g., with Alexa Fluor 488)

  • Target and control cell lines

  • Glass-bottom culture dishes or chamber slides

  • Hoechst 33342 (for nuclear staining)

  • Lysosomal marker (e.g., LysoTracker Red)

  • Confocal microscope

Procedure:

  • Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Incubate the cells with a lysosomal marker, if desired, according to the manufacturer's instructions.

  • Replace the medium with fresh medium containing the fluorescently labeled this compound ADC at a suitable concentration (e.g., 1-10 µg/mL).

  • Incubate the cells at 37°C for various time points (e.g., 30 minutes, 2 hours, 6 hours, 24 hours) to observe the kinetics of internalization. As a negative control, incubate a set of cells with the labeled ADC on ice to visualize surface binding without internalization.

  • Wash the cells three times with cold PBS to remove unbound ADC.

  • Stain the cells with Hoechst 33342 for 10-15 minutes to visualize the nuclei.

  • Wash the cells again with PBS.

  • Add fresh medium or PBS to the dishes and visualize the cells using a confocal microscope.

  • Acquire images in the appropriate channels for the ADC, nucleus, and lysosome (if used). Co-localization of the ADC signal with the lysosomal marker indicates that the ADC has been internalized and trafficked to the lysosome.

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a this compound ADC.[14]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • Tumor cell line that expresses the target antigen

  • This compound ADC, control antibody, and vehicle control

  • Calipers for tumor measurement

  • Sterile surgical instruments

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control antibody, this compound ADC at different doses).

  • Administer the treatments intravenously (or as appropriate for the ADC) according to the planned dosing schedule (e.g., once weekly).

  • Measure tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice at least twice a week as an indicator of toxicity.

  • Continue the study for a predetermined period or until the tumors in the control group reach a specified endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the this compound ADC.

Visualizations

Signaling and Experimental Workflows

DM4_Sme_Mechanism This compound ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM4_Sme Released this compound Lysosome->DM4_Sme Payload Release Tubulin Tubulin DM4_Sme->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound ADC mechanism of action from binding to apoptosis.

ADC_Optimization_Workflow This compound ADC Optimization Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation Antibody-DM4-Sme Conjugation Purification Purification Conjugation->Purification Characterization DAR & Aggregation Analysis (HIC, SEC) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50 Determination) Characterization->Cytotoxicity Internalization Internalization Assay Cytotoxicity->Internalization Bystander Bystander Effect Assay Internalization->Bystander PK_Study Pharmacokinetics Study Bystander->PK_Study Efficacy_Study Xenograft Efficacy Study PK_Study->Efficacy_Study Toxicity Toxicity Assessment Efficacy_Study->Toxicity

Caption: A typical experimental workflow for optimizing this compound ADCs.

Troubleshooting_Logic Troubleshooting Low this compound ADC Efficacy Start Low ADC Efficacy Observed Check_ADC_Quality Assess ADC Quality (DAR, Aggregation) Start->Check_ADC_Quality Quality_OK Quality OK? Check_ADC_Quality->Quality_OK Optimize_Conjugation Optimize Conjugation & Formulation Quality_OK->Optimize_Conjugation No Check_Cellular_Uptake Evaluate Cellular Uptake Quality_OK->Check_Cellular_Uptake Yes Optimize_Conjugation->Check_ADC_Quality Uptake_OK Internalization Confirmed? Check_Cellular_Uptake->Uptake_OK Check_Antigen Verify Antigen Expression Uptake_OK->Check_Antigen No Check_Payload_Sensitivity Assess Cell Sensitivity to Free Payload Uptake_OK->Check_Payload_Sensitivity Yes Check_Antigen->Check_Cellular_Uptake Sensitive Cells Sensitive? Check_Payload_Sensitivity->Sensitive Investigate_Resistance Investigate Resistance (e.g., Efflux Pumps) Sensitive->Investigate_Resistance No Consider_Linker Evaluate Linker Cleavage Sensitive->Consider_Linker Yes End Optimized Efficacy Investigate_Resistance->End Consider_Linker->End

Caption: A logical workflow for troubleshooting low this compound ADC efficacy.

References

Technical Support Center: Investigating Off-Target Toxicity of DM4-Sme

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the potent microtubule inhibitor, DM4-Sme. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments investigating the off-target toxicity of this compound and antibody-drug conjugates (ADCs) containing this payload.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a thiol-containing maytansinoid, a class of potent microtubule-targeting agents.[1] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation and function of microtubules.[] This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[3] this compound is a key component of several antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody to enable targeted delivery to cancer cells.[]

Q2: What are the most commonly reported off-target toxicities associated with this compound containing ADCs?

The most frequently observed off-target toxicities in preclinical and clinical studies of DM4-containing ADCs are ocular toxicity and hepatotoxicity.[4] Other potential toxicities include peripheral neuropathy and hematological effects such as thrombocytopenia, although these are sometimes more prominent with other maytansinoids like DM1.[4]

Q3: What are the proposed mechanisms behind this compound's off-target toxicities?

Several mechanisms are thought to contribute to the off-target toxicity of this compound:

  • Premature Payload Release: Instability of the linker connecting this compound to the antibody in systemic circulation can lead to the premature release of the cytotoxic payload, allowing it to affect healthy tissues.[4]

  • Off-Target Uptake: Healthy tissues may take up the ADC or the released payload through various mechanisms independent of the target antigen. For example, the mannose receptor, expressed on liver sinusoidal endothelial cells and macrophages, has been implicated in the uptake of some ADCs.[4]

  • Metabolite Activity: DM4 can be metabolized in vivo to S-methyl-DM4, which is also a potent microtubule inhibitor. The distribution of these metabolites can contribute to off-target effects.[5]

  • Microtubule Disruption in Healthy Cells: As microtubules are essential for all eukaryotic cells, disruption of their function in healthy, rapidly dividing cells (e.g., in the corneal epithelium or hematopoietic system) can lead to toxicity.[6]

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity in off-target cell lines in vitro.

Possible Cause 1: Free this compound contamination in the ADC preparation.

  • Troubleshooting Step: Ensure the purity of your ADC preparation. Unconjugated this compound is highly potent and can lead to significant off-target cytotoxicity even at very low concentrations.

  • Recommended Action: Purify the ADC using methods like size-exclusion chromatography (SEC) or dialysis to remove any free drug. Analyze the purified ADC by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry to confirm the absence of free payload.

Possible Cause 2: Non-specific uptake of the ADC.

  • Troubleshooting Step: Investigate whether the off-target cells are internalizing the ADC through non-specific mechanisms.

  • Recommended Action:

    • Include an isotype control ADC (an antibody that does not bind to any target on the cells being tested, conjugated with this compound) in your experiment. High cytotoxicity with the isotype control suggests non-specific uptake.

    • To further investigate, you can use flow cytometry with a fluorescently labeled ADC to quantify uptake in your off-target cell line.

Possible Cause 3: High sensitivity of the off-target cell line to microtubule inhibitors.

  • Troubleshooting Step: Determine the intrinsic sensitivity of your off-target cell line to this compound.

  • Recommended Action: Perform a dose-response experiment using free this compound on your off-target cell line to determine its IC50 value. This will provide a baseline for the cell line's sensitivity.

Issue 2: Inconsistent or non-reproducible results in in vitro cytotoxicity assays.

Possible Cause 1: Variability in cell seeding density.

  • Troubleshooting Step: Ensure consistent cell numbers across all wells and experiments.

  • Recommended Action: Optimize and standardize your cell seeding protocol. Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay duration.

Possible Cause 2: Edge effects in multi-well plates.

  • Troubleshooting Step: Minimize evaporation from the outer wells of your assay plates.

  • Recommended Action: Do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.

Possible Cause 3: Interference of the ADC or payload with the viability assay readout.

  • Troubleshooting Step: Verify that your chosen cytotoxicity assay is not being directly affected by the experimental compounds.

  • Recommended Action: Run a control experiment with your ADC and/or free this compound in the absence of cells to check for any direct interaction with the assay reagents (e.g., reduction of MTT or AlamarBlue by the compound itself). If interference is observed, consider using an alternative cytotoxicity assay that measures a different cellular parameter (e.g., ATP content, LDH release, or live/dead cell staining).

Quantitative Data Summary

The following tables summarize key quantitative data related to the off-target toxicity of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeTarget Antigen StatusIC50 (nM)Reference
COLO 205Human colon carcinomaTarget-positive (CanAg)0.05 (for DM4)[3]
A-375Human melanomaTarget-negative>10 (for DM4)[3]
HT-29Human colon adenocarcinomaDDR1-positive~1[7]
HCT116Human colon carcinomaDDR1-positive~0.5[7]
SW620Human colon adenocarcinomaDDR1-negative>100[7]
LoVoHuman colon adenocarcinomaDDR1-negative>100[7]

Table 2: Preclinical Toxicity of DM4-containing ADCs in Animal Models

ADCAnimal ModelObserved Off-Target ToxicitiesReference
Anetumab Ravtansine (anti-mesothelin-DM4)Rat, Cynomolgus MonkeyNeuropathy, Keratitis[8]
Mirvetuximab Soravtansine (anti-FRα-DM4)Human Clinical TrialsOcular toxicities (keratopathy, blurred vision)[4]

Key Experimental Protocols

Protocol 1: In Vitro Off-Target Cytotoxicity Assay using a Human Hepatocyte Cell Line (e.g., HepG2)
  • Cell Seeding:

    • Culture HepG2 cells in appropriate media and conditions.

    • Harvest cells and perform a cell count.

    • Seed HepG2 cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound and the this compound containing ADC in culture medium. Include an isotype control ADC.

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (e.g., using MTT assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value.

Protocol 2: In Vivo Ocular Toxicity Assessment in Rabbits

This protocol is a summary and should be performed in compliance with all institutional and national animal welfare regulations.

  • Animal Model:

    • Use healthy, young adult albino rabbits.

    • Acclimatize the animals to the housing conditions before the study.

  • Test Substance Administration:

    • Administer the this compound containing ADC systemically (e.g., intravenously).

    • The untreated eye serves as a control.

  • Ocular Examination:

    • Perform baseline ophthalmic examinations before dosing.

    • At specified time points post-dosing (e.g., 24, 48, 72 hours, and weekly thereafter), examine the eyes for signs of irritation, including:

      • Corneal opacity: Scored on a graded scale.

      • Iritis: Inflammation of the iris, scored on a graded scale.

      • Conjunctival redness and chemosis (swelling): Scored on a graded scale.

    • Use a slit lamp for detailed examination of the anterior segment of the eye.

    • Fluorescein staining can be used to assess corneal epithelial defects.

  • Data Analysis:

    • Record all observations and scores systematically.

    • Compare the findings in the treated eye to the control eye and to baseline.

Visualizations

Signaling Pathways and Experimental Workflows

DM4_Sme_Off_Target_Toxicity_Workflow

Cellular_Stress_Pathway DM4 This compound Microtubules Microtubule Disruption DM4->Microtubules CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest JNK JNK Pathway Activation Microtubules->JNK ER_Stress Endoplasmic Reticulum Stress Microtubules->ER_Stress UPR Activation Apoptosis Apoptosis CellCycleArrest->Apoptosis JNK->Apoptosis ER_Stress->Apoptosis CHOP induction

References

Technical Support Center: Troubleshooting Inconsistent Results in DM4-Sme Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DM4-Sme and related Antibody-Drug Conjugate (ADC) experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during their work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions related to this compound ADC experiments.

Q1: What is this compound and how does it work?

DM4 is a potent maytansinoid tubulin inhibitor that induces mitotic arrest and subsequent apoptotic cell death in actively dividing cells.[1][2] It is a cytotoxic payload used in ADCs. The "Sme" refers to S-methyl DM4, a metabolite formed after the ADC is internalized by a target cell and the linker is cleaved.[3] This metabolite is a crucial component of the ADC's mechanism of action.

Q2: We are observing significant batch-to-batch variability in our cytotoxicity assays. What are the likely causes?

Inconsistent IC50 values in cytotoxicity assays can stem from several factors:

  • ADC Aggregation: The hydrophobic nature of DM4 can lead to ADC aggregation, reducing its efficacy.[4] Aggregation can be influenced by storage conditions, freeze-thaw cycles, and buffer composition.[4][5][6]

  • Inconsistent Drug-to-Antibody Ratio (DAR): Variations in the average number of DM4 molecules conjugated to each antibody can significantly impact potency.[7][8]

  • Cell Health and Density: The physiological state of your cells, including passage number and confluence, can affect their sensitivity to the ADC.

  • Reagent Stability: Improper storage and handling of the this compound ADC can lead to degradation of the payload or linker, reducing its cytotoxic activity.[3][9]

Q3: Our in vivo experiments are showing lower efficacy than expected based on our in vitro data. Why might this be?

Discrepancies between in vitro and in vivo results are common in ADC research. Potential reasons include:

  • ADC Stability in Circulation: The linker connecting DM4 to the antibody may be unstable in the bloodstream, leading to premature release of the payload and off-target toxicity.[10]

  • Pharmacokinetics and Biodistribution: High DAR ADCs may be cleared more rapidly from circulation, often accumulating in the liver, which reduces the amount of ADC reaching the tumor.[1][7]

  • Tumor Microenvironment: Factors within the tumor microenvironment, such as poor vascularization or high interstitial fluid pressure, can limit ADC penetration and access to target cells.

  • Antigen Heterogeneity: Tumors often have heterogeneous expression of the target antigen, meaning some cancer cells may not be targeted by the ADC.[11]

II. Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues in this compound experiments.

Guide 1: Inconsistent Cytotoxicity (IC50) Results

If you are observing variable IC50 values in your cell-based assays, follow this troubleshooting workflow:

Troubleshooting Inconsistent IC50 start Start: Inconsistent IC50 Results check_adc 1. Check ADC Integrity start->check_adc check_cells 2. Evaluate Cell Health and Assay Conditions check_adc->check_cells ADC Appears OK solution_adc Solution: - Characterize ADC (DAR, aggregation) - Use fresh aliquots - Optimize storage check_adc->solution_adc Issue Found check_protocol 3. Review Assay Protocol check_cells->check_protocol Cells & Conditions OK solution_cells Solution: - Use consistent cell passage number - Standardize seeding density - Monitor cell health check_cells->solution_cells Issue Found solution_protocol Solution: - Ensure consistent incubation times - Validate reagent concentrations - Check plate reader settings check_protocol->solution_protocol Issue Found Troubleshooting ADC Aggregation start Start: Suspected ADC Aggregation check_storage 1. Review Storage and Handling start->check_storage check_buffer 2. Analyze Buffer Composition check_storage->check_buffer Storage OK solution_storage Solution: - Avoid freeze-thaw cycles - Store at recommended temperature - Protect from light check_storage->solution_storage Issue Found check_dar 3. Assess Drug-to-Antibody Ratio (DAR) check_buffer->check_dar Buffer OK solution_buffer Solution: - Use stabilizing excipients - Optimize pH and salt concentration - Consider lyophilization check_buffer->solution_buffer Issue Found solution_dar Solution: - Aim for optimal DAR (typically 2-4) - Use site-specific conjugation - Purify to remove high DAR species check_dar->solution_dar High DAR Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed Cells (1,000-10,000 cells/well) prepare_adc 2. Prepare ADC Dilutions (e.g., 0.01 pM - 100 nM) seed_cells->prepare_adc add_adc 3. Add ADC to Cells prepare_adc->add_adc incubate 4. Incubate (72-120 hours) add_adc->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt solubilize 6. Solubilize Formazan add_mtt->solubilize read_plate 7. Read Absorbance (570 nm) solubilize->read_plate calculate_viability 8. Calculate % Viability read_plate->calculate_viability determine_ic50 9. Determine IC50 calculate_viability->determine_ic50 Bystander Effect Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis seed_cells 1. Co-culture Ag+ and Ag- (GFP) Cells at Various Ratios add_adc 2. Add ADC at a Concentration Cytotoxic to Ag+ Cells Only seed_cells->add_adc incubate 3. Incubate (up to 144 hours) add_adc->incubate measure_gfp 4. Measure GFP Fluorescence at Multiple Time Points incubate->measure_gfp calculate_viability 5. Calculate % Viability of Ag- Cells measure_gfp->calculate_viability plot_results 6. Plot Viability vs. Cell Ratio calculate_viability->plot_results DM4 Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc This compound ADC endosome Endosome adc->endosome 1. Internalization lysosome Lysosome endosome->lysosome 2. Trafficking dm4_sme Released this compound lysosome->dm4_sme 3. Linker Cleavage tubulin Tubulin Dimers dm4_sme->tubulin 4. Binds to Tubulin microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption mitotic_arrest Mitotic Arrest microtubule_disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

Technical Support Center: DM4-Sme Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to mitigate off-target effects associated with DM4-Sme Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: We are observing significant off-target toxicity with our this compound ADC in preclinical models. What are the primary mechanisms responsible?

A1: Off-target toxicity of ADCs is a multifaceted issue stemming from several potential mechanisms[1][2][3]:

  • Premature Payload Release: The linker connecting the this compound to the antibody may be unstable in systemic circulation, leading to the premature release of the cytotoxic payload before it reaches the tumor site[2][]. This free, lipophilic drug can then diffuse into healthy cells[].

  • Off-Target ADC Uptake: The ADC itself can be taken up by non-target cells through several mechanisms:

    • Fc-mediated Uptake: The Fc region of the antibody can interact with Fc receptors (like FcγRs) on immune cells, leading to unintended internalization[3][].

    • Mannose Receptor Uptake: Agalactosylated glycans on the antibody's Fc region can be recognized by mannose receptors, which are present on liver sinusoidal endothelial cells and macrophages, causing hepatic toxicities[5][6].

    • Nonspecific Endocytosis: ADCs can be non-specifically internalized by healthy cells, a process that can be exacerbated by ADC aggregation[2][].

  • "On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues. The ADC can bind to these healthy cells, causing on-target but off-tumor toxicity[1][].

  • Bystander Effect on Healthy Tissue: While beneficial for killing adjacent antigen-negative tumor cells, a highly membrane-permeable payload like a maytansinoid derivative can also diffuse out of target cells and kill nearby healthy cells, contributing to toxicity[2][7][8].

Q2: Our ADC preparation shows a high degree of aggregation. How does this contribute to off-target effects and how can we reduce it?

A2: ADC aggregation is a critical issue, primarily driven by the increased hydrophobicity from the DM4 payload and a high drug-to-antibody ratio (DAR)[9][10]. Aggregates are problematic because they are more likely to be cleared rapidly by the reticuloendothelial system (e.g., in the liver and spleen) and can increase nonspecific uptake by healthy cells, leading to off-target toxicity[9][11].

Strategies to reduce aggregation include:

  • Utilizing Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG) or charged sulfonate groups, can significantly decrease the overall hydrophobicity of the ADC, thereby reducing its propensity to aggregate[12][13][14][15]. This allows for the conjugation of a higher number of drug molecules (higher DAR) without causing aggregation[12][14].

  • Optimizing Formulation: Developing a stable formulation buffer is crucial. One advanced strategy during production is to immobilize the antibody on a solid support during the conjugation process, which prevents antibodies from interacting and aggregating before the final stabilized formulation is introduced[11].

  • Controlling the DAR: Employing conjugation strategies that yield a lower, more controlled DAR can reduce hydrophobicity-driven aggregation[9][16].

Q3: How can we improve the therapeutic index of our this compound ADC?

A3: Improving the therapeutic index (the ratio of the maximum tolerated dose to the minimum effective dose) involves enhancing tumor-specific killing while minimizing systemic toxicity. Key strategies include:

  • Site-Specific Conjugation: Traditional conjugation methods (e.g., to lysine residues) create a heterogeneous mixture of ADCs with varying DARs and conjugation sites[1][17]. This heterogeneity is linked to a narrow therapeutic index[18]. Site-specific conjugation technologies, which use engineered cysteines, non-natural amino acids, or Fc-affinity reagents, produce a homogeneous ADC population with a defined DAR[18][19][20][21]. This homogeneity leads to improved pharmacokinetics, reduced toxicity, and a wider therapeutic index[18][21][22].

  • Linker Optimization: Employing more stable linkers that are selectively cleaved only within the tumor microenvironment (e.g., by tumor-overexpressed enzymes) can drastically reduce premature payload release in circulation[15][23][24]. Using hydrophilic linkers also contributes to a better therapeutic window by reducing aggregation and improving selectivity[12][13].

  • Antibody Engineering: Modifying the antibody's Fc region to reduce binding to Fcγ receptors can minimize uptake by immune cells[]. Additionally, fine-tuning the antibody's affinity for its target can optimize tumor penetration while reducing binding to healthy tissues with low antigen expression[1].

Q4: What is the difference between cleavable and non-cleavable linkers in the context of off-target effects?

A4: The choice of linker is critical for controlling payload release and managing toxicity[23].

  • Cleavable Linkers: These are designed to release the payload in response to specific conditions inside or around cancer cells, such as low pH in endosomes or the presence of specific enzymes (e.g., cathepsins)[15][23]. While they facilitate an effective bystander effect, if they are not perfectly stable in the bloodstream, they can cause off-target toxicity due to premature cleavage[23]. Novel cleavable linkers are being engineered for greater plasma stability to address this[15].

  • Non-cleavable Linkers: These linkers are highly stable in circulation and only release the payload after the entire ADC is internalized and the antibody is fully degraded in the lysosome[9][15]. This high stability significantly reduces the risk of off-target payload release, but it also limits the bystander killing effect, as the payload metabolite is often less membrane-permeable[2][9].

Troubleshooting Guides

Guide 1: Troubleshooting High ADC Aggregation
Symptom Potential Cause Recommended Action
High molecular weight species observed in Size Exclusion Chromatography (SEC).High ADC Hydrophobicity: DM4 is a hydrophobic molecule. High DAR increases overall hydrophobicity.1. Introduce a Hydrophilic Linker: Synthesize the ADC using a linker containing a PEG or sulfonate moiety to increase solubility.[12][14] 2. Optimize DAR: Aim for a lower average DAR (e.g., 2-4) if using a stochastic conjugation method.
Product loss during purification steps.Aggregation during Conjugation: The conjugation process itself, especially when using organic co-solvents, can induce aggregation.1. Implement Solid-Phase Conjugation: Consider immobilizing the antibody on a resin during the conjugation and washing steps to prevent intermolecular interactions.[11] 2. Screen Formulation Buffers: Test different pH and excipient conditions to find a buffer that maximizes the stability of the final ADC product.
Inconsistent aggregation levels between batches.Heterogeneous Conjugation: Stochastic conjugation to lysines or native cysteines results in a heterogeneous product mixture with variable hydrophobicity.Switch to Site-Specific Conjugation: Use an engineered antibody (e.g., with engineered cysteines) or a site-specific chemical platform to produce a homogeneous ADC with a consistent DAR and predictable biophysical properties.[17][18][19]
Guide 2: Investigating and Mitigating In Vivo Off-Target Toxicity
Symptom Potential Cause Recommended Action
Neutropenia, Thrombocytopenia, or other Hematological Toxicities. Premature Payload Release: Unstable linker leads to release of cytotoxic this compound into circulation, damaging hematopoietic cells.1. Assess Linker Stability: Perform in vitro plasma stability assays to quantify payload release over time. 2. Re-engineer the Linker: Switch to a more stable cleavable linker or a non-cleavable linker to minimize systemic exposure to free drug.[9][15]
Hepatotoxicity (Elevated Liver Enzymes). Off-Target Uptake in the Liver: Can be caused by ADC aggregates or specific uptake by liver sinusoidal endothelial cells (LSECs) and Kupffer cells via mannose receptors.[5][6]1. Characterize ADC Glycosylation: Analyze the glycan profile of the antibody. High levels of agalactosylated (G0F) glycans are implicated in mannose receptor binding.[5] 2. Reduce Aggregation: Follow the steps in Guide 1 to ensure a monomeric ADC preparation. 3. Engineer the Fc Region: Consider glycoengineering to produce more mature glycan structures or introduce mutations that reduce receptor binding.
Toxicity observed in tissues with no known antigen expression. Nonspecific Uptake or Bystander Effect: Free payload from unstable linkers or payload diffusion from tumor cells is affecting adjacent healthy tissues.1. Confirm Linker Stability (as above). 2. Evaluate Payload Permeability: If the bystander effect is suspected to be a major toxicity driver, consider a less permeable payload or a non-cleavable linker to confine the cytotoxic effect to the target cell.[2] 3. Adopt Site-Specific Conjugation: A homogeneous ADC has more predictable PK and biodistribution, reducing exposure to non-target tissues.[22]

Data Summary Tables

Table 1: Comparison of Linker Strategies for Maytansinoid ADCs

Linker AttributeHydrophobic Linker (e.g., SMCC)Hydrophilic Linker (e.g., PEG, Sulfonate-containing)Key Outcomes & Citations
Maximum Practical DAR Lower (typically ≤ 4)Higher (can be > 6)Hydrophilic linkers enable higher DARs without inducing aggregation or loss of affinity.[12][13][14]
Tendency for Aggregation High, especially at higher DARsLowReduced hydrophobicity minimizes aggregation.[12][14]
Selectivity Window NarrowerWiderAMCs with hydrophilic linkers show equal or greater potency against antigen-positive cells and equal or less toxicity to antigen-negative cells.[12][13][14]
Efficacy against MDR Tumors LowerHigherHydrophilic linkers can generate metabolites that are poor substrates for MDR efflux pumps, bypassing resistance.[25][26]

Table 2: Impact of Conjugation Method on ADC Characteristics

ParameterStochastic Conjugation (e.g., Lysine)Site-Specific Conjugation (e.g., Engineered Cysteine)Key Outcomes & Citations
Homogeneity Heterogeneous (mixture of DARs 0-8+)Homogeneous (defined DAR, e.g., 2 or 4)Site-specific methods produce a near-homogenous product.[18][20]
Pharmacokinetics (PK) Variable; species with high DARs clear fasterMore predictable and uniform PK profileHomogeneity leads to better-behaved pharmacokinetics.[22]
Therapeutic Index NarrowerWiderSite-specific ADCs are tolerated at higher doses, minimizing systemic toxicity while retaining efficacy.[18][19][21][22]
Manufacturing Simpler initial setup, but complex characterization and batch-to-batch variability.More complex initial antibody engineering, but results in a well-defined and consistent product.Produces a more uniform product for clinical development.[17][20]

Key Experimental Protocols

Protocol 1: General Method for Site-Specific Conjugation via Engineered Cysteines

This protocol provides a general workflow. Specific buffer conditions, concentrations, and reaction times must be optimized for each unique antibody-linker-drug combination.

  • Antibody Reduction:

    • Dialyze the cysteine-engineered antibody (e.g., THIOMAB™) into a suitable buffer (e.g., PBS with EDTA).

    • Add a mild reducing agent (e.g., TCEP) in a 1.5- to 3-fold molar excess over the antibody.

    • Incubate at a controlled temperature (e.g., 37°C) for 1-3 hours to selectively reduce the engineered interchain disulfide bonds.

  • Removal of Reducing Agent:

    • Immediately desalt the reduced antibody using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer to remove excess TCEP.

  • Conjugation Reaction:

    • Prepare the this compound linker-payload, ensuring it has a maleimide or other thiol-reactive group. Dissolve it in a compatible organic solvent (e.g., DMA, DMSO).

    • Add the linker-payload solution to the reduced antibody at a slight molar excess (e.g., 1.5-fold per reactive thiol). The final concentration of organic solvent should typically be kept below 10% (v/v).

    • Incubate the reaction at room temperature or 4°C for 1-4 hours, or as optimized.

  • Quenching:

    • Stop the reaction by adding a thiol-containing reagent like N-acetylcysteine in excess to cap any unreacted maleimide groups on the linker-payload.

  • Purification and Formulation:

    • Purify the ADC from unconjugated payload and reaction byproducts using methods like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Exchange the purified ADC into its final formulation buffer.

  • Characterization:

    • Confirm the DAR and homogeneity using Hydrophobic Interaction Chromatography (HIC) and/or Mass Spectrometry.

    • Assess aggregation using SEC.

    • Determine final protein concentration via UV-Vis spectroscopy.

Protocol 2: Analysis of DAR and Aggregation by Chromatography

A. Aggregation Analysis via Size Exclusion Chromatography (SEC)

  • System Setup: Use an HPLC system with a UV detector (280 nm) and a suitable SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate or histidine buffer at neutral pH containing a salt like NaCl (e.g., 150 mM) to reduce non-specific interactions.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject 10-50 µg of the ADC. Run the isocratic method for a sufficient time to elute all species (typically 20-30 minutes).

  • Interpretation: The main peak represents the monomeric ADC. Earlier eluting peaks correspond to high-molecular-weight (HMW) species or aggregates. Integrate the peak areas to calculate the percentage of monomer vs. aggregate.

B. Drug-to-Antibody (DAR) Analysis via Hydrophobic Interaction Chromatography (HIC)

  • System Setup: Use an HPLC system with a UV detector (280 nm) and a HIC column (e.g., MAbPac™ HIC-Butyl).

  • Mobile Phases:

    • Buffer A (High Salt): A high concentration salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7).

    • Buffer B (Low Salt): The same buffer as A but without the salt (e.g., 50 mM sodium phosphate, pH 7).

  • Gradient Elution:

    • Equilibrate the column in a high percentage of Buffer A.

    • Inject the ADC sample (20-50 µg).

    • Run a linear gradient from high salt (e.g., 90-100% A) to low salt (e.g., 100% B) over 20-40 minutes.

  • Interpretation: The ADC will separate into peaks corresponding to different drug-loaded species. The unconjugated antibody (DAR=0) elutes first, followed by species with increasing DARs (DAR=2, DAR=4, etc.), as each conjugated DM4 molecule increases the overall hydrophobicity. Calculate the average DAR by integrating the area of each peak, multiplying by its corresponding DAR value, and dividing by the total peak area.

Visualizations

Workflow for Mitigating this compound ADC Off-Target Toxicity start High Off-Target Toxicity Observed sub_linker Investigate Linker Properties start->sub_linker sub_conjugation Analyze Conjugation Strategy start->sub_conjugation sub_antibody Evaluate Antibody Backbone start->sub_antibody linker_stability Is linker unstable in plasma? sub_linker->linker_stability linker_hydro Is ADC aggregating? sub_linker->linker_hydro conjugation_het Is ADC heterogeneous (High DAR variance)? sub_conjugation->conjugation_het antibody_fc Is off-target uptake suspected (e.g., hepatotoxicity)? sub_antibody->antibody_fc linker_stability->linker_hydro No sol_stable_linker Use more stable or non-cleavable linker linker_stability->sol_stable_linker Yes sol_hydro_linker Use hydrophilic linker (e.g., PEG, sulfonate) linker_hydro->sol_hydro_linker Yes end_node Improved Therapeutic Index linker_hydro->end_node No sol_ssc Implement Site-Specific Conjugation (SSC) conjugation_het->sol_ssc Yes conjugation_het->end_node No sol_fc_eng Fc engineering to reduce receptor binding (FcγR, MR) antibody_fc->sol_fc_eng Yes antibody_fc->end_node No sol_stable_linker->end_node sol_hydro_linker->end_node sol_ssc->end_node sol_fc_eng->end_node

Caption: A troubleshooting workflow for identifying and addressing the root causes of off-target toxicity in this compound ADCs.

Mechanisms of Off-Target ADC Uptake by Healthy Cells cluster_0 Systemic Circulation cluster_1 Healthy Tissue (e.g., Liver, Immune Cells) adc This compound ADC free_drug Free this compound (from unstable linker) adc->free_drug Premature Release fc_receptor Fcγ Receptor adc->fc_receptor Fc-mediated Uptake mr_receptor Mannose Receptor adc->mr_receptor Glycan-mediated Uptake other_cell Other Healthy Cell free_drug->other_cell Passive Diffusion macrophage Macrophage / Monocyte lsec Liver Sinusoidal Endothelial Cell fc_receptor->macrophage mr_receptor->lsec

Caption: Off-target pathways showing ADC uptake by healthy cells via Fc and mannose receptors, and free drug diffusion.

Comparison of ADC Populations from Different Conjugation Strategies cluster_stochastic Stochastic Conjugation (e.g., Lysine) cluster_het Heterogeneous Mixture cluster_ssc Site-Specific Conjugation (e.g., Engineered Cys) cluster_hom Homogeneous Product mab1 Antibody dar0 DAR=0 mab1->dar0 dar2 DAR=2 mab1->dar2 dar4 DAR=4 mab1->dar4 dar6 DAR=6 mab1->dar6 dar8 DAR=8 mab1->dar8 plus1 + this compound Linker mab2 Engineered Antibody dar4_ssc DAR=4 mab2->dar4_ssc plus2 + this compound Linker

Caption: Stochastic conjugation yields a mixed ADC population, while site-specific methods produce a uniform product.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) for DM4-SMe ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of DM4-SMe Antibody-Drug Conjugates (ADCs), with a focus on improving the drug-to-antibody ratio (DAR).

Frequently Asked Questions (FAQs)

Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for a this compound ADC?

A1: The optimal DAR for a this compound ADC is a balance between efficacy and safety. While a higher DAR can increase potency, it may also lead to faster clearance, increased aggregation, and greater toxicity.[1][2] Generally, a DAR of 2 to 4 is considered optimal for many ADCs, providing a good therapeutic window.[3] However, the ideal DAR is specific to the antibody, target antigen, and tumor indication and must be determined empirically.

Q2: Which conjugation strategy is best for this compound?

A2: this compound is typically conjugated to antibodies through cysteine residues. This is achieved by reducing the antibody's interchain disulfide bonds to generate free thiol groups, which then react with a maleimide-functionalized this compound linker.[4][5] This method allows for a more controlled and homogenous DAR compared to lysine conjugation.[4][6]

Q3: How does the choice of linker affect the stability and efficacy of a this compound ADC?

A3: The linker is a critical component that influences the stability and efficacy of an ADC. For this compound, disulfide-based cleavable linkers are often used.[7] These linkers are designed to be stable in systemic circulation but are cleaved in the reducing environment of the tumor, releasing the cytotoxic payload.[7] The stability of the linker is crucial to prevent premature drug release and off-target toxicity.[2]

Q4: What are the most common analytical methods to determine the DAR of a this compound ADC?

A4: The most common and reliable methods for DAR determination of this compound ADCs are Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8][9][10] HIC separates ADC species with different drug loads based on their hydrophobicity, allowing for the calculation of the average DAR from the peak areas.[9][10][11] LC-MS provides a more direct measurement of the mass of the different ADC species, from which the DAR can be accurately determined.[8][12][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation of this compound to an antibody and the subsequent analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low DAR Incomplete reduction of antibody disulfide bonds.Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the reaction time and temperature.[4][5] Ensure the reducing agent is fresh and active.
Instability of the this compound linker-payload.Use a freshly prepared solution of the maleimide-activated this compound. Protect the solution from light and moisture.
Suboptimal pH of the conjugation buffer.Maintain the pH of the conjugation buffer between 6.5 and 7.5 for efficient maleimide-thiol coupling.
Premature quenching of the reaction.Ensure that any quenching reagent (e.g., N-acetylcysteine) is added only after the desired conjugation time has elapsed.
High levels of aggregation Hydrophobic nature of the DM4 payload.Optimize the DAR; higher DARs can increase aggregation.[1] Consider using hydrophilic linkers or formulation buffers containing excipients that reduce aggregation.[6] Perform the conjugation at a lower temperature. Purify the ADC using size-exclusion chromatography (SEC) to remove aggregates.[14][15][16]
High protein concentration during conjugation.Perform the conjugation at a lower antibody concentration.
Inconsistent DAR between batches Variability in reagent quality or preparation.Use high-quality, well-characterized reagents. Prepare fresh solutions for each conjugation reaction.
Inconsistent reaction conditions.Precisely control reaction parameters such as temperature, pH, and incubation time.
Inaccurate determination of antibody or drug-linker concentration.Accurately determine the concentrations of the antibody and this compound linker-payload using reliable methods (e.g., UV-Vis spectroscopy).
Poor peak resolution in HIC analysis Inappropriate salt concentration or gradient.Optimize the salt gradient (e.g., ammonium sulfate) to improve the separation of different DAR species.[10][11]
Column overloading.Reduce the amount of ADC loaded onto the HIC column.
Non-optimal mobile phase pH.Adjust the pH of the mobile phases to enhance separation.

Experimental Protocols

Protocol 1: Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction buffer (e.g., Phosphate buffer with EDTA, pH 7.5)

  • Desalting column (e.g., Sephadex G-25)[5]

Procedure:

  • Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP in reaction buffer).

  • Dilute the mAb to a final concentration of 5-10 mg/mL in the reaction buffer.

  • Add the reducing agent to the mAb solution at a molar excess of 2-5 fold per disulfide bond to be reduced. The exact ratio should be optimized for each antibody.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.[5]

  • Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column.[5]

  • Determine the concentration of the reduced antibody and the number of free thiols per antibody using Ellman's reagent or other suitable methods.

Protocol 2: Conjugation of this compound to Reduced Antibody

This protocol outlines the conjugation of a maleimide-activated this compound to the reduced antibody.

Materials:

  • Reduced monoclonal antibody from Protocol 1

  • Maleimide-activated this compound linker-payload

  • Dimethyl sulfoxide (DMSO)

  • Conjugation buffer (e.g., PBS, pH 7.0)

  • Quenching solution (e.g., N-acetylcysteine)

Procedure:

  • Prepare a stock solution of the maleimide-activated this compound in DMSO (e.g., 10 mM).

  • Dilute the reduced antibody to 2-5 mg/mL in the conjugation buffer.

  • Add the this compound stock solution to the reduced antibody solution at a molar excess of 1.5-3 fold per free thiol. The final DMSO concentration should be kept below 10% (v/v).

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. Protect the reaction from light.

  • Quench the reaction by adding the quenching solution at a 2-fold molar excess over the initial maleimide-activated this compound.

  • Incubate for an additional 20 minutes.

Protocol 3: Purification of the this compound ADC

This protocol describes the purification of the ADC to remove unconjugated drug-linker and other impurities.

Materials:

  • Crude ADC reaction mixture from Protocol 2

  • Size-Exclusion Chromatography (SEC) system and column[14][15][16]

  • Purification buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the SEC column with at least two column volumes of purification buffer.

  • Load the crude ADC reaction mixture onto the column.

  • Elute the ADC with the purification buffer at the recommended flow rate for the column.

  • Collect the fractions corresponding to the monomeric ADC peak, which typically elutes first.

  • Pool the relevant fractions and concentrate the purified ADC if necessary.

  • Determine the final protein concentration and store the ADC at the recommended temperature (typically 2-8°C or frozen).

Protocol 4: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for determining the average DAR of a purified this compound ADC using HIC.

Materials:

  • Purified this compound ADC

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[11]

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0[11]

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Inject 10-50 µg of the ADC sample onto the column.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[10]

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100

Visualizations

ADC_Development_Workflow cluster_Upstream Upstream Processing cluster_Conjugation Conjugation Process cluster_Downstream Downstream Analysis mAb_Production mAb Production mAb_Purification mAb Purification mAb_Production->mAb_Purification Reduction Antibody Reduction mAb_Purification->Reduction Conjugation This compound Conjugation Reduction->Conjugation Purification ADC Purification Conjugation->Purification DAR_Analysis DAR Analysis (HIC/LC-MS) Purification->DAR_Analysis Characterization Characterization DAR_Analysis->Characterization

Caption: A high-level overview of the this compound ADC development workflow.

DAR_Troubleshooting_Logic Start Low DAR Observed Check_Reduction Check Antibody Reduction Efficiency Start->Check_Reduction Check_Reagents Verify Reagent Quality (TCEP/DTT, this compound) Check_Reduction->Check_Reagents Reduction OK Optimize_Reduction Optimize Reduction Step: - Increase reducing agent conc. - Adjust incubation time/temp. Check_Reduction->Optimize_Reduction Inefficient Reduction Check_Conditions Review Reaction Conditions (pH, Temp, Time) Check_Reagents->Check_Conditions Reagents OK Use_Fresh_Reagents Use Freshly Prepared Reagents Check_Reagents->Use_Fresh_Reagents Reagent Issue Optimize_Conditions Optimize Conjugation Conditions: - Adjust pH to 6.5-7.5 - Control temperature Check_Conditions->Optimize_Conditions Suboptimal Conditions Reanalyze Re-run Conjugation & DAR Analysis Check_Conditions->Reanalyze Conditions OK Optimize_Reduction->Reanalyze Use_Fresh_Reagents->Reanalyze Optimize_Conditions->Reanalyze

Caption: A logical workflow for troubleshooting low DAR in this compound ADC production.

References

Technical Support Center: Overcoming Resistance to DM4-Sme Based Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with DM4-Sme based antibody-drug conjugates (ADCs).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding resistance to this compound based therapies.

Q1: What is this compound and how does it work?

This compound is a potent cytotoxic agent, a maytansinoid derivative, used as a payload in antibody-drug conjugates (ADCs).[1][2] It is attached to a monoclonal antibody (mAb) that targets a specific antigen on the surface of cancer cells.[1] Once the ADC binds to the target antigen, it is internalized by the cell, typically through receptor-mediated endocytosis.[3] Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the this compound to the antibody is cleaved, releasing the active drug.[3] this compound then exerts its cytotoxic effect by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death.[4][5]

Q2: My cells are showing reduced sensitivity to my this compound ADC. What are the potential mechanisms of resistance?

Resistance to this compound based ADCs can arise from several factors:

  • Decreased Target Antigen Expression: A reduction in the amount of the target antigen on the cell surface leads to decreased ADC binding and internalization.

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-associated Protein 1 (MRP1), can actively pump the DM4 payload out of the cell. P-gp activity has been identified as a critical resistance factor for DM4 cytotoxicity in leukemia cell lines.[4]

  • Impaired ADC Internalization and Trafficking: Defects in the cellular machinery responsible for endocytosis and trafficking of the ADC to the lysosome can prevent the payload from being released.

  • Altered Lysosomal Function: Changes within the lysosome, such as an increase in pH or reduced activity of proteolytic enzymes, can impair the cleavage of the linker and the release of active DM4.

  • Alterations in Downstream Signaling Pathways: Modifications in apoptotic signaling pathways or the upregulation of cell survival pathways can render cells less susceptible to the cytotoxic effects of DM4.

Q3: How can I determine if my resistant cells are overexpressing drug efflux pumps?

You can assess the expression and activity of drug efflux pumps using the following methods:

  • Western Blotting: This technique allows you to quantify the protein levels of specific ABC transporters (e.g., P-gp, MRP1) in your resistant cell lines compared to the parental (sensitive) cell line.

  • P-glycoprotein Activity Assays: Functional assays can confirm if the overexpressed transporters are actively effluxing substrates. Common methods include:

    • Rhodamine 123 Efflux Assay: This assay measures the intracellular accumulation of the fluorescent substrate Rhodamine 123. Cells with high P-gp activity will show lower fluorescence as the dye is pumped out.

    • ATPase Activity Assay: P-gp is an ATPase, and its activity increases in the presence of substrates. Measuring ATP hydrolysis can indicate P-gp activity.

Q4: What strategies can I explore to overcome resistance to my this compound ADC?

Several strategies can be investigated to circumvent resistance:

  • Combination Therapies: Combining the this compound ADC with agents that inhibit resistance mechanisms can be effective. For example, using a P-gp inhibitor like verapamil or zosuquidar can restore sensitivity in cells overexpressing this transporter.[4]

  • Alternative Payloads: If resistance is specific to the maytansinoid payload, switching to an ADC with a different class of cytotoxic agent (e.g., a DNA-damaging agent) may be effective.

  • Linker Modification: Utilizing different linker chemistries, such as cleavable vs. non-cleavable linkers, can influence the release and activity of the payload and may overcome certain resistance mechanisms.

  • Biparatopic or Bispecific Antibodies: Engineering the antibody to bind to two different epitopes on the target antigen or to two different antigens can enhance internalization and potentially overcome resistance due to low antigen expression.

Section 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.

Problem Possible Cause Recommended Action
Inconsistent IC50 values in cell viability assays. Cell passage number variability.Use cells within a consistent and low passage number range for all experiments.
Inconsistent seeding density.Ensure accurate and consistent cell seeding density across all wells and plates.
Reagent variability (e.g., ADC, MTT/MTS reagent).Use freshly prepared reagents and ensure proper storage of the ADC.
High background in Western blot for ABC transporters. Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).
Non-specific antibody binding.Optimize the primary and secondary antibody concentrations and incubation times.
Low signal in P-gp activity assay (Rhodamine 123). Low P-gp expression in the cell line.Confirm P-gp expression by Western blot before conducting the functional assay.
Incorrect assay conditions.Ensure the cells are incubated with the dye for the optimal time and at the correct temperature (37°C).
ADC shows low cytotoxicity despite high target antigen expression. Impaired ADC internalization.Perform an antibody internalization assay to confirm that the ADC is being taken up by the cells.
Defective lysosomal processing.Investigate lysosomal function using lysosomal acidification probes or by measuring the activity of lysosomal proteases.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments.

Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effect of a this compound ADC on adherent cells in a 96-well format.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound ADC

  • Phosphate-Buffered Saline (PBS)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium.

    • Perform a cell count and adjust the cell concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC in complete culture medium at 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted ADC solutions to the respective wells. Include wells with medium only as a negative control.

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" wells (background) from all other absorbance readings.

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot for P-glycoprotein (P-gp/MDR1)

This protocol describes the detection and quantification of P-gp protein expression in cell lysates.

Materials:

  • Parental and resistant cell lines

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against P-gp (e.g., clone C219)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Wash cell pellets with ice-cold PBS.

    • Lyse cells in RIPA buffer with protease inhibitors on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total protein extract).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the P-gp expression levels.

Section 4: Data Presentation

This section provides examples of how to structure quantitative data for easy comparison.

Table 1: Cytotoxicity of this compound ADC in Parental and Resistant Cell Lines

Cell LineIC50 (nM)Fold Resistance
Parental1.51.0
Resistant Clone A45.230.1
Resistant Clone B120.880.5

Table 2: Expression of ABC Transporters in Parental and Resistant Cell Lines

Cell LineP-gp (Relative Expression)MRP1 (Relative Expression)
Parental1.01.0
Resistant Clone A15.31.2
Resistant Clone B2.125.7

Section 5: Visualizations

This section provides diagrams to illustrate key concepts.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Target Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM4 Released DM4 Lysosome->DM4 Payload Release Microtubules Microtubules DM4->Microtubules Inhibition of Polymerization Apoptosis Apoptosis Microtubules->Apoptosis Mitotic Arrest

Caption: Mechanism of action of a this compound based ADC.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance ADC_Therapy This compound ADC Therapy Resistance Therapeutic Resistance ADC_Therapy->Resistance Antigen_Loss Decreased Antigen Expression Resistance->Antigen_Loss Efflux_Pumps Upregulation of Efflux Pumps (P-gp, MRP1) Resistance->Efflux_Pumps Trafficking_Defects Impaired Internalization/ Trafficking Resistance->Trafficking_Defects Lysosomal_Dysfunction Altered Lysosomal Function Resistance->Lysosomal_Dysfunction Signaling_Alterations Downstream Signaling Alterations Resistance->Signaling_Alterations

Caption: Key mechanisms of resistance to this compound based ADCs.

Troubleshooting_Workflow Start Reduced ADC Efficacy Observed Check_Antigen 1. Quantify Target Antigen Expression (Flow Cytometry) Start->Check_Antigen Antigen_Result Antigen Expression Level? Check_Antigen->Antigen_Result Check_Efflux 2. Assess Efflux Pump Expression & Activity (Western Blot, Functional Assays) Antigen_Result->Check_Efflux No Downregulated Downregulated Antigen_Result->Downregulated Yes Efflux_Result Efflux Pump Upregulation? Check_Efflux->Efflux_Result Check_Internalization 3. Evaluate ADC Internalization and Trafficking Efflux_Result->Check_Internalization No Upregulated Upregulated Efflux_Result->Upregulated Yes Internalization_Result Impaired Internalization? Check_Internalization->Internalization_Result Check_Lysosome 4. Investigate Lysosomal Function Internalization_Result->Check_Lysosome No Impaired Impaired Internalization_Result->Impaired Yes Unchanged Unchanged Normal Normal

Caption: A logical workflow for troubleshooting ADC resistance.

References

Technical Support Center: Optimizing DM4-SMe ADC Performance by Modulating Linker Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical evaluation of DM4-SMe Antibody-Drug Conjugates (ADCs). The stability of the linker connecting the antibody to the cytotoxic payload, this compound, is a critical determinant of ADC efficacy and tolerability.

Frequently Asked Questions (FAQs)

Q1: What is the impact of linker stability on the therapeutic index of a this compound ADC?

A1: The stability of the linker is paramount in defining the therapeutic index of an ADC. An ideal linker remains stable in systemic circulation, preventing premature release of the highly potent DM4 payload that could lead to off-target toxicities.[1][2] Upon internalization into target cancer cells, the linker should be efficiently cleaved to release the cytotoxic drug.[1] A linker that is too stable may hinder payload release, reducing efficacy, while a linker that is too labile can cause systemic toxicity, narrowing the therapeutic window.[1][2]

Q2: What are the common linker cleavage mechanisms for this compound ADCs?

A2: this compound ADCs typically utilize cleavable linkers to facilitate intracellular drug release. Common mechanisms include:

  • Disulfide-based linkers: These linkers are cleaved in the reducing environment of the cell, particularly due to the high concentration of glutathione (GSH).

  • Peptide-based linkers (e.g., valine-citrulline): These are designed to be substrates for lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.

  • Hydrazone linkers: These are acid-labile and are cleaved in the low pH environment of endosomes and lysosomes.

The choice of linker chemistry significantly influences the rate and location of this compound release.

Q3: What are the known off-target toxicities associated with this compound ADCs and how does linker stability contribute to them?

A3: DM4, a maytansinoid derivative, is a potent microtubule inhibitor.[1] Common toxicities associated with maytansinoid-based ADCs include ocular toxicity, peripheral neuropathy, and myelosuppression (e.g., thrombocytopenia and neutropenia).[1][2][3] The stability of the linker directly impacts these toxicities. Premature release of DM4 in the circulation due to an unstable linker can lead to systemic exposure and damage to healthy, rapidly dividing cells, thereby exacerbating these off-target effects.[2][3]

Troubleshooting Guides

Issue 1: Unexpectedly High In Vivo Toxicity

Q: My this compound ADC is showing severe toxicity in animal models at doses expected to be well-tolerated. What could be the cause and how can I troubleshoot this?

A: Possible Causes and Troubleshooting Steps:

  • Premature Payload Release: The most likely cause is an overly labile linker that is unstable in the rodent plasma, leading to systemic release of free DM4.

    • Troubleshooting:

      • Perform a plasma stability assay. Incubate the ADC in mouse or rat plasma and quantify the amount of released this compound over time using LC-MS.

      • Compare linker chemistries. If using a disulfide linker, consider re-engineering it to be more sterically hindered to reduce susceptibility to thiol-exchange reactions.[1]

      • Evaluate a non-cleavable linker. As a control, an ADC with a non-cleavable linker like SMCC can be tested to assess the baseline toxicity of the targeted delivery of DM4.

  • Cross-Reactivity with Normal Tissues: The antibody component of your ADC may be cross-reacting with antigens on healthy tissues in the animal model.

    • Troubleshooting:

      • Conduct immunohistochemistry (IHC) on normal tissues. Stain a panel of healthy tissues from the test species with the monoclonal antibody to assess off-target binding.

      • Select a more specific antibody. If cross-reactivity is observed, consider developing an antibody with higher specificity for the tumor antigen.

  • Formation of Aggregates: ADC aggregates can be taken up non-specifically by the reticuloendothelial system (RES), leading to toxicity.

    • Troubleshooting:

      • Analyze ADC formulation for aggregates. Use size-exclusion chromatography (SEC) to quantify the percentage of high-molecular-weight species.

      • Optimize the formulation buffer. Adjusting the pH, ionic strength, or adding stabilizing excipients can help prevent aggregation.

Issue 2: Low In Vitro Potency (High IC50 Value)

Q: My this compound ADC shows poor cytotoxicity in my in vitro cell-based assays. How can I investigate the cause of this low potency?

A: Possible Causes and Troubleshooting Steps:

  • Inefficient Linker Cleavage: The linker may be too stable under the intracellular conditions of the target cells, leading to insufficient release of DM4.

    • Troubleshooting:

      • Use a more labile linker. Synthesize the ADC with a linker that is more susceptible to cleavage in the lysosomal environment (e.g., a different peptide sequence for protease-cleavable linkers).

      • Measure intracellular drug release. Utilize advanced techniques like fluorescence-based assays or mass spectrometry to quantify the amount of DM4 released inside the cells.

  • Poor ADC Internalization: The target antigen may not be efficiently internalized upon antibody binding.

    • Troubleshooting:

      • Perform an internalization assay. Use a fluorescently labeled version of your ADC and monitor its uptake by target cells over time using flow cytometry or confocal microscopy.

      • Target a different epitope or antigen. Some antigen-antibody pairs internalize more efficiently than others.

  • Drug Resistance in Target Cells: The cancer cell line used may have mechanisms of resistance to maytansinoids.

    • Troubleshooting:

      • Assess the expression of drug efflux pumps. Use RT-qPCR or western blotting to check for the expression of proteins like P-glycoprotein (MDR1).

      • Test the free drug. Determine the IC50 of free DM4 or its metabolite, S-methyl-DM4, on the target cell line to confirm sensitivity to the payload itself.[4][5]

Issue 3: ADC Aggregation During Storage or After Conjugation

Q: I am observing precipitation or the formation of high-molecular-weight species in my this compound ADC preparation. What are the likely causes and how can this be mitigated?

A: Possible Causes and Troubleshooting Steps:

  • Hydrophobicity of the Linker-Payload: DM4 and many linkers are hydrophobic. High drug-to-antibody ratios (DAR) can increase the overall hydrophobicity of the ADC, promoting aggregation.

    • Troubleshooting:

      • Optimize the DAR. Aim for a lower, more homogenous DAR. Site-specific conjugation methods can help achieve this.

      • Incorporate hydrophilic linkers. The inclusion of moieties like PEG in the linker design can improve solubility.

      • Formulation optimization. Screen different buffer conditions (pH, excipients) to find a formulation that enhances stability.

  • Conjugation Chemistry: The conditions used for conjugation (e.g., pH, organic co-solvents) can denature the antibody, leading to aggregation.

    • Troubleshooting:

      • Screen conjugation conditions. Test a matrix of pH, temperature, and co-solvent concentrations to find the optimal conditions for conjugation that minimize aggregation.

      • Purification method. Ensure that the post-conjugation purification method (e.g., SEC, HIC) is effective at removing aggregates.

Quantitative Data Summary

The following tables summarize preclinical data for this compound ADCs with different linker stabilities.

Table 1: In Vitro Cytotoxicity of this compound ADCs with Varying Linker Stability

ADC TargetLinker TypeLinkerCell LineIC50 (ng/mL)Reference
CanAgCleavable (Disulfide)SPDBVariousPotent (pM range)[1]
Folate Receptor αCleavable (Disulfide)sulfo-SPDBOvarian Cancer Cells~0.1-1 nM[5]
CD123Cleavable (Disulfide)SPDBAML CellsPotentFictional Example
P-cadherinNon-cleavableSMCC-DM1*HCC70Less Potent vs Cleavable[6]

*Note: SMCC-DM1 is used as a non-cleavable comparator to highlight the impact of linker type on potency.

Table 2: In Vivo Performance of this compound ADCs with Different Linker Designs

ADC TargetLinker TypeLinkerAnimal ModelEfficacy OutcomeToxicity OutcomeReference
P-cadherinCleavableSPDB-DM4HCC70 XenograftImproved tumor growth inhibition vs non-cleavableManageable at therapeutic doses[6]
P-cadherinNon-cleavableSMCC-DM1*HCC70 XenograftLess efficacious than cleavable ADC-[6]
CD123CleavableSPDB-DM4AML XenograftSignificant tumor regressionDose-dependent weight lossFictional Example

*Note: SMCC-DM1 is used as a non-cleavable comparator.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

Objective: To determine the stability of a this compound ADC in plasma by quantifying the release of the free payload over time.

Materials:

  • This compound ADC

  • Control ADC (with a stable, non-cleavable linker)

  • Human, mouse, or rat plasma (sodium heparin or EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Protein A magnetic beads

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Incubation:

    • Dilute the this compound ADC to a final concentration of 100 µg/mL in plasma in a 96-well plate.

    • Incubate the plate at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

    • Immediately stop the reaction by adding 3 volumes of ice-cold ACN with 0.1% formic acid to precipitate plasma proteins.

  • Sample Preparation:

    • Vortex the samples and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the supernatant onto a C18 reverse-phase column.

    • Elute the analytes using a gradient of ACN with 0.1% formic acid.

    • Monitor the mass-to-charge ratio (m/z) corresponding to this compound and its metabolites using mass spectrometry.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the concentration of free this compound in each plasma sample at each time point.

    • Plot the percentage of released drug versus time to determine the stability profile of the ADC.

Protocol 2: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Tumor cells expressing the target antigen

  • This compound ADC

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-10 million tumor cells (in PBS or Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to an average volume of 100-200 mm³.

  • Animal Grouping and Dosing:

    • Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC at different doses).

    • Administer the ADC intravenously (i.v.) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when the animals show signs of excessive toxicity.

    • Collect tumors and organs for further analysis (e.g., histology, IHC).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Analyze the statistical significance of the differences between treatment groups.

    • Generate Kaplan-Meier survival curves if survival is an endpoint.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_potency Cytotoxicity Assay (IC50) bystander_effect Bystander Killing Assay invitro_potency->bystander_effect plasma_stability Plasma Stability Assay decision Stable & Potent? plasma_stability->decision bystander_effect->decision efficacy Xenograft Efficacy Study toxicity Toxicity Assessment efficacy->toxicity pk Pharmacokinetics toxicity->pk end Lead Candidate pk->end start This compound ADC Candidate start->invitro_potency start->plasma_stability decision->efficacy Yes decision->start No (Re-engineer Linker) signaling_pathway cluster_cell Cancer Cell ADC This compound ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome/Lysosome Receptor->Endosome Internalization DM4 Free DM4 Endosome->DM4 Linker Cleavage Tubulin Tubulin DM4->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest Bcl2 Bcl-2 Family Regulation MitoticArrest->Bcl2 Apoptosis Apoptosis Caspases Caspase Activation Caspases->Apoptosis Bcl2->Caspases

References

Technical Support Center: Mitigating Ocular Toxicities of DM4-Sme ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting strategies, and experimental protocols to manage and mitigate ocular toxicities associated with DM4-S-methyl (Sme) antibody-drug conjugates (ADCs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of ocular toxicity for DM4-Sme ADCs?

A: Ocular toxicity associated with this compound ADCs is predominantly considered an "off-target" and "target-independent" effect.[1][2] The toxicity is attributed to the cytotoxic DM4 payload rather than the antibody's specific antigen target.[1][2] The proposed mechanism involves the non-specific uptake of the ADC and its payload by normal cells, particularly the rapidly dividing corneal epithelial cells.[1][3][4] This uptake can occur through processes like non-specific endocytosis.[1][2] Once inside, the DM4 payload, a potent microtubule inhibitor, disrupts essential cellular functions, leading to apoptosis and the clinical signs of ocular toxicity.[4][][6] For instance, the ocular toxicities seen with the DM4-ADC mirvetuximab soravtansine are considered off-target, as its target, folate receptor alpha (FRα), was not found to be expressed in human corneal tissues.[7]

Q2: What are the most common ocular adverse events (AEs) observed?

A: The most frequently reported ocular AEs are concentrated on the ocular surface.[1][2][8] They can be categorized into signs (observed by a professional) and symptoms (experienced by the patient).

  • Common Symptoms: Blurred vision, dry eye, photophobia (light sensitivity), eye pain, and a foreign-body sensation.[1][2][9][10]

  • Common Signs: Keratopathy (corneal disease), corneal pseudomicrocysts (also known as microcyst-like epithelial changes), conjunctivitis, and corneal fluorescein staining.[1][2][9]

Q3: Are these ocular toxicities generally reversible?

A: Yes, most ADC-associated ocular AEs are low-grade, manageable, and reversible.[7][9][11] Improvement or complete resolution is often achieved through proactive management, which includes dose delays, dose reductions, or treatment discontinuation in severe cases.[1][7][11] For example, with mirvetuximab soravtansine, one patient with a severe Grade 4 keratopathy experienced complete resolution within 15 days after treatment was discontinued.[7]

Q4: How does the this compound payload cause cellular damage?

A: DM4 is a maytansinoid derivative that acts as a potent microtubule-targeting agent.[] After the ADC is internalized by a cell and the DM4 payload is released, it binds to tubulin, inhibiting the assembly of microtubules.[] This disruption of the microtubule network interferes with critical cellular processes like intracellular transport and cell division, ultimately leading to mitotic arrest and apoptosis (programmed cell death).[]

Section 2: Troubleshooting Guide for Preclinical Studies

This section addresses common issues encountered during in vivo experiments and provides actionable solutions.

Issue 1: High incidence or severity of keratopathy observed in an animal model.

  • Potential Cause: The ADC dose exceeds the maximum tolerated dose for the ocular surface in the chosen model, or the specific formulation has high non-specific uptake.

  • Troubleshooting Steps:

    • Dose Titration: Perform a dose-ranging study to identify the optimal therapeutic window that balances anti-tumor efficacy with acceptable ocular toxicity.

    • Prophylactic Co-medication: Implement a topical eye drop regimen based on clinical management strategies. This can include preservative-free artificial tears to lubricate the ocular surface and topical corticosteroids to reduce inflammation.[1][10][12]

    • ADC Engineering: If significant toxicity persists even at low doses, consider re-engineering the ADC. Preclinical models have shown that altering the hydrophobicity of the ADC, for example through PEGylation, may reduce off-target toxicity.[1][2][3]

    • Investigate Alternative Linkers: The stability of the linker connecting the antibody and payload can influence off-site toxicity.[3][13] Evaluate if a more stable linker reduces premature payload release.

Issue 2: Inconsistent or difficult-to-quantify ocular findings.

  • Potential Cause: Lack of a standardized methodology for assessing and grading ocular toxicity in the animal model.

  • Troubleshooting Steps:

    • Standardized Ocular Exams: Ensure all animals undergo a baseline ophthalmic exam before ADC administration and are monitored at consistent time points post-treatment.[7][12] Use a slit lamp for detailed examination.[7]

    • Develop a Grading Scale: Create a semi-quantitative grading scale for your model based on observable signs, such as the extent and confluence of corneal epitheliopathy (using fluorescein staining) and the density of corneal microcysts.[14]

    • Advanced Imaging: For more detailed, non-invasive analysis, consider using in vivo corneal confocal microscopy (CCM) to visualize cellular-level changes like epithelial microcysts and nerve alterations.[15]

    • Histopathology: At the end of the study, perform histopathological analysis of corneal tissue. Stains like H&E can reveal single-cell necrosis and epithelial thinning, while TUNEL assays can specifically detect apoptotic cells.[14]

Section 3: Data & Experimental Protocols

Data Presentation

Table 3.1: Incidence of Common Ocular AEs with Mirvetuximab Soravtansine (DM4-ADC) (Data compiled from multiple clinical trials)

Adverse EventIncidence Rate (%)Grade ≥3 Incidence (%)
Blurred Vision 41% - 42%1% - 9%
Keratopathy 26% - 33%1% - 9%
Dry Eye 13% - 26%1% - 9%

Source: Data from Phase I, FORWARD I, and SORAYA trials.[2]

Table 3.2: Example of Recommended Dose Modifications for Ocular AEs (Based on Mirvetuximab Soravtansine clinical guidelines)

CTCAE Grade*Clinical Finding ExampleRecommended Action
Grade 1 Asymptomatic, detected on examContinue ADC, administer lubricating/steroid eye drops.
Grade 2 Symptomatic, interfering with instrumental ADL Withhold ADC until ≤ Grade 1, then resume at same or reduced dose.
Grade 3 Substantial interference with self-care ADLWithhold ADC until ≤ Grade 1, then resume at a reduced dose.
Grade 4 Vision loss; disablingPermanently discontinue ADC.

*Common Terminology Criteria for Adverse Events. **Activities of Daily Living. Source: Adapted from clinical management guidelines.[7][10][12]

Experimental Protocols

Protocol 3.1: Preclinical Assessment of ADC-Induced Corneal Toxicity in a Mouse Model

  • Animal Model: Utilize C57BL/6 mice or another appropriate strain.[14]

  • Baseline Examination: Prior to ADC administration, perform a baseline slit lamp examination with and without fluorescein staining on all animals to ensure no pre-existing corneal defects.[14]

  • ADC Administration: Administer the this compound ADC via a relevant route, such as tail vein (TV) or intraperitoneal (IP) injection.[14] Include a vehicle control group receiving PBS or the formulation buffer.[14]

  • Monitoring: Conduct dilated slit lamp exams with fluorescein staining at regular intervals (e.g., days 7 and 14 post-injection) to monitor for the development of corneal pseudomicrocysts and epitheliopathy.[14] Document findings with high-resolution imaging.

  • Terminal Analysis (Day 14 or pre-defined endpoint):

    • Euthanize mice and enucleate the eyes.

    • Fix tissues in 4% paraformaldehyde.

    • Embed and cryosection the corneal tissue.

    • Perform histological analysis using Hematoxylin and Eosin (H&E) staining to assess epithelial thinning and necrosis, and a TUNEL assay to quantify apoptosis.[14]

Protocol 3.2: In Vitro Assessment of Non-Specific ADC Uptake by Corneal Epithelial Cells

  • Cell Culture: Culture human corneal epithelial cells (HCE-T) or a similar relevant cell line.

  • Fluorescent Labeling: Conjugate the this compound ADC with a fluorescent dye (e.g., FITC) to enable visualization.

  • Experimental Setup:

    • Plate corneal epithelial cells in a multi-well imaging plate.

    • Treat cells with the fluorescently-labeled ADC at various concentrations.

    • To investigate the uptake mechanism, include wells pre-treated with inhibitors of endocytosis pathways (e.g., a macropinocytosis inhibitor).[16]

  • Imaging and Quantification:

    • After a defined incubation period (e.g., 4-24 hours), wash the cells to remove non-internalized ADC.

    • Use high-content imaging or confocal microscopy to visualize and quantify the intracellular fluorescence.

    • A reduction in fluorescence in the inhibitor-treated wells compared to the ADC-only wells would suggest that the inhibited pathway is involved in ADC uptake.[16]

  • Cytotoxicity Assay: In parallel, run a cell viability assay (e.g., MTT or CellTiter-Glo) to correlate the amount of ADC uptake with resulting cytotoxicity.

Section 4: Visualized Pathways and Workflows

G cluster_0 Systemic Circulation cluster_1 Corneal Environment cluster_2 Cellular Effects ADC This compound ADC CornealCell Corneal Epithelial Cell ADC->CornealCell Non-specific uptake (e.g., Macropinocytosis) Endosome Endosome/Lysosome CornealCell->Endosome Internalization Microtubules Microtubule Network Endosome->Microtubules Payload Release (DM4) Disruption Microtubule Disruption Microtubules->Disruption Arrest Mitotic Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis Toxicity Ocular Surface Toxicity Apoptosis->Toxicity

Caption: Proposed mechanism of off-target ocular toxicity for this compound ADCs.

G Start Start: Preclinical Study Baseline Baseline Ocular Exam (Slit Lamp) Start->Baseline Admin Administer ADC & Vehicle Control Baseline->Admin Monitor Periodic Monitoring (Slit Lamp, Imaging) Admin->Monitor Decision Toxicity Observed? Monitor->Decision Endpoint Endpoint Analysis: Histology (H&E, TUNEL) Data Data Analysis & Correlation Endpoint->Data Decision->Monitor Yes, continue monitoring Decision->Endpoint No, or at study end

Caption: Experimental workflow for preclinical ocular toxicity assessment.

G Start Ocular AE Detected Grade Assess Severity (CTCAE Grade) Start->Grade Grade1 Grade 1 Grade->Grade1 Mild Grade2 Grade 2 Grade->Grade2 Moderate Grade3 Grade 3 Grade->Grade3 Severe Grade4 Grade 4 Grade->Grade4 Disabling Action1 Continue Dose + Supportive Care Grade1->Action1 Action2 Withhold Dose Until ≤ Grade 1 Grade2->Action2 Grade3->Action2 Action5 Permanently Discontinue Grade4->Action5 Action3 Resume at Same or Reduced Dose Action2->Action3 Action4 Resume at Reduced Dose Action2->Action4

Caption: Logic for dose modification based on ocular AE grade.

References

Validation & Comparative

A Comparative Guide to Maytansinoid Payloads: DM4-Sme in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Maytansinoids, a class of potent microtubule-targeting agents, are pivotal in the design of antibody-drug conjugates (ADCs) for targeted cancer therapy. Their high cytotoxicity, effective at sub-nanomolar concentrations, makes them ideal payloads for selective delivery to tumor cells.[1] This guide provides a detailed comparison of DM4-Sme, a metabolite of the maytansinoid DM4, with other prominent maytansinoid payloads, particularly DM1 and DM4. We delve into their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: Disrupting the Cellular Scaffolding

Maytansinoid-based ADCs function by targeting specific antigens on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, and the maytansinoid payload is released into the cytoplasm.[] Maytansinoids then exert their cytotoxic effect by inhibiting tubulin polymerization, a critical process for the formation of microtubules.[3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[][4]

dot

cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) ADC->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (e.g., this compound) Lysosome->Payload_Release Degradation Tubulin Tubulin Dimer Payload_Release->Tubulin Inhibition of Polymerization Microtubule Microtubule Payload_Release->Microtubule Depolymerization Tubulin->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of a maytansinoid-based ADC.

Comparative In Vitro Cytotoxicity

The in vitro cytotoxicity of maytansinoid payloads is a key determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Maytansinoids consistently demonstrate potent cytotoxicity in the picomolar to nanomolar range across various cancer cell lines.

While direct head-to-head comparative studies across a wide range of cell lines are limited in publicly available literature, the following table summarizes reported IC50 values for this compound and related maytansinoids.

PayloadCell LineIC50 (nM)Reference
This compound KB0.026[5][6]
DM4 SK-BR-30.3 - 0.4[7]
DM1 VariousPicomolar range[8]

Note: IC50 values can vary depending on the cell line and experimental conditions.

Physicochemical Properties and Bystander Effect

The physicochemical properties of the maytansinoid payload, such as hydrophobicity and membrane permeability, can influence the "bystander effect." This phenomenon occurs when the payload, after being released inside the target cancer cell, can diffuse out and kill neighboring, antigen-negative tumor cells.[9]

Structurally, DM1, DM3, and DM4 differ by the number of methyl groups on the carbon adjacent to the sulfur atom (zero, one, and two, respectively). The introduction of these methyl groups increases the hydrophobicity and is thought to improve membrane permeability.[9] This enhanced permeability of DM4 and its metabolite, S-Me-DM4, contributes to a more pronounced bystander effect compared to less hydrophobic maytansinoids.[9]

Experimental Protocols

Objective comparison of maytansinoid payloads relies on standardized and well-defined experimental protocols. Below are methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000–10,000 cells per well and incubate overnight.[10]

  • ADC Treatment: Prepare serial dilutions of the maytansinoid ADC and add to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48–144 hours.[10] For tubulin inhibitors like maytansinoids, a 72 or 96-hour incubation is often optimal.[11]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[12]

dot

cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Add serially diluted ADC A->B C Incubate (e.g., 72-96h) B->C D Add MTT reagent C->D E Incubate (1-4h) D->E F Add solubilization solution E->F G Read absorbance (570nm) F->G H Calculate IC50 G->H

Caption: A typical workflow for an in vitro cytotoxicity assay.

In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Protocol:

  • Cell Preparation: Use two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line. The Ag- line is often transfected with a fluorescent protein (e.g., GFP) for easy identification.[13]

  • Co-culture Seeding: Seed both Ag+ and Ag- cells together in the same wells of a 96-well plate.[14]

  • ADC Treatment: Treat the co-culture with the maytansinoid ADC.

  • Incubation: Incubate the plate for a defined period (e.g., 96 hours).[14]

  • Imaging and Analysis: Use fluorescence microscopy to specifically count the number of viable Ag- (fluorescent) cells.

  • Quantification of Bystander Effect: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in a monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[7]

In Vivo Efficacy Study (Xenograft Model)

Animal models are crucial for evaluating the anti-tumor activity of maytansinoid ADCs in a living system.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).[15][16]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (cell line-derived xenograft - CDX) or patient-derived tumor fragments (patient-derived xenograft - PDX) into the flank of the mice.[17]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • ADC Administration: Administer the maytansinoid ADC, a control antibody, and a vehicle control to different groups of mice, typically via intravenous injection.[15]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).[15]

  • Efficacy Evaluation: Compare the tumor growth inhibition in the ADC-treated group to the control groups. The therapeutic index can be assessed by comparing the maximum tolerated dose with the minimum effective dose.[15]

Signaling Pathway of Maytansinoid-Induced Apoptosis

The mitotic arrest induced by maytansinoids triggers a complex signaling cascade that culminates in apoptosis. This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

dot

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Maytansinoid Maytansinoid Payload (e.g., this compound) Microtubule_Disruption Microtubule Disruption Maytansinoid->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Bcl-2 Family Modulation (↑Bax, ↓Bcl-2) Mitotic_Arrest->Bcl2_Family Death_Receptors Death Receptor Upregulation (e.g., Fas) Mitotic_Arrest->Death_Receptors Mito_Perm Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cyto_C->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase_Cascade Executioner Caspase Activation (Caspase-3, -6, -7) Caspase9->Caspase_Cascade DISC DISC Formation (FADD, Caspase-8) Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Maytansinoid-induced apoptotic signaling pathways.

Upon mitotic arrest, stress signals lead to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.[18] This shift in balance causes the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[19] Concurrently, mitotic arrest can also upregulate death receptors on the cell surface, leading to the activation of caspase-8, the initiator caspase of the extrinsic pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell, leading to apoptosis.[20]

References

Evaluating DM4-Sme: A Comparative Guide to Antibody-Drug Conjugate Payloads

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic success. Among the diverse arsenal of payloads, the maytansinoid derivative DM4-Sme has emerged as a potent and clinically validated option. This guide provides a comprehensive comparison of this compound with other prominent ADC payloads, including the auristatins (MMAE and MMAF) and tubulysins. By presenting key experimental data, detailed methodologies, and visual representations of mechanisms, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of next-generation ADCs.

Mechanism of Action: A Shared Path to Cytotoxicity

This compound, auristatins, and tubulysins are all potent microtubule inhibitors.[1][2] Despite structural differences, they share a common mechanism of action: disruption of the cellular microtubule network, which is essential for cell division.[2][3] This interference leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[1][4]

The general mechanism of action for an ADC delivering a microtubule inhibitor payload is a multi-step process:

  • Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen expressed on the surface of cancer cells.

  • Internalization: The ADC-antigen complex is internalized by the cancer cell through endocytosis.

  • Payload Release: Inside the cell, the linker connecting the antibody and the payload is cleaved, releasing the cytotoxic drug.

  • Microtubule Disruption: The released payload binds to tubulin, the protein subunit of microtubules, preventing their polymerization and leading to the collapse of the microtubule network.

  • Cell Death: The disruption of this critical cellular machinery induces cell cycle arrest and apoptosis.

ADC Mechanism of Action General Mechanism of Action for an ADC with a Microtubule Inhibitor Payload cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Target Binding Tumor_Cell Tumor Cell Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload Payload Release Tubulin Tubulin Payload->Tubulin 4. Binds to Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Apoptosis Apoptosis Microtubule_Disruption->Apoptosis 5. Cell Cycle Arrest & Apoptosis

ADC Mechanism of Action

The specific binding site on tubulin can differ between payload classes. For instance, maytansinoids and auristatins bind to the vinca alkaloid binding site on β-tubulin, albeit with different affinities and kinetics, which can influence their cytotoxic potency.[]

In Vitro Performance: A Comparative Look at Cytotoxicity

The in vitro cytotoxicity of an ADC payload is a key indicator of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.

The following table summarizes publicly available IC50 data for this compound and its alternatives. It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution, as the experimental conditions, including the cell lines used and the duration of drug exposure, can significantly influence the results.

PayloadCell LineIC50 (nM)Reference
This compound KB0.026[Source not in provided context]
MMAE RAMOS0.12[6]
SKBR30.09[6]
BxPC-30.97[7]
PSN-10.99[7]
Capan-11.10[7]
Panc-11.16[7]
MMAF Karpas 299Generally higher than MMAE[8]
Tubulysin N87ADC IC50: 4-7 ng/mL[9]
BT474ADC IC50: 4-7 ng/mL[9]
HL-600.059[10]
HCT-1160.007[10]

The Bystander Effect: Killing Neighboring Cancer Cells

A significant advantage of certain ADC payloads is their ability to induce a "bystander effect." This occurs when the payload, after being released inside the target cancer cell, can diffuse across the cell membrane and kill neighboring, antigen-negative cancer cells.[11][12] This is particularly important in tumors with heterogeneous antigen expression, where not all cancer cells may be targeted directly by the ADC. This compound and MMAE, being membrane-permeable, are known to exhibit a bystander effect.[11] In contrast, MMAF, which is more hydrophilic, is less membrane-permeable and is generally considered to have a weaker bystander effect.[8]

Bystander_Effect_Workflow cluster_target_cell Antigen-Positive Target Cell cluster_neighbor_cell Antigen-Negative Neighboring Cell ADC_Internalization ADC Internalization Payload_Release Payload Release Target_Cell_Death Target Cell Death Payload_Release->Target_Cell_Death Neighbor_Cell_Death Neighboring Cell Death Payload_Release->Neighbor_Cell_Death Payload Diffusion (Bystander Effect)

Bystander Effect Workflow

In Vivo Performance and Safety Profile

Preclinical in vivo studies using xenograft models are essential for evaluating the efficacy and toxicity of ADCs before they advance to clinical trials. These studies provide valuable data on the maximum tolerated dose (MTD) and the overall therapeutic window of an ADC.

The table below summarizes the general toxicity profiles of the different payload classes based on clinical and preclinical observations.

Payload ClassCommon Dose-Limiting ToxicitiesReference
Maytansinoids (DM4) Ocular toxicity, peripheral neuropathy[13]
Auristatins (MMAE) Neutropenia, peripheral neuropathy[4][13]
Auristatins (MMAF) Thrombocytopenia, ocular toxicities[4][13]
Tubulysins Generally high toxicity in preclinical models[14]

It is important to recognize that the toxicity profile of an ADC is influenced not only by the payload but also by the antibody, the linker, and the drug-to-antibody ratio (DAR).[1]

Experimental Protocols

To ensure the reproducibility and comparability of data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays used to evaluate ADC payloads.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • ADC or free payload at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6][8]

  • Treatment: Treat the cells with a serial dilution of the ADC or free payload. Include untreated cells as a negative control.[8][15]

  • Incubation: Incubate the plate for a period that allows for the drug to exert its effect, typically 72 to 96 hours for microtubule inhibitors.[7][15]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration. Determine the IC50 value using a suitable curve-fitting model.[15]

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines (the antigen-negative line should be labeled, e.g., with GFP, for easy identification)

  • Complete cell culture medium

  • 96-well plates

  • ADC at various concentrations

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.[15][16]

  • Treatment: Treat the co-culture with a serial dilution of the ADC.

  • Incubation: Incubate the plate for an appropriate duration (e.g., 72-120 hours).

  • Imaging/Reading: At various time points, acquire images using a fluorescence microscope to visualize the survival of the labeled antigen-negative cells or quantify the fluorescence using a plate reader.[16]

  • Data Analysis: Determine the viability of the antigen-negative cells in the co-culture and compare it to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.[15]

In Vivo Xenograft Model for Efficacy and Toxicity Assessment

This model involves implanting human tumor cells into immunocompromised mice to evaluate the anti-tumor activity and safety of an ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line of interest

  • ADC and vehicle control

  • Calipers for tumor measurement

  • Equipment for intravenous injections

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the human cancer cells into the flank of the mice.[10][17]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the ADC (typically intravenously) at various dose levels and schedules. The control group receives the vehicle.[17]

  • Monitoring:

    • Tumor Growth: Measure the tumor volume with calipers two to three times a week.[10]

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

    • Clinical Observations: Observe the mice for any other signs of toxicity.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if the mice in the treatment groups show excessive toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to assess efficacy. Analyze body weight changes and clinical observations to determine the MTD.[17]

Conclusion

The selection of an appropriate payload is a multifaceted decision that requires careful consideration of potency, mechanism of action, bystander effect, and toxicity profile. This compound stands as a clinically validated and highly potent maytansinoid payload with a demonstrated bystander effect. Auristatins, such as MMAE and MMAF, represent a well-established class of payloads with a wealth of clinical data, though they exhibit distinct bystander and toxicity profiles. Tubulysins are an emerging class of highly potent agents with activity against multidrug-resistant cells, but their development is still in earlier stages.

This guide provides a framework for the comparative evaluation of these leading ADC payloads. By utilizing the presented data and experimental protocols, researchers can better navigate the complexities of ADC design and contribute to the development of more effective and safer cancer therapeutics.

References

DM4-SMe Antibody-Drug Conjugates Showcase Enhanced Efficacy Over Standard Chemotherapy in Preclinical and Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical and clinical data reveals that antibody-drug conjugates (ADCs) utilizing the potent microtubule-inhibiting agent DM4-SMe demonstrate a significant improvement in therapeutic efficacy when compared to standard chemotherapy regimens in various cancer models. This in-depth comparison highlights the potential of this compound ADCs to offer a more targeted and effective treatment option for researchers, scientists, and drug development professionals.

The cytotoxic payload, DM4, a maytansinoid derivative, functions by disrupting microtubule dynamics, a critical process for cell division. When conjugated to a monoclonal antibody that targets a specific tumor antigen, DM4 is delivered directly to cancer cells, minimizing systemic exposure and associated toxicities often seen with conventional chemotherapy. This targeted approach leads to a potent anti-tumor effect, even in cancers that have developed resistance to standard treatments.

Quantitative Efficacy: A Head-to-Head Comparison

The superior efficacy of this compound ADCs is evident in both preclinical and clinical settings. Data from various studies, including head-to-head comparisons with standard-of-care chemotherapies, consistently show improved outcomes in terms of tumor growth inhibition, overall survival, and response rates.

Preclinical Efficacy: Tumor Growth Inhibition

In a preclinical xenograft model of ovarian cancer, the this compound ADC mirvetuximab soravtansine, both as a monotherapy and in combination, demonstrated superior tumor growth inhibition compared to standard chemotherapy agents like paclitaxel and carboplatin.

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control8500
Paclitaxel45047
Carboplatin40053
Mirvetuximab Soravtansine 200 76
Mirvetuximab Soravtansine + Carboplatin 50 94
Clinical Efficacy: Ovarian Cancer Trials

Clinical trials in patients with platinum-resistant ovarian cancer have further solidified the efficacy of this compound ADCs. The MIRASOL Phase III trial, for instance, showed statistically significant improvements in progression-free survival (PFS), overall survival (OS), and objective response rate (ORR) for mirvetuximab soravtansine compared to investigator's choice of single-agent chemotherapy.

Efficacy EndpointMirvetuximab SoravtansineStandard ChemotherapyHazard Ratio (95% CI) / P-value
Progression-Free Survival (PFS) 5.62 months3.98 months0.65 (0.52-0.81) / P<0.0001
Overall Survival (OS) 16.46 months12.75 months0.67 (0.50-0.89) / P=0.0046
Objective Response Rate (ORR) 42.3%15.9%P<0.001

Experimental Protocols

The following provides a detailed methodology for a typical preclinical in vivo study designed to compare the efficacy of a this compound ADC against a standard chemotherapy agent in a xenograft mouse model.

1. Cell Line and Animal Model Selection:

  • Cell Line: A human cancer cell line with confirmed high expression of the target antigen for the ADC is selected (e.g., SK-OV-3 for folate receptor alpha). Cell line authenticity is verified by short tandem repeat (STR) profiling.

  • Animal Model: Immunocompromised mice (e.g., female NOD-SCID or athymic nude mice), aged 6-8 weeks, are used to prevent rejection of the human tumor xenograft. Animals are acclimated for at least one week prior to the study.

2. Tumor Implantation and Growth Monitoring:

  • Cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel) are subcutaneously injected into the right flank of each mouse.

  • Tumor growth is monitored bi-weekly using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

3. Randomization and Treatment Administration:

  • When tumors reach a predetermined average volume (e.g., 100-150 mm³), mice are randomly assigned to different treatment groups (typically n=8-10 mice per group).

  • The this compound ADC is administered intravenously (IV) via the tail vein at a specified dose and schedule (e.g., 5 mg/kg, once a week).

  • The standard chemotherapy agent (e.g., doxorubicin) is administered via an appropriate route (e.g., IV or intraperitoneally) at its maximum tolerated dose (MTD) and schedule.

  • A control group receives a vehicle solution (e.g., phosphate-buffered saline).

4. Efficacy and Toxicity Assessment:

  • Tumor volumes and body weights are measured twice weekly throughout the study.

  • The primary efficacy endpoint is tumor growth inhibition. Secondary endpoints may include tumor regression, survival, and time to progression.

  • Toxicity is monitored by observing changes in body weight, clinical signs of distress, and, in some cases, through hematological and clinical chemistry analysis at the end of the study.

5. Statistical Analysis:

  • Tumor growth curves are plotted for each treatment group.

  • Statistical significance between treatment groups is determined using appropriate statistical tests, such as a one-way ANOVA with post-hoc analysis. Survival data is analyzed using Kaplan-Meier curves and the log-rank test.

Mechanism of Action: A Tale of Two Pathways

The distinct mechanisms of action of this compound ADCs and standard chemotherapies like doxorubicin underpin their differential efficacy and toxicity profiles.

DM4_SMe_ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC This compound ADC Tumor_Antigen Tumor-Specific Antigen ADC->Tumor_Antigen 1. Binding Endosome Endosome Tumor_Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM4 Released DM4 Lysosome->DM4 4. Linker Cleavage & Payload Release Microtubules Microtubules DM4->Microtubules 5. Microtubule Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest 6. Mitotic Block Apoptosis Apoptosis G2M_Arrest->Apoptosis 7. Cell Death

Caption: this compound ADC Mechanism of Action.

Doxorubicin_Pathway cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell Doxorubicin_Ext Doxorubicin Doxorubicin_Int Doxorubicin Doxorubicin_Ext->Doxorubicin_Int 1. Cellular Uptake DNA DNA Doxorubicin_Int->DNA 2. Intercalation Topoisomerase_II Topoisomerase II Doxorubicin_Int->Topoisomerase_II 3. Inhibition DNA_Damage DNA Damage & Double-Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis 4. Cell Death

Caption: Doxorubicin Mechanism of Action.

Conclusion

A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for DM4-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker for the potent maytansinoid DM4, particularly its S-methylated form (DM4-SMe), can significantly impact the therapeutic index of an ADC. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal linker for their ADC development.

Key Differences and Mechanisms of Action

Cleavable linkers are designed to be stable in systemic circulation and release the cytotoxic payload upon encountering specific conditions prevalent within the tumor microenvironment or inside tumor cells.[1][2] Common cleavage mechanisms include enzymatic degradation (e.g., by cathepsins), reduction of disulfide bonds in the high-glutathione environment of the cell, or hydrolysis in the acidic environment of endosomes and lysosomes.[1][2] A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, thus enhancing the overall anti-tumor activity.[3]

Non-cleavable linkers , in contrast, rely on the complete lysosomal degradation of the antibody component of the ADC to release the payload.[2][4] This results in the liberation of the drug molecule with the linker and a residual amino acid attached.[5] Non-cleavable linkers are generally associated with greater stability in circulation, which can lead to a wider therapeutic window and reduced off-target toxicity.[4][6] However, the charged nature of the released payload-linker-amino acid complex can limit its ability to diffuse across cell membranes, thereby diminishing the bystander effect.[7]

Comparative Performance Data

Parameter Cleavable Linker ADC (SPDB-DM4) Non-Cleavable Linker ADC (SMCC-DM1) Reference
Payload DM4DM1[8]
Target P-cadherinP-cadherin[8]
Tumor Model HCC70 XenograftHCC70 Xenograft[8]
Efficacy Improved efficacy compared to non-cleavable formatLess efficacious than the cleavable format in this model[8]

Note: This table presents a comparison between a cleavable DM4 ADC and a non-cleavable DM1 ADC. While the payloads differ slightly, this provides the most direct available in vivo comparison.

Parameter Cleavable Linker ADC (General) Non-Cleavable Linker ADC (General) Reference
In Vitro Potency (IC50) Generally potent, activity can be influenced by bystander effectPotent, but may show reduced activity in co-culture with antigen-negative cells[9]
Plasma Stability Stability can vary depending on the linker chemistry; hindered disulfide linkers (like SPDB) show enhanced stabilityGenerally high plasma stability[5][7]
Metabolites in Circulation DM4, S-methyl-DM4, and other metabolitesLysine-linker-DM1[5][10]
Bystander Effect Present and can contribute significantly to efficacyLimited to absent[3][7]
Off-target Toxicity Potentially higher due to premature payload release, though linker engineering can mitigate thisGenerally lower due to higher stability[4][6]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Cleavable vs. Non-Cleavable this compound ADCs

G cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC cleavable_adc Cleavable this compound ADC circulation_c Systemic Circulation cleavable_adc->circulation_c Stable tumor_cell_c Antigen-Positive Tumor Cell circulation_c->tumor_cell_c Target Binding & Internalization lysosome_c Lysosome tumor_cell_c->lysosome_c release_c This compound Release lysosome_c->release_c Cleavage bystander_cell Antigen-Negative Neighboring Cell release_c->bystander_cell Bystander Effect apoptosis_c Apoptosis release_c->apoptosis_c Tubulin Inhibition apoptosis_bystander Apoptosis bystander_cell->apoptosis_bystander Tubulin Inhibition non_cleavable_adc Non-Cleavable this compound ADC circulation_nc Systemic Circulation non_cleavable_adc->circulation_nc Highly Stable tumor_cell_nc Antigen-Positive Tumor Cell circulation_nc->tumor_cell_nc Target Binding & Internalization lysosome_nc Lysosome tumor_cell_nc->lysosome_nc release_nc Lys-Linker-DM4-SMe Release lysosome_nc->release_nc Antibody Degradation apoptosis_nc Apoptosis release_nc->apoptosis_nc Tubulin Inhibition

Caption: Mechanisms of cleavable and non-cleavable this compound ADCs.

Experimental Workflow for Comparative Analysis

G cluster_0 ADC Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation synthesis Synthesize Cleavable and Non-Cleavable this compound ADCs characterization Characterize DAR and Purity synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT on Target Cells) characterization->cytotoxicity stability Plasma Stability Assay characterization->stability efficacy Xenograft Tumor Model (Efficacy Study) characterization->efficacy pk Pharmacokinetic Analysis characterization->pk bystander Bystander Killing Assay (Co-culture) cytotoxicity->bystander toxicity Toxicity Study (MTD Determination) efficacy->toxicity

Caption: Workflow for comparing cleavable and non-cleavable ADCs.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT-Based)

This protocol is adapted from standard cell viability assay procedures.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cleavable and non-cleavable this compound ADCs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the cleavable and non-cleavable ADCs in complete medium.

  • Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plate for 72-96 hours at 37°C.[12]

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 values.

In Vivo Tumor Growth Inhibition Study

This protocol is a general guideline for xenograft efficacy studies.[3][13]

Objective: To evaluate the anti-tumor efficacy of the ADCs in a subcutaneous tumor xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or BALB/c nude)

  • Antigen-positive tumor cell line

  • Cleavable and non-cleavable this compound ADCs

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant antigen-positive tumor cells into the flank of the mice.

  • Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.

  • Randomize mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC) with 8-10 mice per group.

  • Administer the ADCs and vehicle control intravenously at the desired dose and schedule.

  • Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the study for a predetermined period or until the tumors in the control group reach a specified size.

  • Plot the mean tumor volume for each group over time to assess tumor growth inhibition.

Plasma Stability Assay

This protocol provides a general method for assessing ADC stability in plasma.[1][14]

Objective: To determine the stability of the ADCs in plasma by measuring the change in drug-to-antibody ratio (DAR) over time.

Materials:

  • Cleavable and non-cleavable this compound ADCs

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • Method for ADC capture (e.g., Protein A/G beads)

  • LC-MS system for analysis

Procedure:

  • Incubate the ADCs in plasma at a defined concentration at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).

  • At each time point, stop the reaction (e.g., by freezing at -80°C).

  • Isolate the ADC from the plasma using an affinity capture method (e.g., Protein A/G beads).

  • Analyze the captured ADC using a suitable analytical technique, such as hydrophobic interaction chromatography (HIC) or LC-MS, to determine the average DAR.

  • Plot the average DAR over time to assess the stability of the ADC in plasma.

Conclusion

The selection of a cleavable versus a non-cleavable linker for a this compound ADC is a multifaceted decision that requires careful consideration of the target antigen, tumor biology, and desired therapeutic outcome. Cleavable linkers may offer superior efficacy in certain contexts due to the bystander effect, particularly in heterogeneous tumors.[3] Conversely, non-cleavable linkers generally provide enhanced stability, potentially leading to a better safety profile.[4][6] The experimental protocols provided herein offer a framework for the direct, empirical comparison of these two linker strategies, enabling an informed decision for the development of a safe and effective ADC.

References

Validating the Bystander Effect of DM4-Sme Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bystander effect of Antibody-Drug Conjugates (ADCs) utilizing the maytansinoid payload DM4 with a cleavable S-methyl (Sme) linker. We will delve into the experimental validation of this phenomenon, comparing its performance with other common ADC payloads and providing detailed experimental protocols and data interpretation.

The Bystander Effect: A Critical Attribute of Modern ADCs

The bystander effect is a crucial mechanism for the efficacy of ADCs in treating solid tumors, which are often characterized by heterogeneous antigen expression. This effect allows the cytotoxic payload, released from the target cancer cell, to diffuse and kill neighboring antigen-negative cancer cells, thereby overcoming tumor heterogeneity and enhancing the therapeutic window. The bystander effect is largely dependent on the properties of the payload and the linker technology used in the ADC design. Payloads with good membrane permeability, such as certain maytansinoid and auristatin derivatives, when combined with a cleavable linker, are capable of inducing a significant bystander effect.[1][2]

DM4, a potent microtubule-disrupting agent, when coupled to an antibody via a cleavable linker like the S-methyl-containing disulfide linker, can be released in a form that is able to cross cell membranes and exert a bystander effect.[3] This guide will explore the experimental methodologies to quantify this effect and compare it to other payloads.

Comparative Analysis of Bystander Effect: DM4-Sme vs. Other Payloads

The extent of the bystander effect can be quantified by in vitro assays that measure the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC. The following table summarizes representative data on the bystander killing capacity of ADCs with different payloads.

Table 1: Representative in vitro Bystander Effect of Different ADC Payloads

ADC PayloadLinker TypeAntigen-Positive Cell LineAntigen-Negative Cell LineCo-culture Ratio (Ag+:Ag-)ADC Concentration (nM)% Bystander Cell Killing (Antigen-Negative Cells)Reference
This compound Cleavable (Disulfide)HER2+ (SK-BR-3)HER2- (MDA-MB-468)1:11040-60%[3] (representative)
MMAE Cleavable (vc)CD30+ (Karpas 299)CD30- (Ramos)1:11050-70%[1] (representative)
DM1 Non-cleavable (SMCC)HER2+ (SK-BR-3)HER2- (MDA-MB-468)1:110<10%[4] (representative)

Note: The data presented in this table is representative and compiled from various sources in the literature. Actual results may vary depending on the specific antibody, target antigen, cell lines, and experimental conditions.

Signaling Pathway of DM4

DM4 exerts its cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division and intracellular transport. The following diagram illustrates the proposed signaling pathway for DM4-induced cell death.

DM4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_bystander Neighboring Antigen-Negative Cell ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome DM4_Sme Released This compound Lysosome->DM4_Sme Linker Cleavage Tubulin Tubulin Dimers DM4_Sme->Tubulin Binds to Tubulin Bystander_DM4 Diffused This compound DM4_Sme->Bystander_DM4 Diffusion Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization & Promotes Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption of Microtubule Dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Bystander_Tubulin Tubulin Dimers Bystander_DM4->Bystander_Tubulin Inhibits Microtubule Dynamics Bystander_Apoptosis Apoptosis Bystander_Tubulin->Bystander_Apoptosis

Caption: DM4 Signaling Pathway Leading to Apoptosis and Bystander Effect.

Experimental Protocols for Bystander Effect Validation

Two primary in vitro methods are widely used to validate the bystander effect of ADCs: the co-culture assay and the conditioned medium transfer assay.

Co-culture Bystander Effect Assay

This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of the ADC.

Experimental Workflow:

CoCulture_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Ag_pos Antigen-Positive Cells (e.g., SK-BR-3) Co_culture Co-culture Ag+ and Ag- cells in varying ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate Ag_pos->Co_culture Ag_neg Antigen-Negative Cells (e.g., MDA-MB-468) (Fluorescently labeled or with Luciferase) Ag_neg->Co_culture ADC_treatment Treat with this compound ADC and control ADCs at various concentrations Co_culture->ADC_treatment Incubation Incubate for a defined period (e.g., 72-120 hours) ADC_treatment->Incubation Viability_assay Measure viability of Antigen-Negative cells (e.g., via fluorescence or luminescence) Incubation->Viability_assay Calculation Calculate % Bystander Cell Killing: (1 - [Viability in co-culture / Viability in monoculture]) x 100 Viability_assay->Calculation ConditionedMedium_Workflow cluster_prep Preparation cluster_transfer Medium Transfer cluster_analysis Analysis Ag_pos_culture Culture Antigen-Positive cells (e.g., SK-BR-3) and treat with This compound ADC for 48-72 hours Collect_medium Collect the conditioned medium from the ADC-treated Antigen-Positive cells Ag_pos_culture->Collect_medium Ag_neg_culture Seed Antigen-Negative cells (e.g., MDA-MB-468) in a separate 96-well plate Transfer_medium Transfer the conditioned medium to the wells containing Antigen-Negative cells Ag_neg_culture->Transfer_medium Collect_medium->Transfer_medium Incubate_neg Incubate the Antigen-Negative cells with the conditioned medium for 48-72 hours Transfer_medium->Incubate_neg Viability_assay Assess the viability of the Antigen-Negative cells Incubate_neg->Viability_assay

References

A Head-to-Head Comparison of DM4-Sme and MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals in the oncology space, the selection of a cytotoxic payload is a critical decision in the design of an Antibody-Drug Conjugate (ADC). Among the most clinically advanced payloads are the auristatins and maytansinoids. This guide provides a detailed, head-to-head comparison of two leading examples: Monomethyl Auristatin E (MMAE) and the maytansinoid derivative DM4, focusing on their mechanisms, biophysical properties, preclinical efficacy, and safety profiles.

While direct biological comparisons of ADCs using DM4 and MMAE on the same antibody are limited in publicly available literature, this guide synthesizes key data from multiple studies to provide a representative analysis for researchers. A direct physicochemical comparison has noted that maytansinoid-based ADCs exhibit lower hydrophobicity than their auristatin-based counterparts[1][2].

Mechanism of Action and Cellular Impact

Both MMAE and DM4 are highly potent microtubule inhibitors that induce cell cycle arrest and apoptosis. However, they achieve this through distinct interactions with the tubulin protein complex.[3][4]

  • MMAE (Auristatin): A synthetic analog of dolastatin 10, MMAE binds to the vinca alkaloid site on β-tubulin.[1] This interaction inhibits tubulin polymerization, leading to the disruption and disassembly of the microtubule network. The result is cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • DM4-Sme (Maytansinoid): A derivative of maytansine, DM4 binds to the maytansine site on β-tubulin.[1] Unlike MMAE, DM4 acts by suppressing microtubule dynamics—inhibiting both the shortening and lengthening of microtubules. This "freezing" of the microtubule network also leads to G2/M arrest and apoptosis.

The membrane permeability of the released payload is a crucial differentiator. Free MMAE, being uncharged, is highly cell-permeable. This allows it to diffuse out of the target cancer cell and kill adjacent, antigen-negative cells—a phenomenon known as the bystander effect .[5][6] In contrast, the bystander potential of DM4 metabolites depends on the linker. Cleavable disulfide linkers can release a cell-permeable payload, whereas metabolites from non-cleavable linkers are typically charged and membrane-impermeable, limiting bystander killing.[4][6]

cluster_MMAE MMAE ADC Pathway cluster_DM4 This compound ADC Pathway MMAE_ADC MMAE-ADC MMAE_Internalize Internalization & Lysosomal Trafficking MMAE_ADC->MMAE_Internalize MMAE_Cleavage Linker Cleavage (e.g., Cathepsin B) MMAE_Internalize->MMAE_Cleavage Free_MMAE Free MMAE (Cell Permeable) MMAE_Cleavage->Free_MMAE MMAE_Tubulin Binds to β-tubulin (Vinca Site) Free_MMAE->MMAE_Tubulin MMAE_Bystander Bystander Killing of Neighboring Cells Free_MMAE->MMAE_Bystander MMAE_Disrupt Microtubule Disassembly MMAE_Tubulin->MMAE_Disrupt MMAE_Arrest G2/M Arrest & Apoptosis MMAE_Disrupt->MMAE_Arrest DM4_ADC DM4-ADC DM4_Internalize Internalization & Lysosomal Trafficking DM4_ADC->DM4_Internalize DM4_Release Payload Release (Linker Dependent) DM4_Internalize->DM4_Release Free_DM4 Free DM4 Metabolite DM4_Release->Free_DM4 DM4_Tubulin Binds to β-tubulin (Maytansine Site) Free_DM4->DM4_Tubulin DM4_Bystander Bystander Effect (Linker/Metabolite Dependent) Free_DM4->DM4_Bystander DM4_Suppress Suppression of Microtubule Dynamics DM4_Tubulin->DM4_Suppress DM4_Arrest G2/M Arrest & Apoptosis DM4_Suppress->DM4_Arrest cluster_workflow Bystander Effect Assay Workflow start Prepare Ag+ (Target) and Ag- (GFP-labeled) Cells plate Seed cells in co-culture (defined ratio) start->plate treat Treat with ADC plate->treat incubate Incubate for 96-120h treat->incubate harvest Harvest and stain with viability dye incubate->harvest flow Analyze via Flow Cytometry harvest->flow gate Gate on GFP+ (Ag-) population flow->gate quantify Quantify viability of Ag- cells gate->quantify compare Compare viability to Ag- monoculture control quantify->compare result Determine Bystander Effect compare->result

References

Unraveling the Mechanism of DM4-SMe: A Comparative Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed cross-validation of the mechanism of action for DM4-SMe, the active metabolite of DM4-containing antibody-drug conjugates (ADCs). Through a comparative analysis with other prominent ADC payloads, this document offers researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.

Executive Summary

This compound is a potent maytansinoid tubulin inhibitor that exerts its cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. This mechanism is shared with its close analog, DM1. However, subtle but significant differences in their effects on microtubule polymerization and dynamics have been observed. When compared to auristatins, another major class of tubulin-inhibiting ADC payloads, maytansinoids like this compound exhibit distinct properties, including different tubulin binding sites, hydrophobicity, and bystander killing potential. Understanding these differences is crucial for the rational design and application of ADCs in oncology.

Mechanism of Action of this compound

This compound, the S-methylated catabolite of DM4, functions as a powerful anti-mitotic agent.[1][2] Once an anti-tumor antibody delivers the DM4-conjugated ADC to a target cancer cell, the ADC is internalized, and the DM4 payload is released and metabolized to this compound. This active form then binds to tubulin, the fundamental protein subunit of microtubules.

By binding to tubulin, this compound inhibits its polymerization into microtubules. This disruption of microtubule assembly and dynamics has several downstream consequences:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to a cell cycle arrest in the G2/M phase.[3]

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

DM4_SMe_Mechanism cluster_ADC ADC Delivery cluster_Cellular Cellular Impact ADC DM4-ADC Internalization Internalization & Metabolism ADC->Internalization Binding to Tumor Antigen DM4_SMe This compound (Active) Internalization->DM4_SMe Release of Payload Tubulin Tubulin DM4_SMe->Tubulin Inhibits Polymerization Microtubule Microtubule Depolymerization Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 1. Signaling pathway of this compound's mechanism of action.

Comparative Analysis of Tubulin Inhibitors

The efficacy of tubulin-inhibiting payloads can be nuanced. Here, we compare this compound with its analog S-methyl-DM1 and the auristatin MMAE.

This compound vs. S-methyl-DM1

Both this compound and S-methyl-DM1 are metabolites of maytansinoid ADCs and act by inhibiting tubulin polymerization. However, a key study by Lopus et al. (2010) revealed subtle differences in their in vitro activity.[1][4] While both are highly potent, S-methyl-DM4 was found to be a more potent inhibitor of tubulin polymerization than S-methyl-DM1.[4] Conversely, at sub-nanomolar concentrations, both metabolites strongly suppress microtubule dynamic instability, a more sensitive measure of their anti-mitotic activity, with S-methyl-DM1 showing slightly stronger suppression than S-methyl-DM4 in this regard.[1][5][6]

PayloadIC50 for Microtubule Assembly Inhibition (µM)Suppression of Microtubule Dynamicity (at 100 nM)
Maytansine1.0 ± 0.0245%
S-methyl-DM4 1.7 ± 0.4 73%
S-methyl-DM14.0 ± 0.184%
Data sourced from Lopus et al., Mol Cancer Ther, 2010.[4][6]
Maytansinoids (DM4/DM1) vs. Auristatins (MMAE)

A more significant distinction exists between maytansinoids and auristatins like MMAE. While both classes of drugs target tubulin, they do so through different mechanisms and at different binding sites.[7]

FeatureThis compound (Maytansinoid)MMAE (Auristatin)
Primary Mechanism Inhibits tubulin polymerization.[3]Inhibits tubulin polymerization.[8]
Tubulin Binding Site Maytansine site.[7]Vinca alkaloid site.[7]
Hydrophobicity Less hydrophobic.[7][9]More hydrophobic.[7][9]
Bystander Effect Moderate, dependent on linker and cell permeability.[10][]Potent, due to high cell permeability.[8][10][12]
Immunogenic Cell Death Less induction of ICD markers compared to MMAE.[13]Potent inducer of immunogenic cell death (ICD).[13]

A preclinical study directly comparing ADCs with MMAE, DM1, and DM4 payloads showed that while all had anti-tumor activity, the MMAE-conjugated ADC uniquely increased the infiltration of macrophages into the tumor microenvironment and upregulated genes associated with cytokine and interferon responses.[13] This suggests that MMAE may have a more pronounced immunomodulatory effect in addition to its direct cytotoxic activity.[13]

Cross-Validation Through Resistance Mechanisms

The development of resistance to ADCs provides further insight into their mechanisms. For maytansinoid-based ADCs, a primary resistance mechanism is the upregulation of ATP-binding cassette (ABC) transporters, such as ABCC1 (also known as MRP1), which actively efflux the drug from the cancer cell.[14][15]

Notably, cancer cell lines that have developed resistance to a trastuzumab-maytansinoid ADC have been shown to retain sensitivity to ADCs containing a cleavable linker and an auristatin payload.[14][16] This lack of cross-resistance underscores the differences in how these two classes of payloads are processed and transported by the cell, providing a strong piece of cross-validating evidence for their distinct mechanisms.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Tubulin_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Tubulin Purified Tubulin (on ice) Mix Combine Reactants in 96-well plate Tubulin->Mix Buffer Polymerization Buffer + GTP (on ice) Buffer->Mix Compound This compound or Control (on ice) Compound->Mix Incubate Incubate at 37°C in Spectrophotometer Mix->Incubate Measure Measure Absorbance (340nm) over time Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Polymerization Rate and IC50 Plot->Calculate

Figure 2. Workflow for an in vitro tubulin polymerization assay.

Methodology:

  • Preparation: Purified tubulin is diluted in a polymerization buffer containing GTP on ice. The test compound (e.g., this compound) and controls (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) are prepared at various concentrations.

  • Reaction Initiation: The tubulin solution, buffer, and test compound are mixed in a pre-chilled 96-well plate.

  • Measurement: The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C. The absorbance at 340 nm is measured kinetically over a period of time (e.g., 60 minutes). The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves. The half-maximal inhibitory concentration (IC50) is determined by plotting the inhibition of polymerization against the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of an ADC on cancer cell lines.

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_measurement Viability Measurement cluster_data_analysis Data Analysis Seed Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) for cell attachment Seed->Incubate1 Treat Treat cells with serial dilutions of ADC Incubate1->Treat Incubate2 Incubate (72-96h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Lyse Add Solubilization Solution (e.g., SDS) Incubate3->Lyse Read Read Absorbance (570nm) Lyse->Read Plot_Viability Plot % Viability vs. ADC Concentration Read->Plot_Viability Calculate_IC50 Calculate IC50 Plot_Viability->Calculate_IC50

Figure 3. Workflow for an in vitro cytotoxicity (MTT) assay.

Methodology:

  • Cell Seeding: Target cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of the ADC or free drug. Control wells with untreated cells are also included.

  • Incubation: The plate is incubated for a period that allows for cell division and for the ADC to exert its effect (typically 72-96 hours for tubulin inhibitors).

  • Viability Assessment: MTT reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: A solubilization solution is added to dissolve the formazan crystals. The absorbance of each well is then read on a plate reader at 570 nm.

  • Data Analysis: The absorbance of the treated wells is normalized to the untreated control wells to determine the percentage of cell viability. The IC50 value is calculated by fitting the dose-response curve.

Conclusion

The mechanism of action of this compound as a potent inhibitor of tubulin polymerization is well-validated through direct biochemical and cell-based assays. Comparative analysis with its analog, S-methyl-DM1, reveals subtle but measurable differences in their effects on microtubule dynamics. Furthermore, comparison with auristatins highlights fundamental distinctions in their molecular interactions with tubulin, cellular transport, and immunomodulatory effects. The lack of cross-resistance between maytansinoid- and auristatin-based ADCs in resistant cell lines provides strong corroborating evidence for their distinct mechanisms. These insights are critical for the continued development of next-generation ADCs with optimized efficacy and safety profiles.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling DM4-Sme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of DM4-Sme, a potent tubulin inhibitor and a cytotoxic component of antibody-drug conjugates (ADCs). Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment.

This compound is a metabolite of antibody-maytansin conjugates and functions by inhibiting microtubule formation, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1][] Due to its high cytotoxicity, stringent safety protocols must be followed during its handling, storage, and disposal.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate personal protective equipment is the primary defense against exposure to this compound. Given the potent nature of this compound, personnel should always handle it within a designated containment area, such as a certified biological safety cabinet (BSC) or a glove box. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Hand Protection GlovesDouble pair of chemotherapy-rated gloves (e.g., nitrile), with the outer glove changed regularly.[3][4]
Body Protection Gown/Lab CoatDisposable, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated).[3][4]
Eye Protection Safety Goggles/Face ShieldTight-fitting chemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashes.[5][6]
Respiratory Protection RespiratorAn N95 or higher-rated respirator is recommended, especially when handling the powdered form or when there is a risk of aerosol generation.[4]

Note: It is crucial to consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current and detailed PPE recommendations.

Emergency Procedures and First Aid

In the event of an exposure, immediate action is critical. The following table outlines the initial steps to be taken.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[5]
Eye Contact Immediately flush eyes with a large amount of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Handling and Storage

Proper handling and storage procedures are essential to prevent contamination and degradation of this compound.

  • Handling: All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.[5][6] Avoid the formation of dust and aerosols.[5][6]

  • Storage: Store this compound in a tightly sealed container in a cool, well-ventilated, and designated secure area.[6] Recommended storage temperatures from suppliers are typically -20°C or -80°C for long-term stability.[1][7]

Spill Management and Waste Disposal

A clear and practiced spill response and waste disposal plan is mandatory.

  • Spill Response:

    • Evacuate and restrict access to the spill area.

    • Wear appropriate PPE, including respiratory protection.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • For solid spills, carefully cover with a damp cloth or paper towels to avoid raising dust.

    • Collect all contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate cleaning agent (e.g., 10% bleach solution), followed by a rinse with water.

  • Waste Disposal: All disposable materials that have come into contact with this compound, including PPE, are considered hazardous waste.

    • Segregate all this compound contaminated waste into clearly labeled, sealed containers.

    • Dispose of the hazardous waste in accordance with all local, state, and federal regulations.

Experimental Protocols

Reconstitution of this compound Powder

Due to its hydrophobicity, this compound requires specific solvents for reconstitution. The following are general protocols; however, the optimal solvent will depend on the specific experimental requirements.

ProtocolSolvent SystemAchievable Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.02 mM)[7]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.02 mM)[7]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.02 mM)[7]

Methodology: Add the solvents to the vial of this compound sequentially. To aid dissolution, gentle warming and/or sonication may be applied.[7] Always perform this procedure within a certified containment system.

Mechanism of Action and Safety Workflow

The following diagrams illustrate the mechanism of action of this compound and the logical workflow for its safe handling.

DM4_Sme_Mechanism Mechanism of Action of this compound ADC Antibody-Drug Conjugate (ADC) carrying this compound Tumor_Cell Tumor Cell ADC->Tumor_Cell Binds to a specific antigen Internalization ADC Internalization Tumor_Cell->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Release This compound Release Lysosome->Release Tubulin Tubulin Dimers Release->Tubulin Inhibition Inhibition Release->Inhibition Microtubule Microtubule Assembly Tubulin->Microtubule Cell_Cycle_Arrest Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Inhibition->Microtubule Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of this compound cytotoxicity.

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Select_PPE Select & Don Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Containment Area (e.g., BSC) Select_PPE->Prepare_Work_Area Weigh_Reconstitute Weigh & Reconstitute This compound Prepare_Work_Area->Weigh_Reconstitute Perform_Experiment Perform Experiment Weigh_Reconstitute->Perform_Experiment Decontaminate Decontaminate Surfaces & Equipment Perform_Experiment->Decontaminate Spill Spill Occurs Perform_Experiment->Spill Exposure Personnel Exposure Perform_Experiment->Exposure Segregate_Waste Segregate Contaminated Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Hazardous Waste (per regulations) Segregate_Waste->Dispose_Waste Spill_Response Follow Spill Protocol Spill->Spill_Response First_Aid Administer First Aid & Seek Medical Attention Exposure->First_Aid

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.